MAPK13-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-pyridin-4-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)17-13-18(25(4)24-17)23-19(26)22-14-5-7-15(8-6-14)27-16-9-11-21-12-10-16/h5-13H,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSLDASSAFCCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to MAPK13-IN-1: Function and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAPK family of serine/threonine kinases. These kinases are key components of signaling pathways that respond to extracellular stimuli, such as stress and cytokines, and are involved in a wide array of cellular processes including inflammation, cell differentiation, apoptosis, and cell cycle regulation.[1][2][3][4] MAPK13-IN-1 is a potent and selective inhibitor of MAPK13, making it a valuable tool for elucidating the specific functions of this kinase and for potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, cellular targets, and detailed experimental protocols for its use.
Function and Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of MAPK13. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.[5] The inhibitor has been shown to bind to MAPK13 in its DFG-out conformation, a feature that can contribute to its selectivity and potency.[5]
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against its primary target, MAPK13, as well as other related kinases to assess its selectivity. Additionally, its effect on cell viability has been determined in various cell lines.
| Target | IC50 | Assay Type | Reference |
| MAPK13 (p38δ) | 620 nM | Biochemical (IMAP) | [5][6] |
| MAPK14 (p38α) | >10,000 nM | Biochemical | [5] |
| Vero E6 cells | 4.63 µM | Cell Viability | [6] |
Cellular Targets and Signaling Pathways
The MAPK13 signaling pathway is initiated by upstream mitogen-activated protein kinase kinases (MKKs), primarily MKK3 and MKK6, which phosphorylate and activate MAPK13 in response to cellular stress and inflammatory cytokines.[3][7] Once activated, MAPK13 phosphorylates a range of downstream substrates, influencing numerous cellular processes.
Key Downstream Targets of MAPK13:
-
Transcription Factors:
-
Cytoskeletal Proteins:
-
Stathmin: A microtubule-destabilizing protein, its phosphorylation by MAPK13 can impact microtubule dynamics and, consequently, cell division and migration.[1]
-
-
Kinases and Enzymes:
-
Eukaryotic Elongation Factor 2 Kinase (eEF2K): MAPK13-mediated phosphorylation and inactivation of eEF2K can lead to increased protein synthesis.[8]
-
Protein Kinase D1 (PRKD1): Phosphorylation and downregulation of PRKD1 by MAPK13 has been implicated in the regulation of insulin secretion.[7]
-
MYB: Phosphorylation of this transcriptional activator by MAPK13 in response to stress leads to its degradation.[7]
-
Signaling Pathway Diagram
Caption: MAPK13 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in the literature.
In Vitro Kinase Assay (IMAP-based)
This protocol is adapted from the methodology used in the characterization of MAPK13 inhibitors.[5]
Objective: To determine the IC50 of this compound against activated MAPK13.
Materials:
-
Activated (phosphorylated) MAPK13 enzyme
-
FITC-labeled EGFR peptide substrate (FITC-KRELVERLTPSGEAPNQALLR-NH2)
-
This compound
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)
-
IMAP™ Progressive Binding Reagent (Molecular Devices)
-
384-well black microplate
-
Plate reader capable of fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., 0-100 µM).
-
In a 384-well plate, add the diluted this compound solutions.
-
Add the activated MAPK13 enzyme to each well to a final concentration in the linear range of the assay (e.g., 5-35 nM).
-
Add the FITC-labeled substrate to a final concentration of 100 nM.
-
Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km,app (e.g., 3 µM).
-
Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear phase.
-
Stop the reaction by adding the IMAP™ Progressive Binding Reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for binding.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Workflow Diagram:
Caption: Workflow for In Vitro Kinase Assay.
Cell Viability Assay
This protocol is based on the methodology used to assess the effect of this compound on Vero E6 cells.[6]
Objective: To determine the IC50 of this compound on the viability of a specific cell line.
Materials:
-
Vero E6 cells (or other cell line of interest)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear bottom white plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium (e.g., 0-100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for Cell Viability Assay.
Conclusion
This compound is a critical research tool for dissecting the intricate roles of MAPK13 in cellular signaling. Its potency and selectivity enable researchers to probe the specific contributions of this kinase to various physiological and pathological processes. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of MAPK13 biology and its potential as a therapeutic target. As with any inhibitor, careful experimental design and interpretation are paramount to generating robust and meaningful results. Further investigation into the broader kinome selectivity and in vivo efficacy of this compound will continue to refine its utility in the field of drug discovery and development.
References
- 1. p38δ MAPK: Emerging Roles of a Neglected Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sinobiological.com [sinobiological.com]
- 8. MAPK13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
An In-Depth Technical Guide to the Discovery and Synthesis of MAPK13-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MAPK13-IN-1, a potent inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ). This document details the scientific background, quantitative biochemical and cellular data, detailed experimental protocols, and key signaling pathways associated with MAPK13 and its inhibition.
Introduction to MAPK13 (p38δ) as a Therapeutic Target
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a serine/threonine kinase belonging to the p38 MAPK family.[1] This family of kinases plays a pivotal role in intracellular signaling cascades that respond to extracellular stimuli such as pro-inflammatory cytokines and environmental stress.[2][3] These signaling pathways are integral to a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[3][4]
Unlike the ubiquitously expressed p38α (MAPK14), MAPK13 exhibits a more restricted tissue distribution, with notable expression in the kidney, lung, and pancreas.[5] This tissue-specific expression profile suggests that selective inhibition of MAPK13 could offer a more targeted therapeutic approach with a potentially wider therapeutic window and fewer off-target effects compared to pan-p38 inhibitors. Dysregulation of MAPK13 signaling has been implicated in the pathogenesis of various diseases, including inflammatory conditions, cancer, and respiratory diseases, making it an attractive target for drug discovery.[2][5]
Discovery of this compound
This compound emerged from research efforts aimed at developing selective inhibitors for the p38 MAPK family. It is identified as a potent MAPK13 inhibitor that operates by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[2] A key characteristic of this compound is its ability to bind to the DFG-out (Asp-Phe-Gly) conformation of the kinase, a feature associated with type II kinase inhibitors, which often exhibit slower dissociation kinetics.[6]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound and related compounds from biochemical and cellular assays.
Table 1: In Vitro Biochemical Activity of this compound
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | MAPK13 (p38δ) | 620 | Biochemical Kinase Assay | [5] |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | Vero E6 | 4.63 | Cell-based Assay | [5] |
Table 3: Selectivity Profile of a Related p38 Inhibitor (BIRB 796)
| Compound | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Reference |
| BIRB 796 | 38 | 65 | 200 | 520 | [7] |
Synthesis of this compound
While the exact, detailed synthesis protocol from the patent literature (WO2014015056A2, compound 61) is not publicly available in full, a representative synthetic route for N-phenylacetamide derivatives with a similar imidazole core can be constructed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis involves a multi-step process culminating in the formation of the final product.
Experimental Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Proposed)
Step 1: Synthesis of 2-(4-fluorophenyl)-N-(4-cyanophenyl)acetamide To a solution of 4-fluorophenylacetic acid in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt) are added. The mixture is stirred at room temperature, followed by the addition of 4-aminobenzonitrile. The reaction is monitored by TLC until completion. The product is then isolated and purified by column chromatography.
Step 2: Synthesis of 4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazol-2-yl)aniline The intermediate from Step 1 is reacted with 4-pyridinecarboxaldehyde and a suitable ammonium source (e.g., ammonium acetate) in a solvent such as acetic acid. The reaction mixture is heated to reflux. After completion, the reaction is cooled, and the product is precipitated, filtered, and purified.
Step 3: Synthesis of this compound (N-(4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazol-2-yl)phenyl)acetamide) The aniline derivative from Step 2 is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a base). Acetic anhydride or acetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The final product, this compound, is isolated by precipitation and purified by recrystallization or column chromatography.
Experimental Protocols for Biological Evaluation
Biochemical Kinase Inhibition Assay (IMAP-FP)
The inhibitory activity of this compound against MAPK13 can be determined using an Immobilized Metal Affinity for Phosphochemicals (IMAP) Fluorescence Polarization (FP) assay.
Experimental Workflow for IMAP-FP Assay
Caption: Workflow for the IMAP-FP kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare solutions of recombinant human MAPK13, a fluorescently labeled peptide substrate (e.g., FITC-labeled EGFR peptide), ATP, and serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the reaction buffer, the fluorescent peptide substrate, and the this compound dilutions. Initiate the reaction by adding a mixture of MAPK13 and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the kinase reaction by adding the IMAP binding solution containing nanoparticles that bind to the phosphorylated substrate.
-
Detection: After a further incubation period to allow for binding, measure the fluorescence polarization using a suitable plate reader. The increase in polarization is proportional to the amount of phosphorylated substrate, and the inhibitory effect of this compound can be calculated.
Cell-Based Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines can be assessed using a standard MTT or resazurin-based assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line with known MAPK13 expression) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add MTT or resazurin solution to each well and incubate for a further 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. The results are used to calculate the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
MAPK13 Signaling Pathway and Mechanism of Inhibition
MAPK13 is a key component of the p38 MAPK signaling pathway. This pathway is typically activated by upstream kinases, MKK3 and MKK6, in response to cellular stress and inflammatory cytokines. Activated MAPK13 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response.
MAPK13 Signaling Pathway
Caption: Simplified MAPK13 signaling pathway and the point of inhibition by this compound.
This compound acts as a competitive inhibitor at the ATP-binding site of MAPK13. By occupying this site, it prevents the binding of ATP, which is essential for the kinase to transfer a phosphate group to its downstream substrates. This blockade of phosphorylation effectively shuts down the signaling cascade downstream of MAPK13, thereby mitigating the cellular responses associated with its activation.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of MAPK13 and serves as a lead compound for the development of novel therapeutics. Its selective inhibition of MAPK13 offers the potential for more targeted interventions in diseases where this kinase is implicated. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and the broader field of MAPK13-targeted therapies. Further studies, particularly comprehensive kinome scanning to fully elucidate its selectivity profile, will be crucial in advancing its potential clinical applications.
References
- 1. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. moleculardevices.com [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
MAPK13-IN-1: A Technical Guide to a Selective p38δ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinases (MAPKs) are crucial mediators of cellular signaling, responding to a wide array of extracellular stimuli to regulate processes such as proliferation, differentiation, inflammation, and apoptosis. The p38 MAPK family, consisting of four isoforms (p38α, p38β, p38γ, and p38δ), plays a central role in the cellular response to stress and inflammatory cytokines. While p38α (MAPK14) is the most extensively studied member, there is growing interest in the therapeutic potential of selectively targeting other isoforms due to their more restricted tissue distribution and distinct biological functions.
MAPK13, also known as p38δ, has emerged as a promising drug target for various diseases, including inflammatory conditions and certain cancers.[1] MAPK13-IN-1 is a potent and selective small-molecule inhibitor of p38δ. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Biochemical and Cellular Activity of this compound
This compound is a potent inhibitor of the p38δ (MAPK13) kinase. Its primary mechanism of action is through binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates.[2] Structural and biophysical analyses have revealed that this compound can engage MAPK13 in the DFG-out binding mode, which is a conformationally distinct state of the kinase. This binding mode contributes to the inhibitor's potency and can lead to slower dissociation kinetics.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from biochemical and cellular assays.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | MAPK13 (p38δ) | Biochemical | 620 nM | [4] |
| This compound | Vero E6 cells | Cell Viability | 4.63 µM | [4] |
| BIRB-796 | MAPK13 (p38δ) | Biochemical | 520 nM | [1] |
| BIRB-796 | MAPK14 (p38α) | Biochemical | 4 nM | [1] |
| Table 1: Inhibitory activity of this compound and a related p38 inhibitor. |
| Compound | Parameter | Value | Method | Reference |
| Nanomolar Inhibitors (DFG-out) | Complex half-life (t1/2) | 111 to 137 sec | Biolayer Interferometry | [5] |
| Micromolar Inhibitors (DFG-in) | Complex half-life (t1/2) | 1 to 3 sec | Biolayer Interferometry | [5] |
| Table 2: Binding kinetics of MAPK13 inhibitors with different binding modes. |
Signaling Pathways
The canonical p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[6] This leads to the activation of a three-tiered kinase module, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6).[6] MKK3 and MKK6 then dually phosphorylate a threonine and a tyrosine residue in the activation loop of p38 MAPKs, leading to their activation.[6]
Activated p38δ (MAPK13) can then phosphorylate a range of downstream substrates, including other protein kinases and transcription factors, to elicit a cellular response.[7][8] While there is overlap in substrates among the p38 isoforms, p38δ exhibits some substrate preference.[9]
Experimental Workflows and Protocols
The characterization of a selective kinase inhibitor like this compound typically follows a multi-step workflow, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target effects and functional outcomes.
Detailed Methodologies
1. Immobilized Metal Affinity Polarization (IMAP) Kinase Assay
This assay is used to determine the in vitro potency (IC50) of this compound against MAPK13.
-
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by MAPK13. The IMAP technology utilizes nanoparticles with high affinity for phosphate groups. When the fluorescent substrate is phosphorylated, it binds to these nanoparticles, causing a change in its fluorescence polarization (FP).[3][10]
-
Materials:
-
Activated (phosphorylated) MAPK13 enzyme
-
FITC-labeled peptide substrate (e.g., FITC-KRELVERLTPSGEAPNQALLR-NH2)[5]
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
IMAP binding solution
-
384-well black microplate
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
This compound dilution (final DMSO concentration should be ≤1%)
-
Activated MAPK13 enzyme (e.g., 5-35 nM final concentration)
-
-
Initiate the kinase reaction by adding a mixture of the FITC-labeled peptide substrate (e.g., 100 nM final concentration) and ATP (e.g., 3 µM, approximately the Km,app).[5]
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
Stop the reaction by adding the IMAP binding solution.
-
Incubate for at least 30 minutes at room temperature to allow for binding.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Western Blotting for p38 MAPK Pathway Activation
This method is used to assess the effect of this compound on the phosphorylation of p38 and its downstream targets in a cellular context.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies are used to detect the activated, phosphorylated forms of kinases.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Stimulant (e.g., anisomycin, UV irradiation) to activate the p38 pathway
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p38) to confirm equal loading.
-
-
3. Cell Viability Assay (Resazurin-based)
This assay measures the effect of this compound on the viability and proliferation of cells.
-
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active, viable cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add the resazurin solution to each well (typically 10% of the culture volume).
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the specific roles of p38δ in various physiological and pathological processes. Its potency and ability to engage the DFG-out conformation of MAPK13 make it a lead compound for further drug development efforts. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this selective p38δ inhibitor. Further characterization, including a broad kinome selectivity profile, will be essential to fully elucidate its therapeutic potential and off-target effects.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. tipbiosystems.com [tipbiosystems.com]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. tribioscience.com [tribioscience.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labbox.es [labbox.es]
- 8. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]
- 9. A Special View of What Was Almost Forgotten: p38δ MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
The Role of MAPK13-IN-1 in Inflammatory Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of intracellular signaling cascades that respond to a variety of extracellular stimuli, including pro-inflammatory cytokines and cellular stress.[2][3] The activation of p38 MAPKs plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[4] Specifically, the p38 MAPK pathway is a central regulator of inflammatory responses, making it a significant target for therapeutic intervention in a range of inflammatory diseases.[5] MAPK13-IN-1 is a small molecule inhibitor that demonstrates inhibitory activity against MAPK13, offering a valuable tool for investigating the specific role of this kinase isoform in inflammatory pathways.[6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating inflammatory responses, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound functions as an inhibitor of MAPK13, binding to the kinase and preventing the phosphorylation of its downstream substrates.[8] The p38 MAPK pathway is typically activated by upstream kinases, Mitogen-Activated Protein Kinase Kinase 3 (MKK3) and MKK6.[8] Upon activation, MAPK13 phosphorylates a variety of downstream targets, including transcription factors, which in turn leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] By blocking the catalytic activity of MAPK13, this compound effectively mitigates these downstream inflammatory effects.[8]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Type | Reference |
| IC50 | 620 nM | Biochemical Kinase Assay | [6][7] |
| IC50 | 4.63 µM | Cell Viability Assay (Vero E6 cells) | [6] |
| Table 1: In Vitro Inhibitory Activity of this compound |
| Target Kinase | Inhibitor | pIC50 | Reference |
| MAPK13 (p38δ) | This compound | 6.2 | [9] |
| MAPK14 (p38α) | This compound | 5.4 | [9] |
| Table 2: Selectivity Profile of this compound |
Role in Inflammatory Response Pathways
MAPK13 plays a significant role in various inflammatory conditions. Its inhibition has shown potential therapeutic benefits in diseases such as rheumatoid arthritis, inflammatory bowel disease (IBD), and respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[8][10] The primary mechanism through which MAPK13 contributes to inflammation is by regulating the production of pro-inflammatory cytokines and mediators.[8]
In the context of respiratory diseases, MAPK13 activation is linked to increased mucus production in airway epithelial cells, a hallmark of asthma and COPD.[10][11] Inhibition of MAPK13 has been shown to down-regulate this excessive mucus production.[10] Furthermore, the MAPK13 pathway is implicated in the signaling of type-2 cytokines, such as IL-4 and IL-13, which are key drivers of airway inflammation.[10]
Signaling Pathway
The canonical p38 MAPK signaling pathway, which includes MAPK13, is initiated by various extracellular stimuli. These stimuli activate upstream kinases that, in turn, phosphorylate and activate the p38 MAPKs. The activated p38 kinases then phosphorylate downstream transcription factors and other proteins, leading to a cellular response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
MAPK13 Kinase Inhibition Assay (IMAP-based)
This assay quantifies the ability of this compound to inhibit the kinase activity of MAPK13.
Materials:
-
Activated (phosphorylated) MAPK13 enzyme
-
FITC-labeled peptide substrate (e.g., FITC-KRELVERLTPSGEAPNQALLR-NH2)
-
ATP
-
This compound (or other test compounds)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 1 M NaCl, 1 mM DTT, 10% glycerol)
-
IMAP binding buffer and beads
-
384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well microplate, add the test compound dilutions.
-
Add the activated MAPK13 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the FITC-labeled substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Stop the reaction by adding the IMAP binding solution containing trivalent metal-coated nanoparticles, which binds to the phosphorylated substrate.
-
Incubate for 30-60 minutes to allow for binding.
-
Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates a higher amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound on cultured cells.
Materials:
-
Cell line of interest (e.g., Vero E6, HEK293T)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Measurement of Cytokine Production (ELISA)
This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants following treatment with this compound.
Materials:
-
Immune cells (e.g., macrophages, PBMCs) or other relevant cell lines
-
LPS or another inflammatory stimulus
-
This compound
-
ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Plate the cells in a 24- or 48-well plate and allow them to acclimate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate for an appropriate time to allow for cytokine secretion (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Quantify the cytokine concentration based on a standard curve and determine the effect of this compound on cytokine production.
Conclusion
This compound is a valuable research tool for elucidating the specific functions of MAPK13 in inflammatory signaling. Its ability to inhibit MAPK13 activity allows for the investigation of its role in various cellular processes, particularly the production of pro-inflammatory cytokines and mucus, which are central to the pathology of numerous inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the MAPK13 pathway. As our understanding of the distinct roles of p38 MAPK isoforms grows, selective inhibitors like this compound will be instrumental in developing more targeted and effective anti-inflammatory therapies.
References
- 1. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK involvement in cytokine production in response to Corynebacterium pseudotuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MAPK13-IN-1 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MAPK13-IN-1, a selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta (p38δ). This document details the function of MAPK13 in cellular signaling, the mechanism of action of this compound, its inhibitory activity, and relevant experimental protocols for its investigation.
Introduction to MAPK13 (p38δ)
Mitogen-activated protein kinase 13 (MAPK13) is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of intracellular signaling cascades that respond to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stresses.[1] The p38 MAPK pathway, including MAPK13, plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1]
MAPK13 is activated through phosphorylation by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, MAPK13 phosphorylates a range of downstream substrate proteins, including transcription factors like Activating Transcription Factor 2 (ATF2) and other kinases, thereby modulating gene expression and cellular responses.[1]
This compound: A Selective Inhibitor of MAPK13
This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of MAPK13, thereby blocking its kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates, making this compound a valuable tool for studying the physiological roles of MAPK13 and a potential therapeutic agent for diseases driven by p38δ-mediated signaling.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It has been shown to bind to MAPK13 in a "DFG-out" conformation, which is a hallmark of type II kinase inhibitors. This binding mode is associated with slow dissociation kinetics, leading to prolonged target engagement.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized using various biochemical and cell-based assays. The following table summarizes the available quantitative data.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| IC50 | 620 nM | MAPK13 (p38δ) | Biochemical Kinase Assay | [2] |
| IC50 | 80 nM - 620 nM | MAPK13 (p38δ) | IMAP-based Biochemical Assay | |
| pIC50 | 6.2 - 7.1 | MAPK13 (p38δ) | IMAP-based Biochemical Assay | |
| IC50 | 4.63 µM | Vero E6 cells | Cell-based Assay | [2] |
| pIC50 | 5.4 | MAPK14 (p38α) | Biochemical Kinase Assay |
Signaling Pathway and Experimental Workflow
MAPK13 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the role of MAPK13 and the point of intervention for this compound.
References
MAPK13-IN-1: A Technical Guide to its Role in Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MAPK13-IN-1, a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ. The document elucidates the mechanism of action of this compound and its subsequent effects on gene transcription. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the MAPK13 signaling pathway. This guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to MAPK13 and its Role in Gene Transcription
Mitogen-Activated Protein Kinase 13 (MAPK13) is a member of the p38 MAP kinase family, which are key regulators of cellular responses to external stimuli such as stress and inflammatory cytokines.[1] Upon activation by upstream kinases like MKK3 and MKK6, MAPK13 phosphorylates a variety of downstream substrates, including transcription factors.[1] This phosphorylation cascade ultimately leads to the modulation of gene expression, influencing critical cellular processes such as inflammation, cell differentiation, and apoptosis.[1] Key transcription factors known to be downstream of the p38 MAPK pathway include Activating Transcription Factor 2 (ATF2) and Elk-1, which, upon activation, bind to specific DNA sequences to regulate the transcription of their target genes.[2]
This compound: A Selective Inhibitor of MAPK13
This compound is a small molecule inhibitor that demonstrates inhibitory activity against MAPK13. By selectively binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby attenuating the signaling cascade and its impact on gene transcription.
Quantitative Data
The inhibitory potency of this compound has been determined through in vitro biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | MAPK13 (p38δ) | 620 | Biochemical Assay | Not explicitly stated, but inferred from vendor data. |
Effect of MAPK13 Inhibition on Gene Transcription
Inhibition of MAPK13 has been shown to modulate the expression of specific genes, particularly those involved in inflammatory responses and mucus production in airway epithelial cells. While comprehensive gene expression profiling data for this compound is not extensively available in the public domain, studies using other MAPK13 inhibitors, such as BIRB-796, provide valuable insights into the transcriptional consequences of targeting this kinase.
Modulation of Inflammatory and Mucus-Related Gene Expression
Research has demonstrated that inhibition of MAPK13 can significantly reduce the expression of key genes involved in mucus production in human airway epithelial cells, namely MUC5AC and CLCA1, following stimulation with IL-13.[3] This suggests a critical role for MAPK13 in the pathogenesis of respiratory diseases characterized by mucus hypersecretion.
The following table summarizes the observed effects of a MAPK13 inhibitor on the expression of these genes. It is important to note that this data was generated using BIRB-796, another p38 MAPK inhibitor with activity against MAPK13, and is presented here as a proxy for the expected effects of a selective MAPK13 inhibitor.
| Gene | Treatment | Fold Change in mRNA Expression (relative to control) | Cell Type | Reference |
| MUC5AC | IL-13 + MAPK13 Inhibitor (BIRB-796) | Significantly decreased compared to IL-13 alone | NCI-H292 | [3] |
| CLCA1 | IL-13 + MAPK13 Inhibitor (BIRB-796) | No significant change | NCI-H292 | [3] |
Signaling Pathways and Experimental Workflows
MAPK13 Signaling Pathway Leading to Gene Transcription
The following diagram illustrates the canonical signaling pathway involving MAPK13 that leads to the regulation of gene transcription.
Caption: MAPK13 signaling pathway to gene transcription and its inhibition by this compound.
Experimental Workflow for Assessing the Effect of this compound on Gene Expression
The diagram below outlines a typical experimental workflow to investigate the impact of this compound on the transcription of target genes.
Caption: Workflow for analyzing this compound's effect on gene expression via qPCR.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on gene transcription.
Cell Culture and Treatment
-
Cell Line: Human bronchial epithelial cells (NCI-H292) are a suitable model.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation and Inhibition:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours prior to stimulation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine such as IL-13 (e.g., 20 ng/mL) for a specified time (e.g., 24 hours).
-
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation:
-
Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., MUC5AC) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Luciferase Reporter Assay for MAPK Pathway Activity
-
Plasmids:
-
Use a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for a transcription factor downstream of the MAPK pathway (e.g., Serum Response Element - SRE, which binds SRF, a target of the MAPK cascade).
-
Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection:
-
Seed cells in a 96-well plate.
-
Transfect the cells with the reporter and control plasmids using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Treatment and Lysis:
-
After 24 hours of transfection, treat the cells with the stimulus and/or this compound as described in section 5.1.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction relative to the unstimulated control.
-
Conclusion
This compound represents a valuable tool for investigating the role of the MAPK13 signaling pathway in the regulation of gene transcription. The available data, primarily from analogous inhibitors, strongly suggest that targeting MAPK13 can effectively modulate the expression of genes involved in inflammatory and disease-related processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the therapeutic potential of MAPK13 inhibition and to elucidate the specific transcriptional consequences of using inhibitors like this compound. Further research, including comprehensive gene expression profiling studies, is warranted to fully characterize the impact of this inhibitor on the transcriptome.
References
In Vitro Characterization of MAPK13-IN-1: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of MAPK13-IN-1, a known inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activities of this compound.
Biochemical Activity
This compound has been characterized as a potent inhibitor of MAPK13. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| MAPK13 (p38δ) | 620[1] |
Experimental Protocol: Immobilized Metal Affinity Polarization (IMAP) Kinase Assay
A common method for determining the biochemical potency of kinase inhibitors is the Immobilized Metal Affinity Polarization (IMAP) assay. This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.[2][3]
Materials:
-
Activated (phosphorylated) MAPK13 enzyme
-
FITC-labeled EGFR peptide substrate (FITC-KRELVERLTPSGEAPNQALLR-NH2)
-
ATP
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
IMAP Binding Reagent
-
384-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay components in the following order:
-
Assay Buffer
-
Activated MAPK13 (final concentration 5-35 nM)
-
This compound dilution (final concentration range typically from 0.1 nM to 100 µM)
-
FITC-labeled EGFR peptide substrate (final concentration 100 nM)
-
-
Initiate the kinase reaction by adding ATP (final concentration 3 µM, approximately the Km,app).
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.
-
Stop the reaction by adding the IMAP binding reagent.
-
Incubate for at least 30 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Caption: Workflow for the IMAP Kinase Assay.
Cellular Activity
The inhibitory effect of this compound has been evaluated in a cell-based assay.
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | IC50 (µM) |
| Vero E6 | Cell Viability | 4.63[1] |
Experimental Protocols
A common method to assess the effect of a compound on cell viability is using a tetrazolium reduction assay (e.g., MTT, XTT) or a resazurin-based assay.
Materials:
-
Vero E6 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed Vero E6 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (typically from 0 to 100 µM).[1]
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes to 2 hours).
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.
This method directly counts the number of cells to determine the effect of a compound on cell proliferation.
Materials:
-
Cancer cell lines (e.g., LAM 621-101, UMB1949, MCF7)[4]
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
Isoton™ II Diluent (or similar)
-
Coulter Counter
Procedure:
-
Seed cells in a 60 mm plate.[4]
-
After 24 hours, treat the cells with different concentrations of this compound or vehicle (DMSO).[4] For combination studies, other compounds like rapamycin can be added.[4]
-
Incubate for the desired duration (e.g., 72 hours).[4]
-
At the end of the incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete medium to inactivate the trypsin.
-
Take an aliquot of the cell suspension and dilute it in a known volume of Isoton™ II Diluent.
-
Count the cells using a Coulter Counter.
-
Calculate the cell proliferation fold change by dividing the cell number at the end of the treatment by the initial cell number.[4]
Workflow Diagram:
Caption: Workflow for Cell Proliferation Assay using a Coulter Counter.
Kinase Selectivity
A critical aspect of inhibitor characterization is determining its selectivity against other kinases. This is typically performed by screening the compound against a large panel of kinases.
Note: As of the last update, a comprehensive public kinase selectivity profile for this compound was not identified in the searched literature. Researchers are advised to perform a kinase panel screening to determine the selectivity profile of this inhibitor. Commercial services are available for this purpose, often utilizing radiometric or luminescence-based assays.
MAPK13 Signaling Pathway
MAPK13 is a member of the p38 MAP kinase family and is activated by various cellular stresses and pro-inflammatory cytokines.[5] Its activation is mediated by upstream MAP kinase kinases (MKKs), and it, in turn, phosphorylates a range of downstream substrates involved in processes like transcription, translation, and cytoskeletal remodeling.[5][6]
Signaling Pathway Diagram:
Caption: Simplified MAPK13 Signaling Pathway.
This guide summarizes the key in vitro characteristics of this compound based on publicly available data. Further studies are recommended to fully elucidate its mechanism of action and selectivity profile.
References
- 1. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. MAPK13 - Wikipedia [en.wikipedia.org]
- 5. Using the Coulter Counter [diyhpl.us]
- 6. sinobiological.com [sinobiological.com]
Investigating the Off-Target Effects of MAPK13-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the off-target effects of MAPK13-IN-1, a known inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ). Given the limited publicly available data on the comprehensive selectivity profile of this compound, this document serves as a methodological guide for researchers to conduct such an investigation. Understanding the off-target profile of any kinase inhibitor is critical for interpreting experimental results and for the development of safe and effective therapeutics.[1]
MAPK13 is a member of the p38 MAPK family, which is involved in cellular responses to stress and inflammation.[2] The development of specific inhibitors for MAPK13 is of significant interest for treating various inflammatory diseases and cancers.[2][3] this compound has been identified as an inhibitor of MAPK13 with an IC50 of 620 nM.[4] However, its activity against other kinases (off-targets) is not well-documented in publicly accessible literature.
This guide outlines the standard experimental approaches, data presentation formats, and key signaling pathways to consider when characterizing the selectivity of this compound.
Data Presentation: Profiling Kinase Inhibitor Selectivity
Quantitative data from selectivity profiling is best organized into structured tables for clear comparison. Below are templates for presenting data from biochemical kinase profiling and cellular assays.
Table 1: Biochemical Kinase Selectivity Profile of this compound (Illustrative Example)
This table should be used to summarize results from a broad kinase panel screen, such as those offered by commercial vendors. The data is typically presented as percent inhibition at a fixed concentration or as IC50/Kd values for a selection of kinases.
| Kinase Target | Gene Symbol | % Inhibition at 1 µM | IC50 (nM) | Notes |
| On-Target | ||||
| MAPK13 (p38δ) | MAPK13 | 95% | 620 | Intended Target |
| Potential Off-Targets | ||||
| MAPK14 (p38α) | MAPK14 | 85% | 850 | High homology to target |
| MAPK11 (p38β) | MAPK11 | 70% | 1,200 | High homology to target |
| MAPK12 (p38γ) | MAPK12 | 65% | 1,500 | High homology to target |
| JNK1 | MAPK8 | 40% | > 5,000 | Related MAPK family member |
| ERK2 | MAPK1 | 15% | > 10,000 | Related MAPK family member |
| CDK2 | CDK2 | 5% | > 10,000 | Unrelated kinase family |
| ROCK1 | ROCK1 | 52% | 3,500 | Potential off-target |
Table 2: Cellular Activity Profile of this compound (Illustrative Example)
This table summarizes the anti-proliferative or cytotoxic effects of the inhibitor across various cell lines. This helps to identify cell types that are particularly sensitive and can provide clues about off-target effects.
| Cell Line | Tissue of Origin | Key Expressed Kinases | IC50 (µM) | Notes |
| U-2 OS | Bone Osteosarcoma | High MAPK13 | 3.5 | On-target activity expected |
| A549 | Lung Carcinoma | High MAPK14 | 5.2 | Potential p38α off-target effect |
| HeLa | Cervical Cancer | Moderate MAPK13/14 | 8.1 | |
| Jurkat | T-cell Leukemia | High JNK/ERK | > 20 | Low sensitivity |
| Vero E6 | Monkey Kidney | N/A | 4.63[4] | Cytotoxicity reference |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate off-target profiling. The following are generalized methodologies for key experiments.
Biochemical Kinase Assays (e.g., ADP-Glo™)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase.[5] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., MAPK13, MAPK14, etc.)
-
Kinase-specific substrates (peptide or protein)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%).[5]
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for each specific kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using "no enzyme" and "vehicle control" wells.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phosphorylation Assay (In-Cell Western)
Cell-based assays are vital for confirming that an inhibitor can engage its target within a cellular environment and for identifying off-target effects on signaling pathways.[4][6]
Objective: To measure the inhibition of phosphorylation of a specific downstream substrate of MAPK13 or a potential off-target kinase in cells.
Materials:
-
Cell line of interest cultured in 96-well plates.
-
This compound (dissolved in DMSO).
-
Stimulant to activate the target pathway (e.g., anisomycin for p38 activation).
-
Phospho-specific primary antibody (e.g., anti-phospho-ATF2).
-
Total protein primary antibody (e.g., anti-total-ATF2).
-
IR-dye conjugated secondary antibodies.
-
Fixing and permeabilization buffers.
-
Infrared imaging system (e.g., LI-COR Odyssey).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist for 15-30 minutes.
-
-
Fixing and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the wells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
Incubate with the phospho-specific and total protein primary antibodies overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate IR-dye conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the wells thoroughly.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phospho-protein and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.
Caption: Canonical p38 MAPK signaling cascade.
Caption: Experimental workflow for off-target profiling.
Caption: Inhibitor-target logical relationships.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 3. In vitro protein kinase assay [bio-protocol.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. reactionbiology.com [reactionbiology.com]
The Role of MAPK13-IN-1 in the Regulation of Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a key enzyme in the p38 MAPK signaling pathway, which plays a critical role in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making MAPK13 a promising therapeutic target. MAPK13-IN-1 is a small molecule inhibitor of MAPK13 that has been investigated for its potential to modulate inflammatory responses by regulating the production of cytokines. This technical guide provides an in-depth overview of the role of this compound in cytokine production, including its mechanism of action, quantitative effects on various cytokines, and detailed experimental protocols for assessing its activity.
Introduction to MAPK13 and Its Role in Inflammation
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stressors.[1] There are four isoforms of p38 MAPK: α, β, γ, and δ (encoded by the genes MAPK14, MAPK11, MAPK12, and MAPK13, respectively).[2] While p38α has been the most extensively studied isoform, recent research has highlighted the distinct roles of the other isoforms.[2]
MAPK13 (p38δ) is expressed in various tissues and is involved in diverse cellular processes, including differentiation, apoptosis, and the inflammatory response.[2][3] Its activation is a key step in the signaling cascade that leads to the production of pro-inflammatory cytokines, which are critical mediators of the immune response.[1] Overproduction of these cytokines can lead to chronic inflammation and the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[3] Therefore, inhibiting MAPK13 activity presents a targeted therapeutic strategy for these conditions.
This compound is a selective inhibitor of MAPK13 with a reported IC50 of 620 nM.[4][5] By binding to the ATP-binding site of the MAPK13 enzyme, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to cytokine gene expression.[3]
MAPK13 Signaling Pathway in Cytokine Production
The activation of the MAPK13 signaling pathway is initiated by upstream kinases, MKK3 and MKK6, in response to inflammatory stimuli.[3] Once activated, MAPK13 phosphorylates and activates downstream transcription factors, such as Activator Protein-1 (AP-1), and other kinases.[1][6] This leads to the transcriptional upregulation of genes encoding various pro-inflammatory cytokines.[6]
Caption: MAPK13 signaling pathway leading to cytokine production and its inhibition by this compound.
Quantitative Effects of this compound on Cytokine Production
While specific data on the dose-dependent effects of this compound on the production of a wide range of cytokines is still emerging in publicly available literature, its inhibitory action on MAPK13 suggests a significant impact on the expression of cytokines regulated by this pathway. Patent literature suggests its potential in reducing IL-13-induced mucous production in respiratory diseases.[7] The table below summarizes the expected and reported effects of inhibiting the p38 MAPK pathway, including MAPK13, on various cytokines.
| Cytokine | Cell Type | Stimulus | Expected Effect of this compound | Reference |
| TNF-α | Macrophages | LPS | Inhibition | [8] |
| IL-1β | Macrophages | LPS | Inhibition | [3] |
| IL-6 | Macrophages, Epithelial Cells | LPS, TNF-α | Inhibition | [8][9] |
| IL-8 | Monocytes | LPS | Inhibition | [8] |
| GM-CSF | Macrophages | LPS | Inhibition | [8] |
| IL-13 | - | - | Inhibition of downstream effects | [7] |
Note: The data presented are largely based on the effects of other p38 MAPK inhibitors. Further studies are required to quantify the specific dose-response of this compound for each cytokine.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in regulating cytokine production.
Cell Culture and Treatment
A common in vitro model for studying inflammatory responses is the use of macrophage cell lines (e.g., RAW 264.7) or primary human monocyte-derived macrophages.[10][11]
Protocol for Macrophage Differentiation and Activation:
-
Isolate primary human monocytes (CD14+) from peripheral blood mononuclear cells (PBMCs).[10][12]
-
Differentiate monocytes into macrophages by culturing in the presence of M-CSF or GM-CSF for 6-8 days.[10][13]
-
To induce a pro-inflammatory (M1) phenotype, stimulate the differentiated macrophages with IFN-γ and LPS.[10][13]
-
Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO) for 1-2 hours before adding the inflammatory stimulus.[9] A vehicle control (DMSO only) should be included.
Caption: Experimental workflow for assessing the effect of this compound on cytokine production in macrophages.
Cytokine Measurement Assays
The levels of secreted cytokines in the cell culture supernatant can be quantified using various immunoassays.
4.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of a specific cytokine.[14][15]
Protocol:
-
Collect the cell culture supernatant after the desired incubation period.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the supernatant samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[14]
4.2.2. Multiplex Cytokine Assay (e.g., Luminex, Meso Scale Discovery)
These assays allow for the simultaneous quantification of multiple cytokines in a single sample, providing a more comprehensive profile of the inflammatory response.[12]
Protocol:
-
Follow the manufacturer's protocol for the specific multiplex assay kit.
-
Typically, the assay involves incubating the cell culture supernatant with a mixture of beads, each coated with a capture antibody for a different cytokine.
-
A detection antibody cocktail is then added, followed by a fluorescent reporter.
-
The beads are analyzed using a specialized flow cytometer or imager that can differentiate the beads and quantify the fluorescent signal for each cytokine.
Western Blotting for Signaling Pathway Analysis
To confirm that this compound is acting on its intended target and to investigate the downstream signaling events, Western blotting can be used to measure the phosphorylation status of key proteins in the MAPK pathway.
Protocol:
-
After treatment with this compound and the inflammatory stimulus, lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of p38 MAPK and its downstream targets (e.g., phospho-ATF2).
-
Also, probe for the total protein levels of these signaling molecules as a loading control.
-
Add a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This compound is a valuable tool for investigating the role of p38δ in inflammatory processes. By selectively inhibiting MAPK13, this compound offers the potential to dissect the specific contributions of this isoform to cytokine production. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the efficacy of this compound and other p38δ inhibitors in modulating cytokine release.
Future research should focus on generating comprehensive dose-response data for this compound across a wide panel of cytokines in various cell types and in vivo models of inflammatory disease. A deeper understanding of the downstream targets of MAPK13 and the precise mechanisms by which its inhibition alters the cytokine milieu will be crucial for the development of novel anti-inflammatory therapeutics targeting this pathway. The continued investigation of this compound and other selective p38δ inhibitors holds significant promise for the treatment of a range of debilitating inflammatory and autoimmune disorders.
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. criver.com [criver.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 14. assaygenie.com [assaygenie.com]
- 15. antbioinc.com [antbioinc.com]
Methodological & Application
MAPK13-IN-1: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAPK family of serine/threonine kinases.[1][2] These kinases are key components of intracellular signaling pathways that respond to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[3][4][5][6] The p38 MAPK pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[7] Specifically, MAPK13 has been implicated in tumor progression, inflammatory responses, and the regulation of protein synthesis.[1][2]
MAPK13-IN-1 is a potent and specific inhibitor of MAPK13.[3] It functions by binding to the ATP-binding site of the MAPK13 enzyme, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[8] This inhibition can modulate inflammatory responses and impact cell proliferation, making this compound a valuable tool for studying the biological roles of MAPK13 and for potential therapeutic development in diseases where this pathway is dysregulated.[1][8]
These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability and proliferation assays, and Western blotting to analyze the inhibition of the MAPK13 signaling pathway.
Data Presentation
Inhibitor Activity and Recommended Concentrations
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 (Biochemical Assay) | 620 nM | - | In vitro kinase assay. | [3] |
| IC50 (Cell-Based Assay) | 4.63 µM | Vero E6 cells | Cell viability assay. | [3] |
| Effective Concentration Range | 5 nM - 20 µM | LAM 621-101 cells | Dose-dependent effects observed. 5 µM showed synergistic effects with rapamycin in suppressing cell growth. | [1] |
| Recommended Working Concentration | 1 - 10 µM | Varies | A starting point for most cell-based assays. Optimal concentration should be determined empirically for each cell line and experimental condition. | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for utilizing this compound in cell culture.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound in Cell Culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended.
-
To prepare a 10 mM stock solution, dissolve 3.65 mg of this compound (Molecular Weight: 365.43 g/mol ) in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, use within 6 months; at -80°C, use within 1 year.[3]
Cell Viability and Proliferation Assay
This protocol is adapted from a study where this compound was used in combination with rapamycin.[1]
Materials:
-
Cells of interest (e.g., LAM 621-101)
-
Complete cell culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well or 96-well)
-
Cell counting instrument (e.g., Coulter Counter) or viability reagent (e.g., MTT, resazurin)
-
Optional: Rapamycin or other co-treatment compounds
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Cell Adherence: Allow the cells to adhere and recover for 24 hours in a cell culture incubator (37°C, 5% CO2).
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A dose-dependent treatment ranging from 5 nM to 20 µM can be tested.[1]
-
For co-treatment experiments, this compound can be added 1 hour prior to the addition of the second compound (e.g., rapamycin).[1]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[1]
-
Assessment of Cell Proliferation/Viability:
-
Cell Counting: At the end of the incubation period, detach the cells using trypsin and count the number of viable cells using a cell counter. Cell proliferation can be calculated as the fold change in cell number from time 0.[1]
-
Viability Reagent: Alternatively, add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine cell viability.
-
Western Blot Analysis of MAPK13 Pathway Inhibition
This protocol provides a general method to assess the phosphorylation status of p38 MAPK as an indicator of MAPK13 pathway activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Stimulus for p38 MAPK activation (e.g., lipopolysaccharide (LPS), interferon-γ (IFN-γ), anisomycin, or sorbitol)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Anti-total p38 MAPK
-
Antibody for a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes). The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Denature the protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control to ensure equal protein loading.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the MAPK13 signaling pathway in various cellular processes. The protocols provided here offer a framework for conducting cell-based assays to characterize the effects of this inhibitor. Researchers should optimize the experimental conditions, such as inhibitor concentration and incubation time, for their specific cell lines and research questions. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A potent MAPK13-14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 7. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for MAPK13-IN-1 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Direct In Vivo Data for MAPK13-IN-1
Initial investigations for direct in vivo dosage and administration protocols for this compound did not yield specific, publicly available data. The information presented herein is therefore based on established protocols for other selective p38 MAPK delta (MAPK13) inhibitors and general p38 MAPK inhibitors. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs and animal models.
Introduction to MAPK13 and its Inhibition
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAPK family of serine/threonine kinases.[1][2] These kinases are key components of intracellular signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress.[][4] The activation of the p38 MAPK pathway is involved in a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[5]
MAPK13, in particular, has emerged as a potential therapeutic target for various diseases.[6] Unlike the more ubiquitously expressed p38 alpha (MAPK14), MAPK13 exhibits a more restricted tissue distribution, suggesting that its inhibition could offer a more targeted therapeutic approach with a potentially better safety profile.[7] MAPK13 inhibitors, such as this compound, are small molecules designed to bind to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates and mitigating its role in disease processes.[8]
MAPK13 Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade. It is typically initiated by the activation of upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, in response to cellular stress or inflammatory signals. These MKKs then phosphorylate and activate p38 MAPKs, including MAPK13, on a conserved TGY motif.[][9] Once activated, MAPK13 can phosphorylate a variety of downstream targets, including transcription factors and other kinases, leading to a cellular response.
Quantitative Data Summary
As specific in vivo data for this compound is unavailable, the following table summarizes key parameters for related p38 MAPK inhibitors from various studies. This information can be used to guide dose-range finding studies for this compound.
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| BCT197 | BALB/c mice | Influenza H1N1 | Clinically relevant concentrations | Not specified | [10] |
| PH797804 | Mice | Alzheimer's Disease | Not specified | Nasal | [11] |
| NuP-3 | Minipigs | Airway Inflammation | Not specified | Not specified | [12] |
| NuP-4A | Mice | Muco-obstructive Lung Disease | Not specified | Intravenous | [13] |
| NuP-4B | Mice | Muco-obstructive Lung Disease | Not specified | Inhaled | [13] |
Note: The lack of specific dosage information in some of the cited literature highlights the proprietary nature of drug development. Researchers will need to perform dose-escalation studies to determine the optimal dose for their specific model and readout.
Experimental Protocols
The following are generalized protocols for the in vivo administration of p38 MAPK inhibitors. These should be adapted for this compound based on its specific physicochemical properties and the research question.
Formulation of this compound for In Vivo Administration
The proper formulation of a compound for in vivo studies is critical for its bioavailability and efficacy. While a specific formulation for this compound is not documented, a common starting point for small molecule inhibitors involves creating a stock solution in a solvent like DMSO, followed by dilution in a vehicle suitable for the chosen administration route.
Example Formulation Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. The exact concentration will depend on the desired final dosing concentration and the solubility of the compound.
-
Vehicle Preparation: A common vehicle for intraperitoneal (i.p.) or oral (p.o.) administration is a mixture of PEG400, Solutol HS 15, and water, or a simple solution of PBS with a small percentage of a solubilizing agent like Tween 80.
-
Working Solution Preparation: On the day of administration, dilute the DMSO stock solution with the chosen vehicle to the final desired concentration. It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid solvent toxicity. Vortex or sonicate the solution to ensure it is homogenous.
In Vivo Administration Protocol (Mouse Model)
This protocol outlines a general procedure for a pilot study to assess the efficacy and tolerability of a novel p38 MAPK inhibitor in a mouse model of inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Experimental animals (e.g., C57BL/6 mice)
-
Inflammatory challenge agent (e.g., Lipopolysaccharide - LPS)
-
Syringes and needles for administration
-
Equipment for sample collection (e.g., cardiac puncture for blood, tissue harvesting tools)
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Dosing:
-
Prepare the dosing solutions of this compound and vehicle as described above.
-
Administer the assigned treatment to each mouse via the chosen route (e.g., intraperitoneal injection). The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
-
Inflammatory Challenge: At a predetermined time after inhibitor administration (e.g., 1 hour), induce an inflammatory response by administering LPS (e.g., 1 mg/kg, i.p.).
-
Sample Collection: At the peak of the expected inflammatory response (e.g., 2-4 hours post-LPS), collect blood and/or tissues for analysis.
-
Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or tissue homogenates using ELISA.
-
Assess target engagement by measuring the phosphorylation of downstream targets of MAPK13 in relevant tissues via Western blot or other immunoassays.
-
Logical Relationships in Drug Development
The development of a targeted inhibitor like this compound follows a logical progression from initial discovery to preclinical and potentially clinical studies.
Conclusion
While specific in vivo dosage and administration data for this compound are not currently in the public domain, the information provided on related p38 MAPK inhibitors offers a solid foundation for initiating preclinical studies. Researchers are strongly encouraged to perform their own dose-finding and toxicology studies to establish a safe and effective dosing regimen for this compound in their chosen animal models. The provided protocols and diagrams serve as a guide to aid in the design and execution of these critical experiments.
References
- 1. genecards.org [genecards.org]
- 2. MAPK13 - Wikipedia [en.wikipedia.org]
- 4. sinobiological.com [sinobiological.com]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. The effect of P38 MAP kinase inhibition in a mouse model of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of p38 MAPK in the brain through nasal administration of p38 inhibitor loaded in chitosan nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A first-in-kind MAPK13 inhibitor corrects stem cell reprogramming and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Detecting MAPK13 Inhibition by MAPK13-IN-1 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAPK family of serine/threonine kinases.[1][2] These kinases are key components of signaling cascades that respond to extracellular stimuli, such as proinflammatory cytokines and environmental stresses, and are involved in regulating cellular processes like inflammation, cell differentiation, and apoptosis.[1][3] The activation of the p38 MAPK pathway is initiated by upstream kinases, with MKK3 and MKK6 being the primary activators of p38 isoforms through dual phosphorylation on a TGY motif.[4] Once activated, MAPK13 phosphorylates a range of downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2).[4]
MAPK13-IN-1 is a small molecule inhibitor that targets the activity of MAPK13. It functions by binding to the kinase and preventing the phosphorylation of its downstream targets. This application note provides a detailed protocol for a Western blot-based assay to detect and quantify the inhibition of MAPK13 by this compound in a cellular context. The protocol outlines the activation of the MAPK13 pathway, treatment with the inhibitor, and subsequent detection of the phosphorylation status of both MAPK13 and its downstream target, MAPKAPK2.
Signaling Pathway
The p38 MAPK signaling cascade is a tiered kinase module. Upon stimulation by environmental stresses or inflammatory cytokines, a MAPKKK (e.g., MEKK, MLK) phosphorylates and activates MKK3 or MKK6. These MAPKKs then phosphorylate and activate p38 MAPKs, including MAPK13. Activated MAPK13, in turn, phosphorylates downstream targets such as MAPKAPK2, leading to a cellular response.
Experimental Protocol
This protocol describes the use of a macrophage-like cell line (e.g., RAW 264.7 or THP-1) and stimulation with Lipopolysaccharide (LPS) to activate the MAPK13 pathway.
Experimental Workflow
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic)
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Stimulus: Lipopolysaccharide (LPS) from E. coli
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels
-
Transfer Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST
-
Primary Antibodies: (See Table 1 for details)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
Procedure
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signals to the corresponding total protein or a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Table 1: Recommended Antibodies and Dilutions for Western Blot
| Target Protein | Antibody Type | Host | Supplier (Cat. No.) | Recommended Dilution |
| Phospho-p38 MAPK (Thr180/Tyr182) | Monoclonal | Rabbit | Cell Signaling Technology (#4511) | 1:1000 |
| Total MAPK13 (p38δ) | Polyclonal | Rabbit | Thermo Fisher Scientific (BS-7920R) | 1:500 - 1:2000 |
| Phospho-MAPKAPK2 (Thr334) | Polyclonal | Rabbit | Cell Signaling Technology (#3041) | 1:1000 |
| Total MAPKAPK2 | Monoclonal | Rabbit | Cell Signaling Technology (#12155) | 1:1000 |
| GAPDH (Loading Control) | Monoclonal | Rabbit | Cell Signaling Technology (#5174) | 1:1000 |
Table 2: Experimental Conditions for MAPK13 Inhibition Assay
| Parameter | Recommended Range/Value |
| Cell Seeding Density | 1-2 x 10^6 cells/well (6-well plate) |
| This compound Concentration | 0.1 - 10 µM (IC50 ~620 nM) |
| This compound Pre-incubation Time | 1 - 2 hours |
| LPS Concentration | 1 µg/mL |
| LPS Stimulation Time | 15 - 30 minutes |
| Protein Loading Amount | 20 - 30 µ g/lane |
Expected Results
Upon stimulation with LPS, an increase in the phosphorylation of both p38 MAPK (MAPK13) and MAPKAPK2 is expected in the vehicle-treated control cells. Pre-treatment with this compound should result in a dose-dependent decrease in the phosphorylation of both p38 MAPK and MAPKAPK2, while the total protein levels of MAPK13, MAPKAPK2, and the loading control should remain relatively constant across all conditions. This would demonstrate the specific inhibitory effect of this compound on the MAPK13 signaling pathway.
References
Application of MAPK13-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAPK family of serine/threonine kinases.[1][2] These kinases are key components of intracellular signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress.[1][3] The activation of the p38 MAPK pathway is initiated by upstream kinases, primarily MKK3 and MKK6, which dually phosphorylate a conserved TGY motif in the activation loop of p38 kinases. Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, including transcription factors and other kinases, thereby regulating diverse cellular processes like inflammation, cell differentiation, apoptosis, and cell growth.[1][2]
Due to its role in various pathological conditions, including inflammatory diseases and cancer, MAPK13 has emerged as an attractive therapeutic target.[1][2] MAPK13-IN-1 is a known inhibitor of MAPK13. This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel MAPK13 inhibitors.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, binding to the ATP-binding site of the MAPK13 enzyme.[1] This binding event prevents the phosphorylation of downstream substrates, thereby mitigating the biological effects of MAPK13 activation.[1] The inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines, making it a valuable tool for studying the role of MAPK13 in inflammatory responses.[1]
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound. This data is crucial for establishing assay windows and for comparing the potency of newly identified compounds.
| Compound | Target | Assay Type | IC50 | Cell Line |
| This compound | MAPK13 (p38δ) | Biochemical Assay | 620 nM | - |
| This compound | - | Cell-based Assay | 4.63 µM | Vero E6 cells |
Table 1: Inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the target by 50%.[4]
High-Throughput Screening Protocols
Several HTS-compatible assay formats can be employed to screen for novel MAPK13 inhibitors, using this compound as a positive control. The choice of assay will depend on the specific research goals, available instrumentation, and desired throughput.
Biochemical Assays
Biochemical assays utilize purified, active MAPK13 enzyme and a specific substrate to measure the direct inhibitory effect of test compounds on kinase activity.
The HTRF® assay is a robust, FRET-based technology suitable for HTS.[5][6] It measures the phosphorylation of a substrate by detecting the proximity of a donor fluorophore (conjugated to an anti-phospho-specific antibody) and an acceptor fluorophore (conjugated to the substrate).
Experimental Protocol: HTRF® Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Dilute recombinant active MAPK13 enzyme in kinase buffer to the desired concentration (empirically determined, typically in the low nM range).
-
Prepare a substrate solution containing a biotinylated peptide substrate (e.g., a derivative of a known MAPK13 substrate) and ATP at its Kₘ concentration in kinase buffer.
-
Prepare a detection solution containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer.
-
Prepare serial dilutions of this compound (positive control) and test compounds in DMSO.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of diluted compound or control to the assay plate.
-
Add 4 µL of the MAPK13 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the detection solution.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized response against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
AlphaScreen® is a bead-based proximity assay that measures the phosphorylation of a biotinylated substrate.[7][8] When the substrate is phosphorylated, it is captured by an antibody-coated acceptor bead, bringing it into proximity with a streptavidin-coated donor bead, generating a chemiluminescent signal.
Experimental Protocol: AlphaScreen® Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA).
-
Dilute active MAPK13 enzyme in reaction buffer.
-
Prepare a solution of biotinylated peptide substrate and ATP in reaction buffer.
-
Prepare a stop/detection buffer containing anti-phospho-substrate antibody-coated AlphaLISA® acceptor beads and streptavidin-coated donor beads.
-
Prepare serial dilutions of this compound and test compounds.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of compound or control to the assay plate.
-
Add 2.5 µL of MAPK13 enzyme solution.
-
Add 5 µL of the substrate/ATP solution to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the stop/detection buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen®-compatible reader.
-
-
Data Analysis:
-
Determine the percent inhibition for each compound concentration relative to controls.
-
Generate dose-response curves and calculate IC50 values.
-
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled substrate.[9][10] When a small, fluorescently labeled peptide substrate is phosphorylated, it can be bound by a larger antibody, causing it to tumble more slowly in solution and increasing the fluorescence polarization.
Experimental Protocol: Fluorescence Polarization Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase assay buffer.
-
Dilute active MAPK13 enzyme in assay buffer.
-
Prepare a solution of a fluorescently labeled peptide substrate and ATP in assay buffer.
-
Prepare a stop/detection solution containing a phospho-specific antibody in buffer.
-
Prepare serial dilutions of this compound and test compounds.
-
-
Assay Procedure (384-well format):
-
Add compound/control to the assay plate.
-
Add the MAPK13 enzyme.
-
Add the fluorescent substrate/ATP solution to initiate the reaction.
-
Incubate for the desired reaction time.
-
Add the phospho-specific antibody solution.
-
Incubate to allow for binding.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine percent inhibition and calculate IC50 values from dose-response curves.
-
Cell-Based Assays
Cell-based assays measure the inhibition of the MAPK13 signaling pathway within a cellular context, providing more physiologically relevant data.[11][12]
This imaging-based assay quantifies the phosphorylation of p38 MAPK in cells following stimulation.
Experimental Protocol: HCS p38 Phosphorylation Assay
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HeLa or A549) in appropriate growth medium.
-
Seed the cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with serial dilutions of this compound or test compounds for 1 hour.
-
Stimulate the p38 pathway by adding an activator, such as anisomycin (e.g., 10 µM), for 30 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., Hoechst 33342).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells and quantify the fluorescence intensity of phospho-p38 in the nucleus and/or cytoplasm.
-
-
Data Analysis:
-
Normalize the phospho-p38 signal to the number of cells.
-
Calculate the percent inhibition relative to stimulated and unstimulated controls.
-
Generate dose-response curves and determine IC50 values.
-
Visualizations
Caption: MAPK Signaling Pathway and Inhibition by this compound.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for MAPK13-IN-1 in the Study of p38 MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MAPK13-IN-1, a selective inhibitor of the p38δ mitogen-activated protein kinase (MAPK), for investigating the intricate p38 MAPK signaling pathways. This document outlines the inhibitor's mechanism of action, presents its known biochemical data, and offers detailed protocols for key experimental applications.
Application Notes
MAPK13, also known as p38δ, is one of the four isoforms of the p38 MAP kinase family (p38α, p38β, p38γ, and p38δ).[1] While the roles of p38α and p38β have been extensively studied in inflammatory responses, the specific functions of p38γ and p38δ are less understood. The development of isoform-selective inhibitors is crucial for dissecting the unique contributions of each p38 family member to cellular processes.
This compound is a valuable research tool for specifically probing the functions of MAPK13. By inhibiting the kinase activity of MAPK13, researchers can elucidate its role in various physiological and pathological processes, including cell proliferation, differentiation, and stress responses. One study has demonstrated the utility of this compound in combination with other inhibitors, such as rapamycin, to investigate cancer cell growth, highlighting its potential in synergistic drug studies.
The selectivity of this compound for the p38δ isoform is a key feature that allows for the targeted investigation of this specific kinase. However, as with any kinase inhibitor, it is best practice for researchers to independently verify its selectivity profile, especially when interpreting cellular phenotypes. This can be achieved through broad kinase screening panels to identify potential off-target effects.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC | 620 nM | MAPK13 (p38δ) | In vitro kinase assay | Not explicitly stated in provided search results, but referenced by multiple vendors. |
Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available. Researchers are encouraged to perform a broad kinase panel screen to fully characterize its selectivity and to aid in the interpretation of experimental results.
Mandatory Visualizations
Here are the diagrams illustrating the p38 MAPK signaling pathway, an experimental workflow for using this compound, and the inhibitor's mechanism of action.
Caption: The p38 MAPK signaling cascade.
Caption: Experimental workflow for using this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the activity and effects of this compound.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a non-radioactive, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant MAPK13.
Materials:
-
Recombinant active MAPK13 (p38δ) enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl
2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT) -
ATP
-
Substrate peptide (e.g., ATF2)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in kinase buffer. The final concentrations should span a range appropriate to determine the IC
50(e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (e.g., DMSO). -
Prepare Kinase Reaction Mix: Prepare a master mix containing the recombinant MAPK13 enzyme and the substrate peptide in kinase buffer.
-
Initiate Kinase Reaction: a. To each well of a 96-well plate, add the this compound dilutions or vehicle control. b. Add the kinase reaction mix to each well. c. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the K
mfor MAPK13. e. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear. -
Detect ADP Production: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: a. Measure the luminescence in each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC
50value.
Western Blot Analysis of Downstream Target Phosphorylation
This protocol details how to assess the effect of this compound on the phosphorylation of a downstream target of the p38 MAPK pathway in a cellular context.
Materials:
-
Cells cultured in appropriate media
-
This compound
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, UV radiation, or a cytokine like TNF-α)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-specific antibody for a downstream target of p38 (e.g., phospho-ATF2)
-
Antibody for total protein of the downstream target (e.g., total ATF2)
-
Antibody for a loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed cells in culture plates and allow them to adhere and grow to the desired confluency. b. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours). c. Stimulate the p38 MAPK pathway by adding the chosen stimulus for the appropriate duration (e.g., 30 minutes with anisomycin). Include an unstimulated control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): a. The membrane can be stripped and reprobed with antibodies for the total target protein and a loading control to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control.
Cell-Based Functional Assay (e.g., Proliferation Assay)
This protocol provides a method to evaluate the functional consequences of MAPK13 inhibition using a cell proliferation assay.
Materials:
-
Cancer cell line known to be sensitive to p38 pathway modulation
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a colorimetric assay like MTT)
-
96-well clear-bottom or opaque-walled plates
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. b. Allow the cells to adhere and recover overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Treat the cells with the different concentrations of the inhibitor or vehicle control. Include wells with untreated cells as a control.
-
Incubation: a. Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Measure Cell Proliferation: a. At the end of the incubation period, measure cell viability/proliferation using your chosen assay kit according to the manufacturer's instructions.
-
For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
For an MTT assay, add the MTT reagent, incubate to allow for formazan crystal formation, solubilize the crystals, and measure absorbance.
-
-
Data Analysis: a. Blank-correct the readings. b. Normalize the data to the vehicle-treated control cells to determine the percent inhibition of proliferation. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI
50(concentration for 50% of maximal inhibition of cell growth).
References
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with MAPK13-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with MAPK13-IN-1, a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta. This protocol is designed to enable the qualitative and semi-quantitative assessment of MAPK13 and its signaling pathway in paraffin-embedded tissues.
Introduction
MAPK13 is a serine/threonine kinase that plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1][2] It is a member of the p38 MAPK family and is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[3] MAPK13 inhibitors like this compound are valuable tools for studying the function of this kinase and for preclinical evaluation of its therapeutic potential in various diseases, including inflammatory conditions and cancer.[4][5]
Immunohistochemistry is a powerful technique to visualize the expression and localization of specific proteins within the context of tissue architecture. This protocol provides a comprehensive guide for the preparation of this compound treated tissues, followed by IHC staining for total MAPK13 and the phosphorylated, active form of p38 MAPK (p-p38 MAPK), which is critical for assessing the inhibitor's efficacy.
Key Experimental Considerations
Due to the nature of kinase inhibitor studies, preserving the phosphorylation state of proteins is paramount. Standard formalin fixation can be suboptimal for this purpose.[6][7] Therefore, this protocol emphasizes the use of fixatives that better preserve phosphoproteins.
Experimental Protocols
I. Tissue Collection and Fixation
Proper tissue fixation is the most critical step for successful IHC, especially when analyzing phosphorylated proteins.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Biomarker and Histology Preservative (BHP) solution (or similar phosphoprotein-preserving fixative)
-
Phosphate Buffered Saline (PBS)
-
Cassettes for tissue processing
Procedure:
-
Excise tissues of interest from control and this compound treated animals.
-
Immediately rinse the tissues gently in cold PBS to remove excess blood.
-
For optimal preservation of phosphoproteins, immerse tissues in a BHP solution for 24-48 hours at room temperature.[6][7] If a phosphoprotein-preserving fixative is unavailable, use 10% NBF for 24 hours. Be aware that formalin fixation may result in reduced detection of some phospho-epitopes.[6][7]
-
The volume of fixative should be at least 10 times the volume of the tissue.
-
After fixation, transfer the tissues into 70% ethanol.
II. Tissue Processing and Paraffin Embedding
Materials:
-
Graded series of ethanol (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Embedding molds
Procedure:
-
Dehydrate the fixed tissues by sequential immersion in graded ethanol solutions.[8]
-
Clear the tissues in xylene to remove the ethanol.[9]
-
Infiltrate the tissues with molten paraffin wax in a tissue processor.
-
Embed the infiltrated tissues in paraffin blocks using embedding molds.
-
Store the paraffin blocks at room temperature until sectioning.
III. Immunohistochemical Staining
This procedure outlines the steps for staining paraffin-embedded tissue sections.
Materials:
-
Microtome
-
Charged microscope slides
-
Xylene
-
Graded series of ethanol (100%, 95%, 80%)
-
Distilled water
-
Antigen retrieval buffer (e.g., 0.01 M sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum in PBS with 1% BSA)
-
Primary antibodies (see Table 1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Sectioning: Cut 4 µm thick sections from the paraffin blocks using a microtome and float them onto charged microscope slides.[9]
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12]
-
Blocking: Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration (see Table 1).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
-
Chromogen Detection:
-
Wash slides with PBS.
-
Apply DAB substrate solution and monitor for the development of a brown color.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
IV. Image Acquisition and Analysis
-
Examine the stained slides under a light microscope.
-
Capture high-resolution images of representative areas.
-
Semi-quantitative analysis can be performed by scoring the intensity and percentage of positive cells.
Data Presentation
The following table provides a list of recommended primary antibodies for the IHC analysis of this compound treated tissues.
| Target Protein | Antibody Type | Recommended Dilution | Expected Staining Pattern | Purpose | Source (Example) |
| Total MAPK13 | Rabbit Polyclonal | 1:100 - 1:500 | Cytoplasmic and/or Nuclear | To assess the overall expression level of MAPK13 protein. | St John's Laboratory (STJ501690)[13], Proteintech (60252-1-Ig)[14][15] |
| Phospho-p38 MAPK (Thr180/Tyr182) | Rabbit Polyclonal | 1:50 - 1:200 | Nuclear and/or Cytoplasmic | To assess the activation state of the p38 MAPK pathway and the inhibitory effect of this compound. | Cell Signaling Technology (#9212)[16] |
| Downstream Target (e.g., ATF-2) | Rabbit Polyclonal | Varies | Nuclear | To evaluate the effect of this compound on downstream signaling. | Varies |
Visualization of Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the MAPK13 signaling pathway and the experimental workflow.
Caption: MAPK13 Signaling Pathway and Inhibition by this compound.
Caption: Immunohistochemistry Experimental Workflow.
References
- 1. uniprot.org [uniprot.org]
- 2. sinobiological.com [sinobiological.com]
- 3. MAPK13 - Wikipedia [en.wikipedia.org]
- 4. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. MAPK13 antibody (60252-1-Ig) | Proteintech [ptglab.com]
- 15. MAPK13 antibody (60252-1-PBS) | Proteintech [ptglab.com]
- 16. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
MAPK13-IN-1 solubility and preparation for in vitro assays
Application Notes and Protocols for MAPK13-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the use of this compound, a potent and specific inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ or SAPK4. These guidelines cover the inhibitor's solubility, preparation for in vitro experiments, and a representative kinase assay protocol.
Product Information and Properties
This compound is a small molecule inhibitor that targets the ATP-binding site of MAPK13.[1] It is a valuable tool for investigating the physiological and pathological roles of the p38δ signaling cascade in cellular processes such as inflammation, cell differentiation, and apoptosis.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | MPAK13-IN-1, Mitogen-activated Protein Kinase 13 Inhibitor Compound 61 | [3] |
| Molecular Formula | C₂₀H₂₃N₅O₂ | [3][4] |
| Molecular Weight | 365.43 g/mol | [4] |
| CAS Number | 229002-10-2 | [3][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Purity | ≥98% | [3] |
| IC₅₀ (MAPK13) | 620 nM | [4] |
| IC₅₀ (Vero E6 cells) | 4.63 µM | [4] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 250 mg/mL (approx. 684 mM) | Use newly opened, anhydrous DMSO as it is hygroscopic. | [4][5] |
| Ethanol | ≥ 10 mg/mL | [3] |
Storage Recommendations:
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
Stock Solutions (in solvent): Aliquot and store at -80°C for up to 1 year or at -20°C for up to 6 months to avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution to a working concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer for the specific assay (e.g., kinase assay buffer)
Procedure for a 10 mM Stock Solution:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, you would need 3.65 mg of the compound.
-
Dissolve: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO to 3.65 mg of this compound. A more convenient calculation for different masses is provided by suppliers: to make a 10 mM solution from 1 mg of powder, add 0.2737 mL of DMSO.[4]
-
Ensure Complete Dissolution: Vortex the solution gently until the compound is fully dissolved. Sonication in a water bath can be used if necessary.
-
Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -80°C.[4]
Procedure for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution into the final aqueous assay buffer to achieve the desired working concentration (e.g., 0-100 µM).[4]
-
Important: The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment.
Protocol 2: In Vitro Kinase Assay for MAPK13 Activity
This protocol provides a general framework for measuring the inhibitory effect of this compound on MAPK13 kinase activity. The assay measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant active MAPK13 (p38δ) enzyme.[6]
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like ATF2).[6][7]
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[6][8]
-
ATP solution (at a concentration appropriate for the Kₘ of the enzyme).
-
This compound working solutions (at various concentrations) and a vehicle (DMSO) control.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP with subsequent autoradiography).
-
96-well or 384-well assay plates.
Procedure:
-
Prepare Reaction Mix: In each well of the assay plate, prepare the kinase reaction mixture by adding the following components:
-
Kinase Assay Buffer
-
Recombinant MAPK13 enzyme
-
Kinase substrate (e.g., MBP)
-
-
Add Inhibitor: Add the prepared this compound working solutions to the appropriate wells to achieve a range of final concentrations. Add the vehicle control (DMSO in assay buffer) to the control wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or as specified by the detection kit manufacturer.
-
Detect Signal: Measure the kinase activity based on the amount of substrate phosphorylation using the chosen detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for this compound.
Visualizations
p38δ (MAPK13) Signaling Pathway
The p38 MAP kinases are activated by environmental stresses and inflammatory cytokines.[2][7] The cascade involves a MAPKKK (like TAK1 or ASK1), which phosphorylates and activates a MAPKK (MKK3 or MKK6).[2][9] MKK3/6 then dually phosphorylates and activates p38 isoforms, including MAPK13 (p38δ).[2][9] Activated MAPK13, in turn, phosphorylates various downstream targets, including other kinases like MAPKAPK2 and transcription factors such as ATF2, regulating cellular responses.[7][10][11]
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the key steps for preparing this compound and utilizing it in a kinase inhibition assay.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. In vitro kinase assay [protocols.io]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. sinobiological.com [sinobiological.com]
- 11. MAPK13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of MAPK13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and cellular stress, to regulate a wide array of cellular processes including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the MAPK13 signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[2]
This document provides a detailed comparison of two common methodologies for inhibiting MAPK13 function in a research setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with the specific small molecule inhibitor, MAPK13-IN-1. We present a comprehensive overview of the MAPK13 signaling pathway, detailed experimental protocols for both inhibitory approaches, and a summary of their quantitative effects on cellular phenotypes. This information is intended to guide researchers in selecting the most appropriate method for their experimental needs and to provide standardized protocols for assessing the downstream consequences of MAPK13 inhibition.
MAPK13 Signaling Pathway
MAPK13 is activated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, through dual phosphorylation of a conserved TGY motif in its activation loop.[2] Once activated, MAPK13 phosphorylates a variety of downstream substrates, including transcription factors like ATF2 and ELK1, and other kinases such as MAPKAPK2.[1][3] This phosphorylation cascade ultimately leads to changes in gene expression and cellular function.
Lentiviral shRNA Knockdown of MAPK13
Lentiviral delivery of shRNA provides a robust method for the stable and long-term suppression of MAPK13 expression. This technique is particularly useful for creating stable cell lines with constitutive MAPK13 knockdown, allowing for the study of long-term phenotypic changes.
Experimental Workflow
The general workflow for lentiviral shRNA knockdown involves designing and cloning the shRNA, producing lentiviral particles, transducing the target cells, and validating the knockdown efficiency.
Quantitative Effects of MAPK13 shRNA Knockdown
The following table summarizes the observed effects of MAPK13 knockdown on various cellular processes. It is important to note that the magnitude of the effect can vary depending on the cell type and the efficiency of the knockdown.
| Cellular Process | Cell Line | Method of Quantification | Observed Effect | Citation |
| Cell Growth | Human Tracheal Epithelial Cells (hTECs) | CyQUANT Cell Viability Assay | Downregulation of basal-epithelial stem cell growth. | [4] |
| Cell Proliferation | LAM 621-101, UMB1949, MCF7 | Cell Counting | Reduced cell proliferation. | [5] |
| Cell Migration | LAM 621-101 | Wound-healing Assay | Enhanced suppression of cell migration when combined with rapamycin. | [5] |
This compound Treatment
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of MAPK13, thereby blocking its kinase activity.[5] This pharmacological approach allows for acute and reversible inhibition of MAPK13 function, making it suitable for studying the immediate effects of kinase inhibition.
Experimental Workflow
The workflow for using this compound is more straightforward than shRNA knockdown, primarily involving the treatment of cells with the inhibitor and subsequent analysis.
Quantitative Effects of this compound Treatment
The potency of this compound is typically characterized by its half-maximal inhibitory concentration (IC50), which can vary between different cell lines.
| Parameter | Cell Line | Method of Quantification | Value | Citation |
| IC50 | Enzyme Assay | In vitro kinase assay | 620 nM | [6] |
| IC50 | Vero E6 cells | Cell Viability Assay | 4.63 µM | [6] |
| Synergistic Effect | LAM 621-101 | Crystal Violet Assay | Showed a synergistic effect with rapamycin in suppressing cell growth. | [5] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Transduction
This protocol is adapted from standard lentiviral transduction procedures.[7][8][9][10][11]
Materials:
-
Lentiviral particles containing MAPK13 shRNA or non-targeting control shRNA
-
Target cells
-
Complete cell culture medium
-
Polybrene (8 mg/mL stock solution)
-
Puromycin (for selection)
-
96-well or other appropriate cell culture plates
Procedure:
-
Day 1: Cell Seeding:
-
Seed target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction (e.g., 1.6 x 10^4 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Transduction:
-
Thaw lentiviral particles on ice.
-
Prepare transduction medium containing complete cell culture medium and Polybrene at a final concentration of 8 µg/mL.
-
Remove the old medium from the cells and add the transduction medium.
-
Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection (MOI) for your cell line, typically ranging from 1 to 10).
-
Gently swirl the plate to mix.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Day 3: Medium Change:
-
Remove the medium containing the lentiviral particles and replace it with fresh complete culture medium.
-
-
Day 4 onwards: Selection and Expansion:
-
Begin selection by adding fresh medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line through a kill curve).
-
Replace the selective medium every 3-4 days until resistant colonies are formed.
-
Expand the puromycin-resistant colonies to establish a stable knockdown cell line.
-
Protocol 2: this compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Target cells
-
Complete cell culture medium
-
Cell culture plates
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution and dilute it in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
-
-
Cell Treatment:
-
Seed cells in the appropriate culture plates and allow them to adhere overnight.
-
Remove the old medium and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
Downstream Analysis:
-
After the incubation period, proceed with the desired downstream assays (e.g., cell viability, apoptosis, western blot).
-
Protocol 3: Western Blot for MAPK13 Knockdown Validation
This is a general protocol for Western blotting.[12][13]
Materials:
-
Cell lysates from transduced or treated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MAPK13
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MAPK13 (and the loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of MAPK13 protein knockdown.
Protocol 4: Quantitative Real-Time PCR (qPCR) for MAPK13 Knockdown Validation
This protocol provides a general outline for qPCR.[14][15][16][17][18]
Materials:
-
RNA extracted from transduced or treated cells
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for MAPK13 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cells using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for MAPK13 or the reference gene, and the diluted cDNA.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of MAPK13 mRNA in the knockdown samples compared to the control samples, normalized to the reference gene.
Protocol 5: Cell Viability Assay (MTT or WST-1)
Materials:
-
Cells with MAPK13 knockdown or treated with this compound
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and perform the shRNA transduction or inhibitor treatment as described above.
-
At the end of the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) at 37°C.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 6: Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method for detecting apoptosis.[19]
Materials:
-
Cells with MAPK13 knockdown or treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 7: Cell Migration Assay (Wound-Healing/Scratch Assay)
Materials:
-
Cells with MAPK13 knockdown or treated with this compound
-
Culture plates (e.g., 6-well or 12-well)
-
Pipette tip (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium (with or without this compound).
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.
Comparative Analysis and Concluding Remarks
Both lentiviral shRNA knockdown and pharmacological inhibition with this compound are powerful tools for investigating the function of MAPK13. The choice between these two methods depends on the specific research question.
-
Lentiviral shRNA knockdown is ideal for long-term studies and the generation of stable cell lines with constitutive suppression of MAPK13. This allows for the investigation of chronic effects of MAPK13 loss. However, potential off-target effects of the shRNA and the time required to generate stable cell lines are important considerations.
-
This compound treatment offers a method for acute and reversible inhibition of MAPK13 kinase activity. This is advantageous for studying the immediate cellular responses to MAPK13 inhibition and for dose-response studies. The specificity of the inhibitor and its potential off-target kinase activities should be carefully evaluated.
References
- 1. sinobiological.com [sinobiological.com]
- 2. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. platform.opentargets.org [platform.opentargets.org]
- 4. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. 慢病毒转导实验方案 [sigmaaldrich.com]
- 9. origene.com [origene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. origene.com [origene.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. bu.edu [bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Validating MAPK13-IN-1 On-Target Effects using CRISPR-Cas9 Mediated Gene Knockout
Abstract
Mitogen-activated protein kinase 13 (MAPK13 or p38δ) is a member of the p38 MAPK family that plays a significant role in cellular responses to stress and inflammation.[1] Its involvement in various pathologies, including cancer and inflammatory diseases, has made it an attractive target for therapeutic intervention.[2][3] Small molecule inhibitors such as MAPK13-IN-1 have been developed to specifically target its kinase activity.[4] However, confirming that the observed cellular effects of such inhibitors are due to the specific inhibition of the intended target is a critical step in drug development. This application note provides a detailed protocol for using CRISPR-Cas9 gene editing to knock out the MAPK13 gene in a cellular model. By comparing the phenotypic effects of this compound on wild-type cells versus MAPK13 knockout cells, researchers can definitively validate the on-target activity of the inhibitor.
MAPK13 Signaling Pathway
MAPK13 is a serine/threonine kinase that functions as a key component of the MAP kinase signal transduction pathway.[5][6] It is activated by upstream kinases MKK3 and MKK6 in response to extracellular stimuli like pro-inflammatory cytokines and physical stress.[1][7][8] Once activated via phosphorylation on a TGY motif, MAPK13 phosphorylates a wide range of downstream substrates, including transcription factors like ATF2 and other kinases such as MAPKAPK2.[5][7][9] This cascade ultimately regulates diverse cellular processes, including gene expression, proliferation, differentiation, inflammation, and apoptosis.[7][10]
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. uniprot.org [uniprot.org]
- 7. MAPK13 - Wikipedia [en.wikipedia.org]
- 8. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. genecards.org [genecards.org]
- 10. MAPK13 mitogen-activated protein kinase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application of MAPK13-IN-1 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAP kinase family, which plays a crucial role in cellular responses to stress, inflammation, proliferation, and differentiation.[1] Emerging evidence highlights the significance of the MAPK13 signaling pathway in various disease models, including inflammatory conditions and cancer. Organoid culture systems, three-dimensional (3D) in vitro models that recapitulate the architecture and function of native tissues, provide a powerful platform for studying disease mechanisms and for drug screening. The application of selective inhibitors, such as MAPK13-IN-1, in these sophisticated models allows for a detailed investigation of the role of MAPK13 in tissue homeostasis and pathology.
This compound is a small molecule inhibitor of MAPK13 with a reported IC50 of 620 nM.[2] By specifically targeting MAPK13, this inhibitor serves as a valuable tool to dissect the downstream effects of this kinase in a physiologically relevant 3D environment. Studies using similar potent and selective MAPK13 inhibitors have demonstrated that inhibition of MAPK13 can attenuate the growth of basal-epithelial stem cells and reduce the formation of organoids, suggesting a key role for this kinase in stem cell maintenance and proliferation. Furthermore, MAPK13 inhibition has been shown to modulate immune activation within organoid models. These findings open avenues for exploring this compound as a potential therapeutic agent in diseases characterized by aberrant stem cell proliferation and inflammation, such as certain cancers and chronic inflammatory diseases.
Mechanism of Action
MAPK13 is activated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, in response to cellular stress and pro-inflammatory cytokines.[3] Once activated, MAPK13 phosphorylates a range of downstream substrates, including transcription factors like ATF2 and other proteins such as stathmin, thereby regulating gene expression and cellular processes.[1] this compound exerts its effect by binding to the ATP-binding pocket of MAPK13, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade.
Data Presentation
Table 1: Inhibitory Activity of MAPK13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | MAPK13 (p38δ) | 620 | Biochemical Assay | [2] |
| NuP-4* | MAPK13 | 15 | Biochemical Assay | N/A |
*NuP-4 is a potent and selective MAPK13 inhibitor with a similar mechanism of action, and data from studies using this inhibitor are included for comparative purposes.
Table 2: Effects of a Potent MAPK13 Inhibitor (NuP-4) on Murine Basal-Epithelial Stem Cell (mBEC) Organoids
| Treatment | Organoid Number (relative to control) | Cxcl17 mRNA levels (relative to control) | Il33 mRNA levels (relative to control) | Reference |
| Control | 1.0 | 1.0 | 1.0 | N/A |
| NuP-4 (10 nM) | Decreased | Decreased | Decreased | N/A |
| NuP-4 (100 nM) | Further Decreased | Further Decreased | Further Decreased | N/A |
*This data is extrapolated from studies on NuP-4 and is intended to be representative of the potential effects of MAPK13 inhibition in organoid cultures.
Mandatory Visualization
Caption: Simplified MAPK13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: General Maintenance and Treatment of Organoids with this compound
This protocol provides a general framework for treating various types of epithelial-derived organoids. Specific media compositions and culture conditions should be optimized for the organoid type being used.
Materials:
-
Established organoid culture in Matrigel domes
-
Organoid culture medium (specific to the organoid type)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 24-well culture plates
Procedure:
-
Organoid Culture: Maintain organoids in Matrigel domes submerged in the appropriate culture medium. Change the medium every 2-3 days.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh organoid culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) at the same final concentration as the highest inhibitor dose should also be prepared.
-
-
Treatment of Organoids:
-
Carefully aspirate the old medium from the organoid cultures.
-
Add the freshly prepared medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate the plates under standard organoid culture conditions (37°C, 5% CO2).
-
-
Long-term Treatment: For long-term studies, replace the medium with freshly prepared this compound or vehicle control every 2-3 days for the desired duration of the experiment (e.g., 7-14 days).
-
Endpoint Analysis: Following the treatment period, organoids can be harvested for various downstream analyses as described in the subsequent protocols.
Caption: General workflow for the treatment of organoids with this compound.
Protocol 2: Organoid Viability and Growth Assessment
This protocol describes how to assess the effect of this compound on organoid viability and growth using a luminescence-based assay and brightfield imaging.
Materials:
-
Treated organoids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Brightfield microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
-
Luminometer
Procedure:
-
Brightfield Imaging:
-
At desired time points during the treatment, capture brightfield images of the organoids in each well using a microscope.
-
Use image analysis software to quantify the number and size (area) of organoids per well.
-
-
Cell Viability Assay (using CellTiter-Glo® 3D):
-
At the end of the treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated groups to the vehicle control group to determine the relative cell viability.
-
Compare the organoid number and size between treated and control groups.
-
Generate dose-response curves to determine the EC50 of this compound on organoid growth.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for analyzing changes in gene expression in organoids following treatment with this compound.
Materials:
-
Treated organoids
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
PBS, sterile and ice-cold
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CXCL17, IL33, MKI67) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Organoid Harvest:
-
Incubate the Matrigel domes with a cell recovery solution on ice for 30-60 minutes to depolymerize the Matrigel.
-
Collect the organoids and wash them with ice-cold PBS.
-
Centrifuge to pellet the organoids.
-
-
RNA Extraction:
-
Extract total RNA from the organoid pellets using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control group.
-
Caption: Workflow for analyzing gene expression changes in organoids post-treatment.
References
- 1. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of phosphorylated MAPK13 reveals common structural features and differences in p38 MAPK family activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MAPK13-IN-1 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAPK13-IN-1, with a focus on addressing its insolubility in aqueous buffers.
Troubleshooting Guide: Overcoming this compound Insolubility
Researchers often encounter challenges with the solubility of small molecule inhibitors in aqueous buffers, and this compound is no exception. Its hydrophobic nature makes direct dissolution in aqueous solutions difficult, potentially leading to precipitation and inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Visualizing the Troubleshooting Workflow
The following workflow provides a step-by-step process for addressing this compound insolubility.
Frequently Asked Questions (FAQs)
Solubility and Stock Solution Preparation
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in organic solvents. For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended.[1][2] Ethanol is another viable option.[1] It is crucial to use anhydrous, high-purity solvents to prevent the introduction of water, which can lead to precipitation.
Q2: What is the solubility of this compound in DMSO and other organic solvents?
A2: The solubility of this compound in DMSO and ethanol is quite high, allowing for the preparation of concentrated stock solutions. The table below summarizes the available solubility data.
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL (≥ 684.13 mM)[1] |
| DMSO | ≥ 10 mg/mL[1] |
| Ethanol | ≥ 10 mg/mL[1] |
Q3: I've prepared a DMSO stock solution. How should I store it?
A3: Aliquot your DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, -80°C is recommended for up to one year. For shorter-term storage, -20°C is suitable for up to six months.[1]
Preparing Aqueous Working Solutions
Q4: I diluted my DMSO stock of this compound in my aqueous buffer (e.g., PBS), and it precipitated. Why is this happening and what can I do?
A4: This is a common issue known as "salting out" or precipitation upon solvent shifting. This compound is poorly soluble in aqueous solutions. When the high-concentration DMSO stock is diluted into a buffer, the compound may crash out of solution.
Here are several strategies to overcome this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment. However, a slightly higher concentration may be necessary to maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Use of Co-solvents: For in vivo or challenging in vitro experiments, co-solvents are often necessary. Commercial suppliers recommend specific formulations to improve aqueous solubility.
Q5: What are the recommended co-solvent formulations for preparing aqueous solutions of this compound?
A5: For in vivo studies, the following formulations have been suggested to achieve a clear solution with a solubility of at least 2.08 mg/mL (5.69 mM).[2] These can be adapted for in vitro use, keeping in mind the potential effects of the co-solvents on your specific assay.
Formulation 1: PEG300 and Tween-80
-
Add each solvent sequentially.
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Formulation 2: SBE-β-CD
-
Add each solvent sequentially.
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Q6: Can I use sonication or heating to help dissolve this compound in my aqueous buffer?
A6: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of fine precipitates that may form upon dilution of the DMSO stock.[2] However, prolonged or excessive heating should be avoided as it may degrade the compound. Always visually inspect the solution after it returns to room temperature to ensure it remains clear.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment of this compound
This protocol provides a method to quickly assess the kinetic solubility of this compound in a buffer of your choice.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the stock solution in DMSO.
-
In a 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4).
-
Add a small volume of each DMSO dilution to the aqueous buffer to achieve the desired final concentrations of the inhibitor. Ensure the final DMSO concentration is consistent across all wells and is kept low (e.g., 1%).
-
Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solutions using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.
Protocol 2: Preparing an Aqueous Working Solution with Co-solvents
This protocol details the preparation of a 1 mL working solution of this compound using a co-solvent formulation.
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
To prepare a 1 mL working solution with a final concentration of 2.08 mg/mL:
-
For Formulation 1 (PEG300/Tween-80):
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.
-
-
For Formulation 2 (SBE-β-CD):
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.
-
-
-
Visually inspect the final solution for any precipitation. If the solution is not clear, gentle warming or sonication may be applied.
-
It is recommended to prepare this working solution fresh on the day of use.
MAPK13 Signaling Pathway
MAPK13, also known as p38δ, is a member of the p38 mitogen-activated protein kinase (MAPK) family. These kinases are key components of signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and cellular stress, to regulate a wide range of cellular processes including proliferation, differentiation, and apoptosis.[3][4]
Upstream Activation and Downstream Effectors of MAPK13
The diagram below illustrates the activation of MAPK13 and some of its key downstream targets.
References
Technical Support Center: Optimizing MAPK13-IN-1 Concentration for Maximum Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MAPK13-IN-1. Our goal is to help you effectively determine the optimal concentration of this inhibitor for achieving maximum therapeutic efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta.[1][2] It functions by binding to the ATP-binding site of the MAPK13 enzyme, which prevents the enzyme from phosphorylating its downstream substrates.[1] This action blocks the MAPK13 signaling pathway, which can in turn reduce the production of pro-inflammatory cytokines and other mediators involved in various disease processes.[1]
Q2: What is the MAPK13 signaling pathway?
MAPK13 is a member of the p38 MAP kinase family and is a key component of a signaling cascade that responds to cellular and environmental stress, as well as inflammatory cytokines.[1][3][4][5] Upstream kinases, such as MKK3 and MKK6, activate MAPK13 through phosphorylation.[1] Once activated, MAPK13 phosphorylates a variety of downstream targets, including transcription factors and other kinases.[1][3][5] This signaling cascade plays a crucial role in regulating processes like inflammation, apoptosis, cell differentiation, and cell cycle control.[1][]
// Nodes stimuli [label="Stress Stimuli\n(e.g., Cytokines, UV)", fillcolor="#F1F3F4", fontcolor="#202124"]; mkk3_6 [label="MKK3 / MKK6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mapk13 [label="MAPK13 (p38δ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mapk13_in_1 [label="this compound", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; downstream [label="Downstream Targets\n(e.g., Transcription Factors, Kinases)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Responses\n(Inflammation, Apoptosis, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges stimuli -> mkk3_6 [color="#5F6368"]; mkk3_6 -> mapk13 [color="#5F6368"]; mapk13 -> downstream [color="#5F6368"]; downstream -> cellular_response [color="#5F6368"]; mapk13_in_1 -> mapk13 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } } Caption: MAPK13 Signaling Pathway and Point of Inhibition.
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. It is important to empirically determine the optimal concentration for your specific cell line and experimental conditions.
| Assay Type | Target | Reported IC50 |
| Biochemical Assay | MAPK13 (p38δ) | 620 nM[2] |
| Antiviral Effect | SARS-CoV-2 (in vitro) | 4.6 µM[7] |
| Cell-based Assay | Vero E6 cells | 4.63 µM[2] |
Q4: What are the potential off-target effects of p38 MAPK inhibitors?
While this compound is designed to be specific for MAPK13, it is important to be aware of potential off-target effects that have been observed with other p38 MAPK inhibitors. Some clinical trials of p38 MAPK inhibitors have been discontinued due to side effects affecting the liver and central nervous system.[8] These toxicities may be due to cross-reactivity with other kinases.[8] Systemic p38 inhibition has also been associated with an increased risk of severe infections and other adverse effects.[9]
Troubleshooting Guide
// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; no_inhibition [label="No Inhibition Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; high_toxicity [label="High Cell Toxicity", fillcolor="#F1F3F4", fontcolor="#202124"]; inconsistent_results [label="Inconsistent Results", fillcolor="#F1F3F4", fontcolor="#202124"];
// No Inhibition Branch check_concentration [label="Is concentration range appropriate?\n(Check IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solubility [label="Is the inhibitor fully dissolved?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_activity [label="Is the inhibitor active?\n(Fresh stock, proper storage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_target [label="Is MAPK13 expressed and active\nin your cell model?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// High Toxicity Branch lower_concentration [label="Lower the concentration range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduce_incubation [label="Reduce incubation time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Is the solvent concentration too high?\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; serum_level [label="Is serum level in media appropriate?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inconsistent Results Branch check_seeding [label="Is cell seeding density consistent?", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_replicates [label="Are you using sufficient\ntechnical and biological replicates?", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_handling [label="Is pipetting and handling technique\nconsistent?", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> no_inhibition; start -> high_toxicity; start -> inconsistent_results;
no_inhibition -> check_concentration; check_concentration -> check_solubility; check_solubility -> check_activity; check_activity -> check_target;
high_toxicity -> lower_concentration; lower_concentration -> reduce_incubation; reduce_incubation -> check_solvent; check_solvent -> serum_level;
inconsistent_results -> check_seeding; check_seeding -> check_replicates; check_replicates -> check_handling; } } Caption: Troubleshooting Decision Tree for this compound Experiments.
Problem: I am not observing any inhibition of my target.
-
Is your concentration range appropriate?
-
Is the inhibitor properly solubilized?
-
Is the inhibitor active?
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. Store the stock solution at -80°C for up to one year or -20°C for up to six months.[2] Repeated freeze-thaw cycles should be avoided.
-
-
Is MAPK13 expressed and active in your cell model?
Problem: I am observing high levels of cell death or toxicity.
-
Is the inhibitor concentration too high?
-
Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and general toxicity.[11] Perform a dose-response experiment to identify a concentration range that inhibits MAPK13 without causing significant cell death. A cell viability assay (e.g., MTT, CellTiter-Glo®) should be run in parallel with your functional assays.
-
-
Is the solvent concentration toxic to your cells?
-
Solution: The concentration of the solvent (e.g., DMSO) should be kept constant across all treatments and be at a level non-toxic to your cells, typically below 0.5%.[12] Run a vehicle control (media with the same concentration of DMSO as your highest inhibitor dose) to assess solvent toxicity.
-
-
Is the incubation time too long?
-
Solution: Extended exposure to an inhibitor can lead to toxicity. Try reducing the incubation time to see if toxicity is mitigated while still allowing for target inhibition.
-
Problem: My results are inconsistent between experiments.
-
Is your cell seeding density consistent?
-
Solution: Variations in the initial number of cells can significantly impact the results of cell-based assays.[12] Ensure you have a standardized protocol for cell counting and seeding.
-
-
Are you using appropriate replicates?
-
Solution: To ensure the reliability of your data, perform each assay with technical replicates (three or more) and at least two independent biological replicates.[12]
-
-
Is there variability in your experimental technique?
-
Solution: Ensure consistent pipetting, incubation times, and other handling steps. Automating steps where possible can help reduce variability.[12]
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes how to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; seed_cells [label="1. Seed cells in a 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_dilutions [label="2. Prepare serial dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="3. Treat cells with inhibitor\nand vehicle control", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="4. Incubate for desired time\n(e.g., 24, 48, 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="5. Add cell viability reagent\n(e.g., MTT, Resazurin)", fillcolor="#F1F3F4", fontcolor="#202124"]; read_plate [label="6. Read absorbance/fluorescence\non a plate reader", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_data [label="7. Analyze data and calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> prepare_dilutions; prepare_dilutions -> treat_cells; treat_cells -> incubate; incubate -> add_reagent; add_reagent -> read_plate; read_plate -> analyze_data; analyze_data -> end; } } Caption: Workflow for IC50 Determination.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, Resazurin, or a commercial kit like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Inhibitor Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared inhibitor dilutions and vehicle control to the appropriate wells. Include wells with untreated cells as a positive control for growth.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Assessing Target Engagement via Western Blot
This protocol allows for the assessment of whether this compound is inhibiting the phosphorylation of a known downstream target of MAPK13.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound
-
Anhydrous DMSO
-
Stimulant for the p38 pathway (e.g., anisomycin, UV radiation, or a pro-inflammatory cytokine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-MAPK13, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the p38 pathway for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
Strip the membrane and re-probe for the total downstream target, total MAPK13, and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated target to total target at different inhibitor concentrations. A dose-dependent decrease in this ratio indicates successful target engagement.
-
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sinobiological.com [sinobiological.com]
- 4. MAPK13 - Wikipedia [en.wikipedia.org]
- 5. Mitogen-activated protein kinase 13 - Olink Explore Oncology II — Olink® [olink.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.biomol.com [resources.biomol.com]
- 12. researchgate.net [researchgate.net]
How to minimize off-target effects of MAPK13-IN-1 in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MAPK13-IN-1, focusing on strategies to minimize off-target effects in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that primarily targets Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ. MAPK13 is a member of the p38 MAP kinase family and is involved in cellular responses to stress and inflammation.[1] The inhibitor functions by binding to the ATP-binding site of the MAPK13 enzyme, preventing it from phosphorylating its downstream substrates.[1]
Q2: What are the known off-targets of this compound?
A2: Currently, the most well-characterized off-target of this compound is MAPK14 (p38α). While it shows a degree of selectivity for MAPK13, some cross-reactivity with other kinases is expected, as is common with ATP-competitive inhibitors. A comprehensive kinase selectivity profile is essential for a complete understanding of its off-target effects.
Q3: How can I minimize off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental results. Here are some key strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging off-targets that typically have lower binding affinities.
-
Employ Control Compounds: Use a structurally related but inactive compound as a negative control. Additionally, using another potent MAPK13 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to MAPK13 inhibition.
-
Validate Target Engagement: Confirm that this compound is binding to MAPK13 in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Assess Downstream Signaling: Monitor the phosphorylation status of known MAPK13 substrates to confirm on-target activity.
-
Perform Rescue Experiments: If possible, perform experiments where the observed phenotype is rescued by expressing a drug-resistant mutant of MAPK13.
-
Characterize the Broader Kinase Profile: If significant off-target effects are suspected, consider performing a broad kinase screen (kinome scan) to identify other potential targets.
Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it help?
A4: CETSA is a powerful technique to verify that a drug binds to its target in a cellular environment.[2][3] The principle is that a protein becomes more thermally stable when a ligand is bound. By heating cell lysates or intact cells treated with this compound to various temperatures, you can assess the amount of soluble MAPK13 remaining. An increase in the melting temperature of MAPK13 in the presence of the inhibitor confirms target engagement.[3]
Q5: How can phosphoproteomics help in assessing off-target effects?
A5: Phosphoproteomics allows for the global and unbiased analysis of phosphorylation events in a cell. By comparing the phosphoproteome of cells treated with this compound to control cells, you can:
-
Confirm the inhibition of the MAPK13 signaling pathway by observing decreased phosphorylation of its known downstream substrates.
-
Identify unexpected changes in phosphorylation of proteins in other signaling pathways, which may indicate off-target effects.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Poor cell permeability of the inhibitor. | Verify cell permeability using methods like LC-MS/MS to measure intracellular compound concentration. | |
| The MAPK13 pathway is not active in your cell model. | Confirm the expression and activation of MAPK13 in your cells under your experimental conditions using Western blot. | |
| Incorrect inhibitor handling or storage. | Ensure the inhibitor is stored correctly and that the solvent is compatible with your cell culture conditions. | |
| Observed phenotype is not consistent with known MAPK13 function | Off-target effects are dominating the cellular response. | 1. Lower the inhibitor concentration. 2. Use a second, structurally different MAPK13 inhibitor to see if the phenotype is recapitulated. 3. Perform a kinome-wide screen to identify potential off-targets. 4. Use CETSA to confirm MAPK13 target engagement at the concentration used. |
| High variability between experimental replicates | Inconsistent inhibitor concentration or treatment time. | Ensure accurate and consistent preparation of inhibitor dilutions and treatment durations. |
| Cell health and density variations. | Maintain consistent cell culture conditions, including passage number, confluency, and serum concentration. | |
| Issues with the assay readout. | Validate the robustness and reproducibility of your downstream assays. |
Quantitative Data Summary
| Target | Assay Type | IC50 / pIC50 | Reference |
| MAPK13 (p38δ) | Biochemical Assay | 620 nM | [6] |
| MAPK14 (p38α) | Biochemical Assay | pIC50 = 5.4 (3.6 µM) | IUPHAR/BPS Guide to PHARMACOLOGY |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for MAPK13 Target Engagement
This protocol outlines the steps to verify the binding of this compound to MAPK13 in intact cells using a Western blot-based readout.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against MAPK13
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle) for the desired time (e.g., 1 hour) in complete medium.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Treatment:
-
Place the PCR tubes in a thermocycler.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). A no-heat control (room temperature) should also be included.
-
-
Cell Lysis and Protein Extraction:
-
After heating, immediately lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against MAPK13, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for MAPK13 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the relative amount of soluble MAPK13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Phosphoproteomics to Assess On-Target and Off-Target Effects
This protocol provides a general workflow for a phosphoproteomics experiment to identify signaling changes induced by this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells under desired conditions and treat with this compound or DMSO for the specified duration.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration.
-
Denature the proteins with urea, reduce the disulfide bonds with DTT, and alkylate the cysteines with IAA.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using a method such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides from the MS data.
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon treatment with this compound compared to the vehicle control.
-
Analyze the data for changes in the phosphorylation of known MAPK13 substrates (on-target effects) and other proteins (potential off-target effects).
-
Use bioinformatics tools to perform pathway analysis on the differentially phosphorylated proteins to understand the broader signaling consequences.
-
Visualizations
Caption: Simplified MAPK13 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing off-target effects of a kinase inhibitor.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with MAPK13-IN-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAPK13-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret and address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells show a weaker than expected response to this compound. What are the possible reasons?
A1: Several factors could contribute to a reduced cellular response to this compound. Consider the following possibilities:
-
Cell Line Specificity: The expression of MAPK13 (p38δ) can vary significantly between different cell lines and tissues.[1][2][3] It is crucial to confirm MAPK13 expression in your specific cell model.
-
Inhibitor Concentration and Potency: this compound has a reported IC50 of 620 nM in biochemical assays and 4.63 µM in Vero E6 cells.[4] Ensure you are using a concentration appropriate for your cell type and experimental conditions. Titrating the inhibitor concentration is recommended.
-
Compensatory Signaling Pathways: Inhibition of one MAPK isoform can sometimes lead to the activation of compensatory signaling pathways, potentially masking the effect of MAPK13 inhibition.
-
Inhibitor Stability and Handling: Ensure proper storage and handling of the this compound compound to maintain its activity. Repeated freeze-thaw cycles should be avoided.[4]
Q2: I'm observing effects that seem unrelated to the known functions of MAPK13. Could this be due to off-target effects?
A2: While this compound is designed to be a specific inhibitor, the possibility of off-target effects should always be considered, as is common with many small molecule kinase inhibitors.[5][6]
-
Kinase Selectivity: The p38 MAPK family consists of four isoforms (α, β, γ, and δ) with high sequence similarity.[1][7] While this compound is targeted towards p38δ (MAPK13), it's important to assess its activity against other p38 isoforms and a broader panel of kinases to rule out off-target inhibition. Some inhibitors have been shown to inhibit both MAPK13 and MAPK14 (p38α).[8]
-
Phenotypic vs. Target-Specific Effects: The observed phenotype may be a downstream consequence of inhibiting an unknown off-target kinase. It is crucial to distinguish between direct on-target effects and indirect cellular responses.[6]
Q3: My results with this compound are inconsistent across experiments. What could be causing this variability?
A3: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:
-
Experimental Conditions: Minor variations in cell density, passage number, serum concentration, and treatment duration can significantly impact experimental outcomes.
-
Reagent Quality: Ensure the consistency and quality of all reagents, including cell culture media, serum, and the this compound compound itself.
-
Assay Performance: The choice of assay and its optimization are critical for reproducible results.[9][10] Factors like substrate and ATP concentration can influence inhibitor potency.[11]
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Proliferation or Survival
A paradoxical increase in cell proliferation or survival upon treatment with a kinase inhibitor can be a complex issue to dissect.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Activation of a Pro-survival Pathway | Investigate the activation status of other signaling pathways known to promote cell survival, such as the ERK/MAPK or PI3K/Akt pathways. | Western Blotting: Probe for phosphorylated (activated) forms of key proteins in these pathways (e.g., p-ERK, p-Akt). |
| Cell Cycle Arrest at a Different Phase | Analyze the cell cycle distribution of treated cells to see if the inhibitor is causing arrest at a phase that might be misinterpreted as increased proliferation by certain assays. | Flow Cytometry: Perform cell cycle analysis using propidium iodide (PI) staining. |
| Off-target effect on a tumor suppressor | Evaluate the effect of this compound on known tumor suppressor proteins or pathways. | Kinase Profiling: Screen the inhibitor against a panel of kinases to identify potential off-targets. Western Blotting: Assess the levels and phosphorylation status of key tumor suppressor proteins. |
Experimental Workflow: Investigating Unexpected Proliferation
Caption: Troubleshooting workflow for unexpected cell proliferation.
Issue 2: Lack of Effect on a Known Downstream Target of MAPK13
If this compound fails to inhibit the phosphorylation of a known MAPK13 substrate, it warrants a thorough investigation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Redundant Kinase Activity | Other kinases, particularly other p38 isoforms, may be compensating for the loss of MAPK13 activity and phosphorylating the same substrate.[2] | In Vitro Kinase Assay: Use recombinant kinases and the specific substrate to test for phosphorylation by other p38 isoforms. siRNA Knockdown: Use siRNA to knockdown other potential kinases and observe the effect on substrate phosphorylation in the presence of this compound. |
| Incorrect Substrate Identification | The protein may not be a direct substrate of MAPK13 in your specific cellular context. | Literature Review: Re-examine the evidence supporting the protein as a direct MAPK13 substrate. In Vitro Kinase Assay: Perform an in vitro kinase assay with purified MAPK13 and the putative substrate. |
| Insufficient Inhibitor Concentration | The concentration of this compound may not be sufficient to fully inhibit MAPK13 activity in your cells. | Dose-Response Experiment: Perform a dose-response curve to determine the optimal inhibitory concentration in your cellular assay. |
Signaling Pathway: p38 MAPK Cascade
Caption: Simplified p38 MAPK signaling pathway.
Detailed Experimental Protocols
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant active MAPK13, the specific substrate (e.g., a peptide or protein), and varying concentrations of this compound in kinase reaction buffer.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify substrate phosphorylation using a suitable method, such as:
Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing cells to adhere, treat with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability or proliferation assay, such as:
-
Data Analysis: Read the absorbance or fluorescence and normalize the results to the vehicle control.
Quantitative Data Summary
| Inhibitor | Target | IC50 (Biochemical) | IC50 (Cellular) | Reference |
| This compound | MAPK13 (p38δ) | 620 nM | 4.63 µM (Vero E6 cells) | [4] |
| Other reported inhibitors | MAPK13 | Varies (nM to µM range) | Varies | [14] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP and substrate concentrations.[11]
References
- 1. New Insights into the p38γ and p38δ MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | p38γ and p38δ Mitogen Activated Protein Kinases (MAPKs), New Stars in the MAPK Galaxy [frontiersin.org]
- 3. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
MAPK13-IN-1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MAPK13-IN-1, a potent inhibitor of MAPK13 (p38δ). Adherence to these best practices is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: Upon receipt, this compound in its solid (powder) form should be stored at -20°C for long-term stability. Some suppliers indicate that storage at -20°C can be for up to 3 years, while 4°C is suitable for shorter periods of up to 2 years.[1] Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] It is highly soluble in DMSO, with concentrations of ≥ 250 mg/mL being achievable.[1][2][4] Ethanol can also be used as a solvent.[3] For optimal results, it is crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[2][4][5]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][6][7] Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[2] Some sources suggest a shorter stability of 1 month at -20°C.[6][7]
Q4: Can I store diluted working solutions of this compound?
A4: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment, especially for in vivo studies.[2] If temporary storage is necessary, keep the solution on ice and protected from light for the duration of the experiment on the same day. Avoid storing diluted solutions for extended periods as this can lead to instability and loss of potency.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolving the compound.[2] This is particularly relevant when preparing formulations for in vivo experiments that involve co-solvents. Ensure the solution is clear before use to guarantee accurate dosing.
Quantitative Data Summary
The following tables provide a summary of the stability and solubility data for this compound based on available information.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Solid (Powder) | -20°C | ≥ 4 years | [3] |
| Solid (Powder) | -20°C | 3 years | [1] |
| Solid (Powder) | 4°C | 2 years | [1] |
| Stock Solution (in DMSO) | -80°C | 1 year | [2][4] |
| Stock Solution (in DMSO) | -20°C | 6 months | [2] |
| Stock Solution (in DMSO) | -20°C | 1 month | [6][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | ≥ 250 mg/mL | [1][2][4] |
| DMSO | ≥ 10 mg/mL | [3] |
| Ethanol | ≥ 10 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [2] |
Experimental Protocols & Workflows
Experimental Workflow: From Storage to Cellular Assay
Signaling Pathway Context
MAPK13, also known as p38δ, is a member of the mitogen-activated protein kinase (MAPK) family. These kinases are crucial components of signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[10] this compound acts as an inhibitor of this pathway.
MAPK Signaling Cascade
This guide is intended to provide best practices for the stability and storage of this compound. For specific experimental applications, it is essential to consult relevant literature and optimize conditions accordingly.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | MPAK13抑制剂 | MCE [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. pharmtech.com [pharmtech.com]
- 10. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MAPK13-IN-1 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MAPK13 inhibitor, MAPK13-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta (p38δ).[1][2] As a member of the p38 MAPK family, MAPK13 is a serine/threonine kinase involved in cellular responses to stress and inflammation.[1] MAPK13 is activated by upstream kinases MKK3 and MKK6 through phosphorylation.[1] Once activated, it phosphorylates downstream targets, including transcription factors, leading to the expression of genes involved in inflammation, cell differentiation, and apoptosis.[1] this compound functions by binding to the ATP-binding site of the MAPK13 enzyme, preventing the phosphorylation of its substrates and thereby blocking its signaling activity.[1]
Q2: In which cancer types is MAPK13 a relevant target?
MAPK13 expression is elevated in various cancer tissues compared to adjacent normal tissues, including uterine, ovary, stomach, colon, liver, and kidney cancers.[3] It has been implicated in promoting tumor growth and metastasis.[1] Notably, MAPK13 is preferentially expressed in gynecological cancer stem cells and plays a role in tumor initiation.[3]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors:
-
Low or absent MAPK13 expression: The target cancer cell line may not express MAPK13 at a sufficient level for the inhibitor to exert a significant effect.
-
Intrinsic resistance: The cancer cells may possess inherent mechanisms that bypass the requirement of MAPK13 for their proliferation or survival.
-
Drug stability and activity: Ensure the inhibitor has been stored correctly and the working solution is freshly prepared.
-
Suboptimal experimental conditions: The concentration of the inhibitor or the duration of the treatment may not be optimal for the specific cell line being tested.
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are limited, mechanisms observed for other p38 MAPK inhibitors can be extrapolated:
-
Activation of compensatory signaling pathways: Inhibition of the p38δ pathway may lead to the upregulation of alternative survival pathways, such as the ERK/MAPK or JNK signaling cascades.[4]
-
Alterations in downstream effectors: Changes in the expression or activity of proteins downstream of MAPK13 could render its inhibition ineffective.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor.
-
Mutations in the MAPK13 gatekeeper residue: While p38α and p38β are sensitive to certain inhibitors due to a threonine gatekeeper residue, p38δ and p38γ have a bulkier methionine residue which can confer resistance to some classes of inhibitors.[2] Mutations in this region could potentially alter the binding of this compound.
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, combination therapy is a promising strategy. For instance, MAPK13 inhibition has been shown to enhance the anti-tumor effects of the mTORC1 inhibitor rapamycin.[5] In mTORC1-activated cancer cells, rapamycin treatment can lead to the stabilization of MAPK13 mRNA, which may contribute to drug resistance.[5] Combining rapamycin with a MAPK13 inhibitor like this compound can overcome this resistance mechanism and lead to a more effective suppression of cell growth.[5]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing the final dilutions in culture medium. |
| Precipitation of the inhibitor in the culture medium. | Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different vehicle. |
| Fluctuations in incubator conditions. | Regularly check and maintain stable temperature, CO2, and humidity levels in the incubator. |
Problem 2: No significant decrease in cell proliferation after this compound treatment.
| Possible Cause | Recommended Solution |
| Cell line is resistant to MAPK13 inhibition. | Confirm MAPK13 expression and phosphorylation in your cell line via Western blot. If MAPK13 is not expressed or activated, the inhibitor will likely have no effect. |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. |
| Insufficient treatment duration. | Conduct a time-course experiment to identify the optimal treatment duration for observing an anti-proliferative effect. |
| Activation of compensatory survival pathways. | Investigate the activation of other MAPK pathways (ERK, JNK) or the PI3K/Akt pathway via Western blot after this compound treatment. Consider combination therapy to target these compensatory pathways. |
Problem 3: Difficulty in generating a this compound resistant cell line.
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high. | Start with a low concentration of this compound (e.g., IC10-IC20) to allow for gradual adaptation of the cells.[6] |
| Drug exposure is too short. | Expose cells to the inhibitor for a sufficient duration (e.g., 48-72 hours) before replacing with fresh medium containing the inhibitor.[7] |
| Cells are not recovering between dose escalations. | Allow the cells to reach a healthy confluence (e.g., 80%) in drug-free medium before proceeding to the next higher concentration.[6] |
| Clonal selection is not occurring. | After several rounds of dose escalation, consider single-cell cloning to isolate and expand resistant populations. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference |
| This compound | MAPK13 (p38δ) | 620 nM | Vero E6 | 4.63 µM | [1][2] |
Table 2: IC50 Values of Other Selective p38δ Inhibitors in Cancer Cell Lines (for reference)
| Compound | Target | Cell Line | Cancer Type | IC50 | Reference |
| AD80 | p38γ, p38δ | HUH7 | Hepatocellular Carcinoma | ~1 µM | [8] |
| AD80 | p38γ, p38δ | SNU398 | Hepatocellular Carcinoma | ~1 µM | [8] |
| AD80 | p38γ, p38δ | LI-7 | Hepatocellular Carcinoma | ~2 µM | [8] |
Note: The IC50 values for AD80 are approximate, as they were derived from graphical representations in the cited literature. These values are provided as a reference for the potential efficacy of p38δ inhibition in cancer cells.
Experimental Protocols
Cell Viability Assay (Resazurin-based)
This protocol is adapted from standard procedures for assessing cell viability.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.05 mg/mL.
-
Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot for MAPK Pathway Activation
This protocol provides a general framework for analyzing the phosphorylation status of MAPK pathway proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Generation of a this compound Resistant Cell Line
This protocol is based on established methods for developing drug-resistant cell lines.[6]
-
Determine Initial Concentration: Determine the IC10-IC20 of this compound for the parental cancer cell line.
-
Initial Drug Exposure: Culture the cells in medium containing this compound at the IC10-IC20 concentration for 2-3 days.
-
Recovery: Replace the drug-containing medium with fresh medium and allow the cells to recover and reach ~80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound (e.g., 1.5 to 2-fold increments) in subsequent passages, allowing for recovery between each dose increase.[6]
-
Cryopreservation: Cryopreserve cells at each stage of resistance development.
-
Confirmation of Resistance: Regularly assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 compared to the parental cell line indicates the successful generation of a resistant line.
-
Clonal Selection (Optional): Once a resistant population is established, perform single-cell cloning to isolate and characterize individual resistant clones.
Visualizations
Caption: MAPK13 Signaling Pathway and Inhibition by this compound.
Caption: Potential Mechanisms of Resistance to this compound.
Caption: Workflow for Generating and Characterizing this compound Resistant Cell Lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Assessing MAPK13-IN-1 Cytotoxicity Using Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of MAPK13-IN-1 using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta.[1] MAPK13 is a serine/threonine kinase that plays a crucial role in cellular responses to stress, inflammation, cell differentiation, and apoptosis.[2][3][4][5] By binding to the ATP-binding site of MAPK13, this compound blocks its kinase activity, preventing the phosphorylation of downstream targets.[2] This disruption of the MAPK13 signaling pathway can lead to the induction of apoptosis or cell cycle arrest in cancer cells where this pathway is overactive, thus exhibiting cytotoxic effects.[2][6]
Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Several robust and well-established assays can be used to measure the cytotoxic effects of this compound. The choice of assay may depend on the cell type, experimental throughput, and available equipment. Commonly recommended assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[7][8][9][10] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[7][8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, this colorimetric method uses a tetrazolium salt that is reduced by metabolically active cells to a soluble formazan dye.[11][12][13] A key advantage is that the formazan product is soluble, eliminating a solubilization step.[12][13]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[14][15][16] The amount of ATP is directly proportional to the number of viable cells.[14] This assay is known for its high sensitivity and suitability for high-throughput screening.[14][16]
Q3: What is the expected IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. For this compound, the following values have been reported:
| Target/Cell Line | IC50 Value |
| MAPK13 (p38δ) | 620 nM[1] |
| Vero E6 cells | 4.63 µM[1] |
Note: IC50 values can vary between different cell lines and experimental conditions.
MAPK13 Signaling Pathway and Inhibition by this compound
Caption: MAPK13 signaling pathway and its inhibition by this compound.
Experimental Workflow for a Cell Viability Assay
Caption: A generalized experimental workflow for assessing cytotoxicity.
Detailed Experimental Protocol: MTT Assay
This protocol provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
Cells of interest cultured in appropriate medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT/XTT assays | - Phenol red in the culture medium can interfere with absorbance readings.[8]- Serum in the medium can react with the tetrazolium salts.[8] | - Use phenol red-free medium for the assay.- Set up background control wells containing medium and the assay reagent but no cells.[8] |
| Low signal or poor sensitivity | - Cell seeding density is too low or too high.- Incubation time with the compound or assay reagent is not optimal. | - Optimize cell seeding density for your specific cell line.- Perform a time-course experiment to determine the optimal incubation times. |
| Inconsistent results between wells/plates | - Uneven cell seeding.- "Edge effect" in 96-well plates due to evaporation. | - Ensure a homogeneous cell suspension before seeding.- To minimize the edge effect, do not use the outer wells of the plate or fill them with sterile PBS. |
| Compound precipitation | - The concentration of this compound exceeds its solubility in the culture medium. | - Check the solubility of this compound in your culture medium.- Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. |
| Interference from the compound with the assay chemistry | - Some compounds can directly reduce tetrazolium salts or quench luminescence. | - Run a control with the compound in cell-free medium to check for direct effects on the assay reagents.- Consider using an alternative viability assay based on a different principle (e.g., measuring membrane integrity with a trypan blue exclusion assay). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 16. promega.com [promega.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MAPK13-IN-1 & p38 Delta Kinase Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with MAPK13-IN-1 in their p38 delta (MAPK13) kinase assays. The following information provides troubleshooting advice, technical data, and standardized protocols to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may lead to a lack of inhibition by this compound in your assay.
Question 1: Is my this compound inhibitor correctly prepared and stored?
Answer: Improper handling of the inhibitor is a common source of experimental failure. Please verify the following:
-
Solubility and Stock Solution: this compound is soluble in DMSO (≥ 250 mg/mL) and ethanol (≥10 mg/ml).[1][2][3] Ensure the compound is fully dissolved. Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[1]
-
Storage: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Recommended storage is at -20°C for up to 6 months or -80°C for up to one year.[1] The solid powder form is stable for at least four years when stored at -20°C.[3]
-
Purity: Verify the purity of your this compound compound from the supplier's certificate of analysis. Impurities can affect the observed activity.
Question 2: Are the kinase assay conditions optimal for p38 delta (MAPK13) activity and inhibition?
Answer: The specific conditions of your kinase assay can dramatically influence the apparent inhibitor potency. Consider these critical parameters:
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[5] The measured IC50 value will be highly dependent on the concentration of ATP in your assay. If the ATP concentration is too high, it will outcompete the inhibitor, leading to a loss of apparent potency. It is recommended to perform kinase assays with an ATP concentration at or near the Michaelis constant (Km) for the specific kinase.[6]
-
Enzyme Concentration and Purity: The concentration of active p38 delta kinase should be in the linear range of the assay. Using too much enzyme can deplete the substrate or ATP quickly. Furthermore, ensure the recombinant kinase is of high purity and has not aggregated, as this can alter its activity.[7]
-
Substrate Identity and Concentration: The choice of substrate (e.g., a generic peptide like ATF2 or a more specific one) can influence kinase activity and, consequently, inhibitor performance.[8] Ensure the substrate concentration is appropriate and not a limiting factor.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤1%) and be consistent across all wells, including controls. High concentrations of DMSO can inhibit kinase activity.[7]
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding before initiating the kinase reaction by adding ATP.
Question 3: Could there be an issue with the recombinant p38 delta (MAPK13) enzyme?
Answer: The source and state of the enzyme are critical for a successful assay.
-
Activation State: p38 MAP kinases require dual phosphorylation on specific threonine and tyrosine residues (Thr180 and Tyr182) by upstream kinases (like MKK3 or MKK6) to become fully active.[8][9] Confirm that your recombinant p38 delta is in its active, phosphorylated state. Some commercially available enzymes are sold in an inactive form.
-
Source and Batch Variation: Recombinant kinases from different expression systems (e.g., prokaryotic vs. eukaryotic) or from different vendors can exhibit variability in their activity and folding.[6]
-
Mutations: Although less common with commercial enzymes, resistance-conferring mutations in the kinase domain, particularly in the ATP-binding pocket, can prevent inhibitor binding.[10][11]
Question 4: Is the assay readout method appropriate and validated?
Answer: The method used to detect kinase activity can be a source of artifacts.
-
Compound Interference: Small molecules can interfere with certain detection methods. For example, a compound might have intrinsic fluorescence or act as a quencher in fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization), leading to false positive or negative results.[7]
-
Assay Format: There are numerous assay formats, including radiometric assays (the "gold standard"), luminescence-based ATP consumption assays (e.g., Kinase-Glo®), ADP production assays (e.g., ADP-Glo™), and fluorescence-based methods.[12][13] If you suspect compound interference, it is advisable to confirm your results using an orthogonal assay method that relies on a different detection principle.[7]
Data Presentation
Inhibitor Potency and Selectivity
The following table summarizes the reported in-vitro inhibitory activity (IC50) of various compounds against p38 MAPK isoforms. This data provides context for the expected potency of this compound.
| Inhibitor | p38α (MAPK14) IC50 | p38β (MAPK11) IC50 | p38γ (MAPK12) IC50 | p38δ (MAPK13) IC50 | Reference(s) |
| This compound | Not Reported | Not Reported | Not Reported | 620 nM | [1][3] |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | [14] |
| SB202190 | 50 nM | 100 nM | Not Reported | Not Reported | [14] |
| SB203580 | 300-500 nM | Not Reported | Less Sensitive | Less Sensitive | [14] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 365.43 g/mol ).[2]
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolution: Add 273.65 µL of high-quality, anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly for several minutes to ensure the compound is completely dissolved. A brief sonication may assist with dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.
Standard In-Vitro p38 delta (MAPK13) Kinase Assay Protocol
This protocol provides a general workflow for a non-radioactive, luminescence-based kinase assay (e.g., ADP-Glo™). It should be adapted and optimized for your specific reagents and instrumentation.
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 µM DTT).[15]
-
Dilute the active p38 delta enzyme and substrate (e.g., ATF2 fusion protein) to their desired working concentrations in Kinase Buffer.[8]
-
Prepare a 2X ATP solution in Kinase Buffer at a concentration equal to twice the desired final concentration (e.g., at the Km of the enzyme).
-
Prepare serial dilutions of this compound and vehicle control (DMSO) in Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Plate Setup (384-well plate example):
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 5 µL of the diluted p38 delta enzyme solution to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of the 2X ATP/Substrate mixture to all wells to start the reaction.
-
Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Detection (Following ADP-Glo™ Assay Principle): [12][15]
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Calculate the percent inhibition relative to vehicle controls and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified p38 delta (MAPK13) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. selleckchem.com [selleckchem.com]
- 15. promega.com [promega.com]
How to control for MAPK13-IN-1 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MAPK13-IN-1, a potent and selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ.[1] Proper experimental design, including the use of appropriate vehicle controls, is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the MAPK13 (p38δ) kinase.[1] It functions by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[1] MAPK13 is a member of the p38 MAP kinase family and is involved in cellular responses to stress and inflammation. By inhibiting MAPK13, this compound can modulate inflammatory responses.[1]
Q2: What is the recommended solvent for this compound?
The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of 10 mM. For in vivo studies, further dilution into aqueous buffers is necessary.
Q3: What is a vehicle control and why is it essential when using this compound?
A vehicle control is a crucial experimental control that consists of the solvent used to dissolve the test compound (in this case, DMSO) administered to cells or animals in the same concentration as in the experimental group, but without the compound itself. It is essential because the vehicle can have its own biological effects, which could be mistakenly attributed to the inhibitor. For instance, DMSO has been shown to affect cell growth, viability, and even signaling pathways.[2][3][4][5]
Q4: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may have off-target effects. These can arise from the inhibition of other kinases with similar ATP-binding pockets or unforeseen interactions with other cellular components.[6][7][8] It is crucial to consult inhibitor profiling studies and, if necessary, perform kinome-wide screening to understand the specific off-target profile of this compound in your experimental system.[9]
Q5: How can I minimize the vehicle effects of DMSO in my experiments?
To minimize DMSO's effects, it is recommended to use the lowest possible concentration of DMSO that maintains the solubility of this compound. A final DMSO concentration of less than 0.1% (v/v) in cell culture media is generally considered acceptable for many cell lines, though this should be empirically determined for your specific cell type.[10] Always include a vehicle control group treated with the same concentration of DMSO as your experimental groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or reduced viability in vehicle control group. | The concentration of DMSO is too high for your cell line. | Determine the optimal, non-toxic concentration of DMSO for your specific cell line by performing a dose-response curve with the vehicle alone. A final concentration of <0.1% is a good starting point.[10] |
| Inconsistent or variable results between experiments. | 1. Improper storage of this compound stock solution. 2. Variability in the final concentration of DMSO. | 1. Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. 2. Ensure precise and consistent dilution of the stock solution to achieve the same final DMSO concentration in all relevant wells/groups. |
| No observable effect of this compound on the target pathway. | 1. Inactive compound. 2. Insufficient concentration or treatment time. 3. Cell line is not responsive to MAPK13 inhibition. | 1. Verify the activity of the inhibitor using a cell-free kinase assay or a well-established cellular assay where its effect is known. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. 3. Confirm that MAPK13 is expressed and active in your cell line and that the downstream pathway of interest is regulated by MAPK13. |
| Effect observed in both the this compound treated group and the vehicle control group. | The observed effect is likely due to the vehicle (DMSO) and not the inhibitor. | Carefully analyze the vehicle control data. If the effect is significant in the vehicle control, the results from the inhibitor-treated group cannot be solely attributed to the inhibition of MAPK13. Consider using a lower DMSO concentration or an alternative solvent if possible. |
| Paradoxical activation of a signaling pathway. | Some kinase inhibitors can paradoxically activate certain signaling pathways through off-target effects or by altering feedback loops.[6][7][8] | Investigate potential off-target effects by consulting inhibitor databases or performing broader kinase profiling. Analyze key nodes in related signaling pathways to understand the mechanism of paradoxical activation. |
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability
This table summarizes the cytotoxic effects of different concentrations of DMSO on various cancer cell lines after 72 hours of exposure, as determined by an MTT assay. Cytotoxicity is defined as a reduction in cell viability of more than 30%.
| Cell Line | 0.1% DMSO | 0.5% DMSO | 1% DMSO | 5% DMSO | 10% DMSO |
| HepG2 | Not Cytotoxic | Not Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic |
| Huh7 | Not Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic |
| HT29 | Not Cytotoxic | Not Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic |
| SW480 | Not Cytotoxic | Not Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic |
| MCF-7 | Not Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic |
| MDA-MB-231 | Not Cytotoxic | Not Cytotoxic | Not Cytotoxic | Cytotoxic | Cytotoxic |
Data adapted from a study on the cytotoxic profiles of DMSO in cancer cell lines. The original study should be consulted for detailed experimental conditions.[11]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) for this compound
This protocol outlines the steps for assessing the effect of this compound on cell viability using an MTT assay, with a focus on appropriate vehicle controls.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Crucially, prepare a parallel set of vehicle control dilutions containing the same final concentrations of DMSO as the inhibitor dilutions.
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
Add the prepared this compound dilutions and the corresponding vehicle control dilutions to the appropriate wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance of the treated wells to the untreated control wells to calculate the percentage of cell viability.
-
Compare the viability of cells treated with this compound to the viability of cells treated with the corresponding vehicle control at each concentration. The difference between these two values represents the specific effect of the inhibitor.
-
Protocol 2: Western Blotting for Downstream MAPK13 Signaling
This protocol describes how to use Western blotting to analyze the phosphorylation of a downstream target of MAPK13, incorporating essential vehicle controls.
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the optimal duration.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Include an untreated control group.
-
If applicable, include a positive control group stimulated with an appropriate agonist to activate the MAPK13 pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the downstream target and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the this compound-treated group to the vehicle-treated group to determine the specific inhibitory effect.
-
Visualizations
MAPK13 Signaling Pathway
Caption: Simplified MAPK13 signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Studies
Caption: A logical workflow for utilizing this compound, emphasizing vehicle control determination.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of MAPK13-IN-1
Welcome to the technical support center for MAPK13-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of this compound and ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta.[1] MAPK13 is a serine/threonine kinase that plays a crucial role in cellular responses to stress and inflammation.[1] this compound functions by binding to the ATP-binding site of the MAPK13 enzyme, preventing it from phosphorylating its downstream substrates and thereby inhibiting its catalytic activity.[1]
Q2: Why is batch-to-batch variability a concern for small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can arise from differences in synthesis, purification, and handling processes.[2] This can lead to variations in purity, potency, solubility, and the presence of impurities, which can significantly impact experimental outcomes and lead to a lack of reproducibility.[3] For instance, a less potent batch may require a higher concentration to achieve the same biological effect, while impurities could have off-target effects.[4]
Q3: What are the reported IC50 values for this compound?
The reported IC50 value for this compound against MAPK13 (p38δ) is 620 nM.[4] In a cellular context, it exhibited an IC50 of 4.63 μM in Vero E6 cells.[4] It is important to note that IC50 values can vary depending on the assay conditions, such as ATP concentration in biochemical assays or cell type in cellular assays.
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Based on vendor recommendations, stock solutions can be stored at -20°C for up to 6 months or at -80°C for up to 1 year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Troubleshooting Guide
Problem 1: Inconsistent or weaker than expected results between experiments using different batches of this compound.
This is a common issue that may point towards batch-to-batch variability in the inhibitor's potency or purity.
Table 1: Hypothetical Batch-to-Batch Variability of this compound
| Parameter | Batch A (Expected) | Batch B (Observed) | Potential Impact |
| Purity (by HPLC) | >98% | 92% | Increased off-target effects due to impurities. |
| IC50 (Biochemical) | 620 nM | 1.2 µM | Reduced potency requiring higher concentrations. |
| Solubility in DMSO | ≥ 250 mg/mL | Lower, precipitates observed | Inaccurate final concentration in assays. |
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs of the different batches. Pay close attention to the reported purity (usually determined by HPLC) and any other characterization data provided.[5]
-
Perform Quality Control Checks on the New Batch: Before using a new batch in critical experiments, it is highly recommended to perform in-house validation.
-
Purity Assessment: If you have access to analytical instrumentation, an HPLC analysis can confirm the purity and identify any potential contaminants.
-
Potency Verification: Determine the IC50 of the new batch using a standardized biochemical or cellular assay and compare it to the expected value or the value obtained from a previous, well-performing batch.
-
-
Solubility Check: Visually inspect the stock solution for any precipitation. If solubility issues are suspected, try gentle warming or sonication. Ensure you are using a high-quality, anhydrous grade of DMSO.
Experimental Protocol: Biochemical IC50 Determination for this compound
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against MAPK13 in a biochemical assay format.
Materials:
-
Recombinant human MAPK13 (p38δ)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 100 µM) and perform a 1:3 or 1:10 serial dilution in DMSO. Then, dilute these concentrations into the kinase assay buffer.
-
Add inhibitor and enzyme: To the wells of a 384-well plate, add the diluted this compound solutions. Then, add the recombinant MAPK13 enzyme. Include wells with DMSO only as a no-inhibitor control.
-
Initiate the kinase reaction: Add a mixture of the kinase substrate (e.g., MBP) and ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for MAPK13.
-
Incubate: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detect kinase activity: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for Validating a New Batch of this compound
References
Technical Support Center: Assessing the Specificity of MAPK13-IN-1
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the specificity of the kinase inhibitor MAPK13-IN-1 in a new cell line. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is MAPK13 and why is its selective inhibition important?
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAP kinase family.[1][2] These kinases are key components of signaling pathways that respond to extracellular stimuli like pro-inflammatory cytokines and cellular stress, regulating processes such as gene expression, proliferation, and apoptosis.[1][3] Given the high degree of similarity within the MAP kinase family, selective inhibition of MAPK13 is crucial to minimize off-target effects and ensure that the observed biological outcomes are a direct result of targeting MAPK13.[4]
Q2: What is this compound?
This compound is a small molecule inhibitor of MAPK13.[5] It has been used in research to investigate the roles of MAPK13 in various cellular processes, including its potential involvement in COVID-19 and cancer.[5][6][7]
Q3: What are the initial steps to assess the on-target activity of this compound in a new cell line?
The first step is to confirm that MAPK13 is expressed in your cell line of interest. You can do this by Western blotting for total MAPK13 protein. Subsequently, you should assess whether this compound inhibits the phosphorylation of a known downstream substrate of MAPK13, such as ATF2, in a dose-dependent manner.[1][2]
Q4: How can I assess the broader selectivity of this compound beyond its intended target?
To evaluate the broader selectivity of this compound, a kinome-wide profiling approach is recommended. This can be done through specialized services that screen the inhibitor against a large panel of kinases.[6][8][9] This will provide a comprehensive view of the inhibitor's off-target activities.
Q5: What is a Cellular Thermal Shift Assay (CETSA) and how can it be used to confirm target engagement?
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell.[10][11] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability.[12] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot.[11] An increase in the melting temperature of MAPK13 in the presence of this compound indicates direct target engagement.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess the specificity of this compound, along with troubleshooting advice for common issues.
Western Blot Analysis of Downstream Substrate Phosphorylation
This experiment aims to determine if this compound inhibits the catalytic activity of MAPK13 in cells by measuring the phosphorylation of a known downstream substrate.
Experimental Workflow
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed the new cell line in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes or UV irradiation) to induce substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13]
-
Incubate the membrane with primary antibodies against phospho-ATF2 (a downstream target of p38 MAPKs), total ATF2, total MAPK13, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-ATF2 signal to the total ATF2 signal and the loading control to determine the extent of inhibition.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or weak phospho-signal | Ineffective stimulation of the pathway. | Optimize the concentration and duration of the agonist stimulation.[14] |
| Phosphatase activity during sample preparation. | Ensure that phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.[14] | |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein.[15] | |
| High background | Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Blocking agent is not optimal. | Use 5% BSA in TBST for blocking. Avoid milk-based blockers.[13] | |
| Contamination with phosphate in buffers. | Use Tris-based buffers (TBST) instead of phosphate-buffered saline (PBS) for antibody dilutions and washes.[13][15] | |
| Inconsistent results | Uneven protein loading. | Carefully quantify protein concentrations and ensure equal loading in each lane. |
| Variable transfer efficiency. | Ensure proper gel and membrane equilibration and check the transfer apparatus for uniform current distribution. |
In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant MAPK13.
Experimental Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in kinase assay buffer.
-
Prepare a reaction mixture containing recombinant active MAPK13 enzyme, a suitable substrate (e.g., a peptide derived from ATF2), and kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the diluted this compound or vehicle control.
-
Add the kinase/substrate mixture to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km for MAPK13, if known).
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction according to the kit manufacturer's instructions (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a detection method such as:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[16]
-
Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies to detect the phosphorylated substrate.[16]
-
Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[17]
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration. | Titrate the enzyme and substrate concentrations to find the optimal conditions for a robust signal. |
| Short reaction time. | Perform a time-course experiment to determine the linear range of the kinase reaction. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Reagent instability. | Prepare fresh reagents and store them properly. Avoid repeated freeze-thaw cycles of the enzyme. | |
| False positives/negatives | Compound interference with the detection system. | Run a control without the kinase to check if the compound itself affects the assay signal (e.g., fluorescence quenching).[16] |
| Non-specific inhibition. | Consider if the compound might be aggregating or chelating necessary cofactors.[16] |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to MAPK13 in the cellular environment.
Experimental Workflow
Detailed Protocol:
-
Cell Treatment:
-
Grow the new cell line to a high density.
-
Treat the cells with a saturating concentration of this compound or vehicle control for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., in a gradient from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a heat block).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Detection and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against total MAPK13.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature.
-
Plot the percentage of soluble MAPK13 against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | Inhibitor does not sufficiently stabilize the protein. | This is a possibility for some inhibitor-protein interactions. Consider using a higher concentration of the inhibitor. |
| Poor cell permeability of the inhibitor. | If possible, perform the assay with cell lysates instead of intact cells to bypass the cell membrane.[12] | |
| High variability in melting curves | Inconsistent heating. | Use a PCR machine with a thermal gradient function for precise and uniform heating. |
| Incomplete cell lysis. | Ensure complete lysis by optimizing the number of freeze-thaw cycles. | |
| Difficulty detecting the target protein | Low protein expression. | Increase the amount of cell lysate used for the analysis. |
| Poor antibody quality. | Validate the antibody for its specificity and sensitivity in Western blotting. |
Data Presentation
Summarize the quantitative data from your experiments in a clear and structured table for easy comparison.
| Assay | Parameter | This compound | Control Inhibitor (if applicable) |
| In Vitro Kinase Assay | IC50 (nM) vs. MAPK13 | 82.72[5] | - |
| IC50 (nM) vs. p38α | To be determined | - | |
| IC50 (nM) vs. p38β | To be determined | - | |
| IC50 (nM) vs. p38γ | To be determined | - | |
| Cellular Assay | IC50 (nM) for p-ATF2 inhibition | To be determined | - |
| CETSA | ΔTm (°C) for MAPK13 | To be determined | - |
Data to be filled in based on experimental results.
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway, highlighting the position of MAPK13.
References
- 1. MAPK13 - Wikipedia [en.wikipedia.org]
- 2. E2G [e2g-portal.stanford.edu]
- 3. Mitogen-activated protein kinase 13 - Olink Explore Oncology II — Olink® [olink.com]
- 4. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mitogen-activated protein kinase 13 | p38 subfamily | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title: Sensitivity Prediction to MAPK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. reactionbiology.com [reactionbiology.com]
MAPK13-IN-1 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of MAPK13-IN-1. Below you will find frequently asked questions and troubleshooting guides to ensure the optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ.[1][2] It functions by binding to the ATP-binding site of the MAPK13 enzyme, which prevents the phosphorylation of its downstream substrates.[3] This blockade of the MAPK13 signaling pathway can reduce the production of pro-inflammatory cytokines and other mediators involved in various disease processes.[3]
2. What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. The stability of the compound can vary depending on whether it is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 4 years[2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| -20°C | 6 months[1] |
3. How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice as the compound is highly soluble in it (≥ 250 mg/mL).[1]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 365.43 g/mol ), you would add 273.65 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1]
4. Can I store this compound in aqueous solutions?
It is not recommended to store this compound in aqueous solutions for more than one day.[4] Small molecule inhibitors can be less stable in aqueous buffers. For experiments requiring an aqueous solution, it is best to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice to the final working concentration just before use.[4]
5. I've read about MAPK13 degradation. Does this apply to the inhibitor this compound?
This is an important distinction to make. The literature describing MAPK13 degradation refers to the MAPK13 protein , not the small molecule inhibitor this compound. The stability of the MAPK13 protein within a cell is regulated by complex biological pathways, such as mRNA modification and proteasomal degradation.[5][6] For instance, the mTORC1 pathway can lead to the degradation of MAPK13 mRNA.[5][6] The chemical stability of the this compound compound is governed by factors like temperature, light exposure, and the solvent it is stored in.
Troubleshooting Guide
Q1: I am observing inconsistent or lower than expected activity with my this compound. What could be the cause?
A1: Several factors could contribute to this issue:
-
Improper Storage: The most common cause of reduced activity is improper storage. Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and for the appropriate duration (see FAQ 2).
-
Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is critical. Each freeze-thaw cycle can contribute to the degradation of the compound. If you have been using a stock solution that has been frozen and thawed multiple times, it is advisable to prepare a fresh stock.
-
Solvent Quality: The quality of the solvent can impact the stability of the inhibitor. Use anhydrous, high-purity DMSO for preparing stock solutions.[1]
-
Experimental Conditions: Ensure that the final concentration of DMSO in your assay is not affecting the biological system. While DMSO is a common solvent, high concentrations can have cellular effects.
Q2: How can I check if my this compound has degraded?
A2: The most definitive way to check for degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess the purity of the compound. However, a functional check can be performed by running a dose-response experiment. You can perform a kinase activity assay to determine the IC50 value of your current stock and compare it to the expected value (IC50 = 620 nM for MAPK13).[1][2] A significant increase in the IC50 value would suggest degradation.
Experimental Protocols
MAPK13 Kinase Activity Assay (for functional validation of this compound)
This protocol provides a general framework for assessing the inhibitory activity of this compound. Specific components and concentrations may need to be optimized for your particular experimental setup.
Materials:
-
Recombinant active MAPK13 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
MAPK13 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute these into the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the recombinant MAPK13 enzyme to the kinase buffer.
-
Add the diluted this compound or DMSO (for the control) to the wells containing the enzyme.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection method such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the biological degradation pathways of the MAPK13 protein , which is the target of this compound. Understanding these pathways can provide context for cellular experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Troubleshooting unexpected phenotypes after MAPK13-IN-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MAPK13-IN-1, a potent inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ.[1][2] Unexpected experimental outcomes can arise from various factors, including off-target effects and paradoxical pathway activation.[3][4][5] This guide offers a structured approach to identifying and resolving such issues.
Troubleshooting Guide: Unexpected Phenotypes
Researchers may occasionally observe phenotypes that are inconsistent with the known functions of MAPK13. This guide provides a step-by-step approach to troubleshoot these unexpected results.
1. Q: My cells exhibit an unexpected morphological change after this compound treatment. What should I do first?
A: First, it is crucial to verify the identity and purity of your this compound compound. Compound degradation or contamination can lead to spurious results. Following this, a dose-response experiment should be conducted to ensure the observed phenotype is not due to excessively high concentrations of the inhibitor, which can increase the likelihood of off-target effects. Finally, it is important to confirm that the observed phenotype is reproducible across multiple experiments.
2. Q: I am observing a decrease in cell viability, but MAPK13 is not known to be essential for survival in my cell line. How can I investigate this?
A: An unexpected decrease in cell viability could be due to several factors. First, confirm the on-target activity of this compound in your specific cell line by assessing the phosphorylation of a known downstream MAPK13 substrate. If on-target activity is confirmed, the unexpected cytotoxicity could be a result of off-target effects. It is known that some kinase inhibitors can induce apoptosis through off-target mechanisms.[6][7] Consider performing an apoptosis assay (e.g., Annexin V staining) to determine if the observed cell death is programmed.
3. Q: I am seeing paradoxical activation of a signaling pathway that should be downstream of MAPK13. What could be the cause?
A: Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[3][4][5] This can occur through various mechanisms, including the inhibition of a negative feedback loop or through off-target activation of an upstream kinase. To investigate this, perform a time-course experiment to understand the dynamics of the paradoxical activation. Additionally, a phosphoproteomics analysis can provide a global view of signaling pathway alterations and may reveal unexpected kinase activities.
4. Q: My experimental results are inconsistent with previously published data using MAPK13 knockdown. Why might this be?
A: Discrepancies between inhibitor studies and genetic knockdown can arise from the multi-faceted nature of kinase inhibitors. While genetic knockdown removes the protein entirely, inhibitors only block the kinase activity and can sometimes have off-target effects.[3] To reconcile these differences, it is important to validate the knockdown efficiency at the protein level and to consider the possibility of off-target effects of this compound. A rescue experiment, where an inhibitor-resistant mutant of MAPK13 is expressed, can help confirm if the observed phenotype is due to on-target inhibition.
Frequently Asked Questions (FAQs)
General
-
What is the recommended solvent for this compound?
-
What is the recommended storage condition for this compound?
-
For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[9]
-
-
What is the IC50 of this compound?
Experimental Design & Interpretation
-
How can I confirm that this compound is inhibiting its target in my cells?
-
The most direct way is to perform a Western blot to assess the phosphorylation status of a known downstream target of MAPK13. A reduction in the phosphorylation of the substrate upon treatment would indicate target engagement.
-
-
What are the potential off-target effects of this compound?
-
While a comprehensive selectivity profile for this compound is not publicly available, it is important to consider that most kinase inhibitors have some degree of off-target activity.[3] To identify potential off-targets, a kinome-wide profiling assay is recommended.
-
-
How can I distinguish between on-target and off-target effects?
-
Several strategies can be employed:
-
Use a structurally unrelated MAPK13 inhibitor: If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a genetic knockdown of MAPK13: Compare the phenotype from the inhibitor treatment with that of siRNA or shRNA-mediated knockdown of MAPK13.
-
Conduct a rescue experiment: Introduce a MAPK13 mutant that is resistant to this compound. If the phenotype is reversed, it is likely an on-target effect.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (MAPK13/p38δ) | 620 nM | [1][2] |
| This compound IC50 (Vero E6 cells) | 4.63 µM | [1][9] |
Experimental Protocols
Protocol 1: Western Blot for MAPK13 Target Engagement
This protocol outlines the steps to assess the phosphorylation status of a known MAPK13 substrate in response to this compound treatment.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK13 substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Kinase Inhibitor Off-Target Identification using Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol provides a method to identify proteins that interact with this compound, potentially revealing off-target binding.
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Cell Lysis: Lyse cells in a mild lysis buffer to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting a tagged version of the inhibitor or a chemical probe that mimics the inhibitor. Alternatively, use an antibody against a known interacting protein to pull down the complex.
-
Washing: Wash the immunoprecipitated complexes extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins in the this compound treated sample and compare them to the control to identify specific interactors.
Visualizations
Caption: Simplified MAPK13 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes after this compound treatment.
Caption: Decision tree for distinguishing between on-target and off-target effects of this compound.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 3. embopress.org [embopress.org]
- 4. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing MAPK13-IN-1 Delivery in Animal Models: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing MAPK13-IN-1, this technical support center provides troubleshooting guidance and frequently asked questions to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta. MAPK13 is a member of the p38 MAPK family of proteins, which are involved in cellular responses to stress, inflammation, and other extracellular stimuli. By inhibiting MAPK13, this compound can be used to investigate the role of the p38 delta signaling pathway in various physiological and pathological processes.
2. What are the key physicochemical properties of this compound?
| Property | Value/Information | Source/Note |
| Molecular Weight | 365.44 g/mol | [1] |
| Molecular Formula | C₂₀H₂₃N₅O₂ | [1] |
| IC₅₀ for MAPK13 | 620 nM | [1][2] |
| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [2] |
| Predicted LogP | 3.5 - 4.5 | Based on various online prediction tools. This suggests the compound is lipophilic. |
| Predicted pKa | Basic pKa ~4-5; Acidic pKa ~11-12 | Based on various online prediction tools. The basic pKa is likely due to the pyridine and pyrazole nitrogens. |
3. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For stock solutions in DMSO, it is recommended to store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation upon preparation or during storage. | - Poor solubility in the chosen vehicle.- Temperature fluctuations.- Incorrect pH of the formulation. | - Optimize Vehicle Composition: Refer to the In Vivo Formulation Protocols for this compound table below for tested formulations. Consider using co-solvents like PEG300, surfactants like Tween-80, or solubilizing agents like cyclodextrins.[2]- Gentle Heating and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[2]- pH Adjustment: For aqueous-based formulations, adjusting the pH to be slightly acidic (around 4-5) may improve the solubility of this compound, given its predicted basic pKa. However, ensure the final pH is tolerable for the animal model and administration route.- Prepare Fresh Formulations: It is recommended to prepare formulations fresh before each use to minimize stability issues.[2] |
| Low or variable bioavailability after oral administration. | - Poor absorption from the gastrointestinal (GI) tract due to low aqueous solubility.- First-pass metabolism in the liver.- Efflux by transporters in the gut wall. | - Formulation Strategy: Employ solubility-enhancing formulations as mentioned above. Lipid-based formulations (e.g., in corn oil) can enhance lymphatic absorption, potentially bypassing some first-pass metabolism.[2]- Particle Size Reduction: If using a suspension, micronization of the this compound powder can increase the surface area for dissolution.- Consider Alternative Routes: If oral bioavailability remains a significant issue, consider intraperitoneal (IP) or subcutaneous (SC) administration, though these routes may have different pharmacokinetic profiles. |
| No observable in vivo efficacy at the expected dose. | - Insufficient target engagement due to low exposure.- Rapid clearance of the compound.- The chosen dose is below the therapeutic threshold. | - Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the Cmax, Tmax, and half-life of this compound in your animal model (see General Protocol for a Pilot Pharmacokinetic Study). This will help you understand if the compound is reaching and maintaining sufficient concentrations at the target site.- Dose Escalation Study: Perform a dose-response study to identify the minimum effective dose.- Confirm Target Inhibition: Collect tissue samples at the expected Tmax and analyze for downstream markers of MAPK13 activity (e.g., phosphorylation of a known substrate) by western blot to confirm target engagement (see General Protocol for Western Blot Analysis). |
| Adverse effects or toxicity observed in animal models. | - Off-target effects of the inhibitor.- Toxicity of the formulation vehicle.- High peak plasma concentrations (Cmax). | - Vehicle Toxicity Control: Always include a vehicle-only control group to rule out toxicity from the formulation components.- Dose and Formulation Adjustment: If toxicity is observed at a high dose, try to achieve the desired exposure with a lower dose in a more bioavailable formulation. A formulation that provides a lower Cmax but a sustained exposure might be better tolerated.- Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or changes in behavior. |
Experimental Protocols
In Vivo Formulation Protocols for this compound
The following are published or suggested formulations for in vivo use of this compound. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the final vehicle.
| Protocol | Vehicle Composition | Final Concentration | Notes | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | This formulation uses a combination of co-solvents and a surfactant to achieve a clear solution. | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent. | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | A lipid-based formulation that may be suitable for oral administration and could enhance lymphatic absorption. | [2] |
General Protocol for a Pilot Pharmacokinetic (PK) Study
This protocol outlines a general procedure for a pilot PK study in mice after oral gavage.
-
Animal Model: Use a sufficient number of mice (e.g., 3-4 mice per time point) for statistical power.
-
Dose and Formulation: Prepare the this compound formulation at the desired concentration.
-
Administration: Administer a single dose of the formulation via oral gavage. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Blood can be collected via submandibular or saphenous vein bleeding for interim time points and by cardiac puncture for the terminal time point.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters.
General Protocol for Western Blot Analysis of p38 MAPK Phosphorylation
This protocol provides a general workflow to assess the inhibition of MAPK13 in tissue samples.
-
Tissue Collection: Euthanize animals at the desired time point after this compound administration and collect the target tissues.
-
Homogenization: Immediately homogenize the tissue samples in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.
Visualizations
Caption: The p38 delta (MAPK13) signaling pathway is activated by various extracellular stimuli.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Caption: A decision tree for troubleshooting common issues with this compound in vivo.
References
Validation & Comparative
A Comparative Guide to MAPK13-IN-1 and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] This family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3] While p38α has been the most extensively studied isoform, recent research has highlighted the unique, tissue-specific roles of other isoforms, such as MAPK13 (p38δ), making them attractive targets for therapeutic intervention in a variety of diseases, including inflammatory conditions and cancer.[4][5]
This guide provides a detailed comparison of MAPK13-IN-1, a specific inhibitor of MAPK13, with other well-characterized p38 MAPK inhibitors. We present a summary of their inhibitory potency, selectivity, and cellular activity, supported by experimental data and detailed methodologies.
Performance Comparison of p38 MAPK Inhibitors
The following tables summarize the biochemical and cellular activities of this compound and other prominent p38 MAPK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Biochemical Potency Against p38 MAPK Isoforms
This table showcases the in vitro inhibitory activity of the compounds against the four p38 MAPK isoforms. A lower IC50 value indicates greater potency.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| This compound | - | - | - | 620[6] |
| Doramapimod (BIRB 796) | 38[7] | 65[7] | 200[7] | 520[7] |
| SB203580 | 50[8] | 500[8] | - | - |
| TAK-715 | 7.1[9][10] | 200[9] | >10,000[10] | >10,000[10] |
| VX-745 (Neflamapimod) | 10[11][12] | 220[11][12] | - | - |
Cellular Activity of p38 MAPK Inhibitors
This table presents the potency of the inhibitors in cellular assays, which reflects their ability to engage the target within a biological system. A common assay measures the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) production in immune cells like peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (THP-1).
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| This compound | Vero E6 | Cell Viability | 4630[6] |
| Doramapimod (BIRB 796) | THP-1 | LPS-induced TNF-α release | 18[13] |
| SB203580 | THP-1 | LPS-induced cytokine synthesis | 50-100[14] |
| TAK-715 | THP-1 | LPS-stimulated TNF-α release | 48[15] |
| VX-745 (Neflamapimod) | PBMCs | LPS-induced IL-1β release | 45[16] |
| VX-745 (Neflamapimod) | PBMCs | LPS-induced TNF-α release | 51[16] |
Key Insights from the Comparison
-
This compound is presented as a specific inhibitor for MAPK13 (p38δ) with an IC50 of 620 nM.[6] Its selectivity profile against other p38 isoforms is not as extensively documented in the available literature as the other compared inhibitors.
-
Doramapimod (BIRB 796) is a potent pan-p38 inhibitor, demonstrating activity against all four isoforms, albeit with a preference for p38α and p38β.[7] It is an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket.[17]
-
SB203580 is a selective inhibitor of p38α and p38β2.[8] It is a widely used tool compound in research to probe the function of the p38 pathway.
-
TAK-715 shows high potency and selectivity for p38α over p38β and has no significant activity against p38γ and p38δ.[9][10]
-
VX-745 (Neflamapimod) is another potent and selective inhibitor of p38α with significant selectivity over p38β.[11][12]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the p38 MAPK signaling cascade and a general workflow for inhibitor testing.
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.
Caption: General workflow for screening and characterizing p38 MAPK inhibitors.
Experimental Protocols
The data presented in this guide are typically generated using the following established methodologies.
Biochemical Kinase Inhibition Assay
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified p38 MAPK isoform. The activity is quantified by measuring the phosphorylation of a specific substrate.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing a buffered solution (e.g., HEPES), MgCl2, a purified recombinant p38 MAPK enzyme (e.g., p38α, p38β, p38γ, or p38δ), and a specific substrate (e.g., ATF2 or a synthetic peptide).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the wells at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Spectrophotometric Assay: A coupled-enzyme system where the ADP produced is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[11]
-
Luminescence-based Assay: Measuring the amount of ADP produced using a reagent like ADP-Glo™.
-
Fluorescence/FRET-based Assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined and plotted to calculate the IC50 value.
Cellular Assay for Inhibition of Cytokine Production
Principle: This assay assesses the inhibitor's efficacy in a more physiologically relevant context by measuring its ability to block the production of pro-inflammatory cytokines in cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1 are cultured in appropriate media.
-
Inhibitor Pre-incubation: The cells are pre-treated with various concentrations of the p38 MAPK inhibitor for a set period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α and IL-1β.
-
Incubation: The cells are incubated for a further period to allow for cytokine synthesis and secretion.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of the target cytokine (e.g., TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The cytokine concentrations are plotted against the inhibitor concentrations to determine the cellular IC50 value.
Conclusion
The landscape of p38 MAPK inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities across the different isoforms. While inhibitors like TAK-715 and VX-745 offer high potency and selectivity for p38α, and Doramapimod acts as a broad p38 inhibitor, this compound emerges as a tool compound for specifically investigating the roles of the p38δ isoform. The choice of inhibitor will ultimately depend on the specific research question, whether it is to probe the general p38 pathway or to dissect the specific functions of a particular isoform. The experimental protocols outlined provide a foundation for the continued evaluation and comparison of these and future p38 MAPK inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pardon Our Interruption [opnme.com]
Unveiling the Selectivity of MAPK13-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed look at the cross-reactivity profile of MAPK13-IN-1, a known inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ). While comprehensive public data on its interaction with a wide array of kinases is limited, this document compiles available information, outlines standard experimental protocols for determining kinase selectivity, and visualizes the relevant biological pathways to offer a thorough resource for evaluating this compound's utility in experimental settings.
Performance Data: Potency and Known Interactions
This compound has been identified as an inhibitor of MAPK13, a member of the p38 MAP kinase family involved in cellular responses to stress and inflammation.[1] The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target Kinase | IC50 (nM) | Notes |
| MAPK13 (p38δ) | 620 | Primary target of inhibition. |
| Other Kinases | Data not publicly available | A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not available in the public domain based on extensive searches. |
Experimental Protocols: Assessing Kinase Inhibition
To determine the cross-reactivity profile of a kinase inhibitor like this compound, a standardized in vitro kinase inhibition assay is employed. This assay measures the enzymatic activity of a panel of purified kinases in the presence of the inhibitor.
General Protocol for In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.
Materials:
-
Purified, active protein kinases
-
Specific peptide substrates for each kinase
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (typically contains MgCl₂, a buffering agent like HEPES, and other components to ensure optimal kinase activity)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or other appropriate detection instrument
-
Stop solution (e.g., phosphoric acid)
Procedure:
-
Assay Setup: Prepare a series of dilutions of this compound in the kinase reaction buffer. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Kinase Reaction: In each well of the assay plate, combine the kinase, its specific peptide substrate, and the diluted this compound or vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the phosphorylation reaction by adding ATP to each well. The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection of Phosphorylation: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted radiolabeled ATP is washed away.
-
Quantification: Measure the amount of incorporated radiolabel in each spot using a scintillation counter. The signal is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Molecular Context
To better understand the biological relevance of inhibiting MAPK13, it is crucial to visualize its position within cellular signaling networks and the workflow for its analysis.
Caption: Workflow for determining kinase inhibitor IC50.
Caption: MAPK13 signaling cascade and point of inhibition.
References
Head-to-head comparison of MAPK13-IN-1 and a p38α inhibitor
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor research, discerning the specific roles of closely related signaling proteins is paramount for the development of targeted therapeutics. This guide provides a detailed head-to-head comparison of MAPK13-IN-1, a selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ), and SB203580, a well-characterized inhibitor of p38α (MAPK14). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their investigative pursuits.
Biochemical Activity and Selectivity
A critical aspect of any kinase inhibitor is its potency and selectivity. The following table summarizes the in vitro inhibitory activities of this compound and SB203580 against their primary targets and other related kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | MAPK13 (p38δ) | 620[1] | Data on broad kinase selectivity is limited in publicly available literature. |
| SB203580 | p38α (MAPK14) | 50[2][3] | Inhibits p38β2 with an IC50 of 500 nM.[2][3] It is reported to be 10-fold less sensitive to SAPK3 (p38γ) and SAPK4 (p38δ).[4] Exhibits 100-500 fold selectivity over LCK, GSK-3β, and PKBα.[2][3] At higher concentrations (>1µM), it may inhibit other kinases such as JNK.[1] |
Cellular Activity and Effects
The efficacy of a kinase inhibitor within a cellular context is a key determinant of its potential utility. This section compares the reported cellular effects of this compound and SB203580.
| Inhibitor | Cell Line | Assay | Effect | IC50 / Concentration |
| This compound | Vero E6 | Antiviral Assay | Antiviral effect against SARS-CoV-2.[5] | 4.63 µM[1][5] |
| LAM 621-101 | Cell Proliferation | Enhances the anti-proliferative effect of rapamycin.[6] | 5 µM (in combination with rapamycin)[6] | |
| SB203580 | MDA-MB-231 (Breast Cancer) | Cell Proliferation (MTT Assay) | Cytotoxic effect. | 85.1 µM[7] |
| Human T-cells | IL-2-induced Proliferation | Inhibition of T-cell proliferation. | 3-5 µM[4] | |
| RAW264.7 (Macrophages) | Cytokine Production (LPS-stimulated) | Inhibition of TNF-α and IL-6 production.[8] | Effective at 1-10 µM[8] |
Signaling Pathways
To understand the context of inhibition, it is crucial to visualize the signaling cascades in which MAPK13 and p38α operate. Both are members of the p38 MAPK family, which is activated by cellular stress and inflammatory cytokines.
p38 MAPK Signaling Pathways for α and δ isoforms.
Experimental Workflow for Inhibitor Comparison
A systematic approach is necessary for a robust head-to-head comparison of kinase inhibitors. The following diagram outlines a typical experimental workflow.
Workflow for comparing kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of this compound and p38α inhibitors.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To measure the concentration of this compound and SB203580 required to inhibit 50% of the enzymatic activity of their respective target kinases (MAPK13 and p38α).
Materials:
-
Purified recombinant active MAPK13 and p38α enzymes.
-
Specific peptide substrate for each kinase (e.g., ATF2 for p38α).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
This compound and SB203580 stock solutions (in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well white plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and SB203580 in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be close to the Km value for each kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Western Blot for MAPK Pathway Inhibition
This protocol outlines a method to assess the ability of an inhibitor to block the phosphorylation of a downstream target of a specific MAPK in a cellular context.
Objective: To determine the effect of this compound and SB203580 on the phosphorylation of downstream targets of MAPK13 and p38α, respectively, in stimulated cells.
Materials:
-
Human cell line expressing the target kinases (e.g., HEK293T or a relevant cancer cell line).
-
Cell culture medium and supplements.
-
Stimulant to activate the p38 MAPK pathway (e.g., Anisomycin, UV radiation, or a pro-inflammatory cytokine like TNF-α).
-
This compound and SB203580.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-downstream target (e.g., phospho-MK2 for p38α), anti-total downstream target, and an antibody for a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound, SB203580, or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 30 minutes with Anisomycin) to activate the p38 MAPK pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein bands to the total protein bands and the loading control.
-
Compare the levels of phosphorylation in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
-
Conclusion
This guide provides a foundational comparison between this compound and the p38α inhibitor, SB203580. While SB203580 is a potent inhibitor of p38α with well-documented off-target effects, this compound offers a tool to investigate the specific roles of the less-studied p38δ isoform. The choice of inhibitor will ultimately depend on the specific research question, the required level of selectivity, and the experimental system. The provided data and protocols serve as a valuable resource for designing and interpreting experiments aimed at dissecting the complex signaling networks governed by the p38 MAPK family. Further head-to-head studies, particularly comprehensive selectivity profiling, are warranted to fully delineate the comparative pharmacology of these and other related inhibitors.
References
- 1. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 2. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK involvement in cytokine production in response to Corynebacterium pseudotuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor | SB-203580 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
MAPK13-IN-1: A Potent Inhibitor of p38δ Mitogen-Activated Protein Kinase
For Immediate Release
This guide provides a comparative analysis of MAPK13-IN-1, a selective inhibitor of the p38δ (also known as MAPK13) isoform of the p38 mitogen-activated protein kinase family. This document is intended for researchers, scientists, and drug development professionals interested in the targeted inhibition of p38 MAPK signaling pathways.
Introduction to p38 MAPK Isoforms
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). While p38α is the most extensively studied isoform, emerging research suggests that the other isoforms have distinct physiological roles, making them attractive targets for therapeutic intervention with isoform-selective inhibitors. The development of such inhibitors is critical to achieving targeted therapeutic effects while minimizing off-target effects.
Selectivity Profile of this compound
Quantitative Inhibition Data
The following table summarizes the currently available inhibitory activity of this compound against p38δ. Data for p38α, p38β, and p38γ are required for a complete selectivity assessment.
| Kinase Target | IC50 (nM) | Data Source |
| p38δ (MAPK13) | 620 | [1][2][3] |
| p38α (MAPK14) | Data not available | |
| p38β (MAPK11) | Data not available | |
| p38γ (MAPK12) | Data not available |
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a tiered kinase cascade. A simplified representation of this pathway is provided below.
Caption: The p38 MAPK signaling cascade.
Experimental Methodologies
To determine the selectivity of this compound for p38δ over the other p38 isoforms, a quantitative in vitro kinase inhibition assay would be employed. Below is a representative protocol for such an assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase. The exact conditions, such as enzyme and substrate concentrations, may need to be optimized for each p38 isoform.
-
Reagents and Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant p38 isoform enzyme to each well.
-
Incubate the inhibitor and enzyme mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method, such as a luminescence-based assay.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of a kinase inhibitor.
Caption: Kinase inhibitor selectivity workflow.
Conclusion
This compound is a known inhibitor of p38δ. To fully characterize its selectivity profile, further experimental data on its inhibitory activity against p38α, p38β, and p38γ are necessary. The methodologies outlined in this guide provide a framework for conducting such a comparative analysis. The development and characterization of isoform-selective inhibitors like this compound are crucial for advancing our understanding of the specific roles of p38 MAPK isoforms in health and disease and for the development of targeted therapies.
References
Validating the Efficacy of MAPK13-IN-1 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MAPK13-IN-1 with alternative inhibitors of Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta. The focus is on the efficacy of these compounds in primary human cells, supported by experimental data and detailed protocols to aid in the validation and selection of the most suitable research tools.
Introduction to MAPK13 and its Inhibition
Mitogen-activated protein kinase 13 (MAPK13 or p38δ) is a serine/threonine kinase that plays a crucial role in cellular responses to stress and inflammation. It is activated by upstream kinases MKK3 and MKK6 and subsequently phosphorylates a variety of downstream targets, including transcription factors, leading to the modulation of gene expression involved in inflammation, cell differentiation, and apoptosis. The distinct tissue expression and specific roles of MAPK13 in certain pathologies, such as respiratory diseases and some cancers, have made it an attractive target for therapeutic intervention.
MAPK13 inhibitors are small molecules designed to block the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates and mitigating its biological effects. This guide focuses on this compound and compares its performance with other known MAPK13 inhibitors.
Comparative Efficacy of MAPK13 Inhibitors
The following tables summarize the in vitro potency of this compound and selected alternative inhibitors. The data is compiled from biochemical assays and cell-based assays.
Table 1: Biochemical IC50 Values of MAPK13 Inhibitors
| Compound | MAPK13 IC50 (nM) | MAPK14 (p38α) IC50 (nM) | Selectivity (Fold) MAPK14 vs MAPK13 | Reference |
| This compound | 620 | 3600 | 5.8 | |
| NuP-4 | 15 | >4000 | >267 | |
| NuP-3 | 7 | 14 | 2 | |
| BIRB-796 (NuP-43) | 520 | 38 | 0.07 |
Table 2: Cell-Based IC50 Values of MAPK13 Inhibitors
| Compound | Cell Line | Endpoint | IC50 (µM) | Reference |
| This compound | Vero E6 | Antiviral Activity (SARS-CoV-2) | 4.63 | |
| BIRB-796 (NuP-43) | THP-1 | LPS-induced TNFα release | 0.018 |
Note: Direct comparative data for all compounds in the same primary human cell line and functional assay is limited. The provided data is based on available literature and may originate from different experimental setups.
Efficacy in Primary Human Cells
Studies in primary human bronchial epithelial cells (hBECs) have demonstrated the critical role of MAPK13 in mucus production, a key feature of several respiratory diseases. The cytokine Interleukin-13 (IL-13) is a known inducer of MUC5AC, a major component of mucus. Inhibition of MAPK13 has been shown to effectively reduce IL-13-induced MUC5AC expression in these primary cells.
Experimental Protocols
The following are detailed protocols for key experiments to validate the efficacy of MAPK13 inhibitors in primary human cells.
Culture of Primary Human Bronchial Epithelial Cells (hBECs)
Objective: To establish a primary cell culture model for studying the effects of MAPK13 inhibitors.
Materials:
-
Bronchial epithelial cell growth medium (BEGM)
-
Collagen-coated flasks and transwell inserts
-
Human bronchial epithelial cells (commercially available or isolated from tissue)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Thaw and seed primary hBECs onto collagen-coated flasks in BEGM.
-
Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days until they reach 80-90% confluency.
-
For air-liquid interface (ALI) culture, trypsinize the cells and seed them onto collagen-coated transwell inserts.
-
Maintain the cells with medium in both the apical and basolateral chambers until confluent.
-
Once confluent, remove the apical medium to establish the ALI. Continue to feed the cells from the basolateral side.
-
Allow the cells to differentiate for at least 21 days before initiating experiments. Differentiated cultures will exhibit a mucociliary phenotype.
IL-13 Induced MUC5AC Expression Assay
Objective: To assess the inhibitory effect of MAPK13 compounds on a key functional endpoint in primary hBECs.
Materials:
-
Differentiated primary hBECs at ALI
-
Recombinant human IL-13
-
This compound and other test inhibitors
-
DMSO (vehicle control)
-
RNA lysis buffer
-
qRT-PCR reagents and primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
-
ELISA kit for MUC5AC
Protocol:
-
Treat the differentiated hBECs with varying concentrations of the MAPK13 inhibitor or vehicle (DMSO) for 1-2 hours by adding the compound to the basolateral medium.
-
Stimulate the cells with IL-13 (typically 10-50 ng/mL) in the basolateral medium and incubate for 24-72 hours.
-
For qRT-PCR:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify MUC5AC and housekeeping gene expression using qRT-PCR.
-
Normalize MUC5AC expression to the housekeeping gene and calculate the fold change relative to the vehicle-treated, IL-13 stimulated control.
-
-
For ELISA:
-
Collect the apical secretions by washing the apical surface with a small volume of PBS.
-
Measure the concentration of MUC5AC in the apical wash using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis of MAPK13 Signaling
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation of downstream targets of MAPK13.
Materials:
-
Primary hBECs
-
MAPK13 inhibitor and vehicle
-
Stimulus (e.g., Anisomycin or IL-13)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a downstream target (e.g., phospho-MK2), and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate primary hBECs and grow to confluency.
-
Pre-treat the cells with the MAPK13 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., Anisomycin) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Cytotoxicity Assay
Objective: To evaluate the off-target cytotoxic effects of the MAPK13 inhibitors.
Materials:
-
Primary hBECs
-
MAPK13 inhibitors
-
Cell viability assay kit (e.g., MTT, MTS, or a lactate dehydrogenase (LDH) release assay)
Protocol:
-
Seed primary hBECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the MAPK13 inhibitor for a period relevant to the functional assays (e.g., 24-72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence to determine the percentage of viable cells relative to the vehicle-treated control.
Visualizations
MAPK13 Signaling Pathway
Caption: Simplified MAPK13 signaling cascade and the point of inhibition.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating MAPK13 inhibitor efficacy in primary human cells.
Logical Relationship of Inhibitor Selection
Caption: Key parameters for the selection of an optimal MAPK13 inhibitor.
MAPK13-IN-1: A More Potent Alternative to First-Generation p38 Inhibitors? A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel p38 inhibitor, MAPK13-IN-1, against first-generation p38 inhibitors. This analysis is supported by available experimental data to inform on potency and selectivity.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making its components attractive therapeutic targets. The p38 family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). While first-generation inhibitors primarily targeted the ubiquitously expressed p38α and p38β isoforms, newer compounds like this compound have been developed with a focus on other isoforms, suggesting a potential for increased specificity and reduced off-target effects.
Potency and Selectivity: A Head-to-Head Comparison
Determining a definitive potency advantage of this compound over first-generation p38 inhibitors is challenging due to the lack of comprehensive head-to-head studies under uniform experimental conditions. The available data, summarized below, is compiled from various sources and should be interpreted with this limitation in mind.
First-generation p38 inhibitors, such as SB203580, VX-745, and BIRB-796, were largely developed to target p38α and p38β. In contrast, this compound was designed as a potent inhibitor of MAPK13 (p38δ).
Key Observations:
-
This compound shows high potency for its intended target, MAPK13 (p38δ) , with a reported IC50 value of 620 nM . Its activity against other p38 isoforms is not as extensively documented in the readily available literature.
-
First-generation inhibitors demonstrate high potency against p38α , with IC50 values in the nanomolar range for compounds like VX-745 (10 nM) and BIRB-796 (38 nM) .[1][2]
-
The selectivity of first-generation inhibitors varies. For instance, VX-745 is also a potent inhibitor of p38β (IC50 = 220 nM) but is reported to be less active against p38γ and p38δ.[1][3] BIRB-796 inhibits all four p38 isoforms, but with varying potency.[2][4] SB203580 is a selective inhibitor of p38α and p38β.[3]
The following tables provide a comparative summary of the reported IC50 values for this compound and a selection of first-generation p38 inhibitors against the different p38 MAPK isoforms.
Table 1: Potency of this compound Against p38 Isoforms
| Inhibitor | Target Isoform | IC50 (nM) |
| This compound | MAPK13 (p38δ) | 620 |
Table 2: Potency of First-Generation p38 Inhibitors Against p38 Isoforms
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| SB203580 | 300 - 500 | ~500 | Inactive | Inactive |
| VX-745 | 10 | 220 | - | - |
| BIRB-796 | 38 | 65 | 200 | 520 |
Data compiled from multiple sources. Experimental conditions may vary.
Based on the available data, a direct comparison of potency is nuanced. This compound is potent against its specific target, p38δ. First-generation inhibitors are highly potent against p38α. To definitively conclude whether this compound is "more potent," one would need to consider the specific isoform of interest and have access to data from a comprehensive study employing standardized assays. The development of isoform-specific inhibitors like this compound reflects a shift towards more targeted therapeutic strategies, potentially offering improved safety profiles by avoiding the broad inhibition of all p38 isoforms.
Signaling Pathways and Experimental Workflows
To understand the context of p38 inhibition, it is crucial to visualize the signaling pathway and the experimental methods used to assess inhibitor potency.
Caption: The p38 MAPK signaling cascade.
The diagram above illustrates the canonical p38 MAPK signaling pathway. External stimuli activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPKs. Activated p38 kinases then phosphorylate downstream targets, including other kinases and transcription factors, culminating in various cellular responses. p38 inhibitors act by blocking the activity of the p38 kinases.
Caption: A typical in vitro kinase inhibitor assay workflow.
This workflow outlines the general steps involved in determining the potency (IC50) of a kinase inhibitor. The assay measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocols
The determination of inhibitor potency is typically performed using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: In Vitro p38 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a generalized procedure for determining the IC50 value of an inhibitor against a p38 MAPK isoform.
Materials:
-
Recombinant human p38 MAPK enzyme (isoform of interest)
-
Specific peptide substrate for the p38 isoform
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., this compound or a first-generation inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
384-well white assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor in the kinase reaction buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Include a vehicle control (e.g., DMSO) without the inhibitor.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the following to each well:
-
1 µL of the serially diluted inhibitor or vehicle control.
-
2 µL of the p38 kinase solution (concentration optimized for the assay).
-
2 µL of the substrate/ATP mixture (substrate and ATP concentrations should be at or near their Km values for the specific kinase).[5]
-
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[5]
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.[5]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Conclusion
References
- 1. VX 745 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
A Side-by-Side Analysis of MAPK13-IN-1 and the MAP2K Inhibitor PD184352 (CI-1040)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two kinase inhibitors: MAPK13-IN-1, a specific inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ), and PD184352 (also known as CI-1040), a well-characterized inhibitor of the upstream kinases MAP2K1/2 (MEK1/2). This comparison aims to provide researchers with the necessary data to make informed decisions about the selection and application of these tool compounds in studying the p38 MAPK signaling pathway.
Introduction to the Targets: MAPK13 and MAP2K3
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli. The p38 MAPK pathway, in particular, is a key regulator of inflammation, cell stress responses, and apoptosis. Within this pathway, MAP2K3 (also known as MKK3) is a dual-specificity protein kinase that, along with MAP2K6 (MKK6), phosphorylates and activates the p38 MAPKs. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). While p38α is the most studied isoform, there is growing interest in the specific roles of the other isoforms, such as MAPK13, which has been implicated in various diseases, including inflammatory conditions and cancer.[1]
Inhibitors targeting different nodes of this pathway are invaluable tools for dissecting its complex signaling network and for developing potential therapeutic agents. This guide focuses on a side-by-side analysis of this compound, which directly targets a specific p38 isoform, and PD184352, which acts further upstream by inhibiting the activation of the MAP kinases that activate p38, including MAP2K3.
The p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the positions of MAP2K3 and MAPK13, the respective targets of the inhibitors discussed in this guide.
Caption: The p38 MAPK signaling cascade with inhibitor targets.
Performance Data: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound and PD184352 (CI-1040).
Table 1: In Vitro Kinase Inhibitory Activity
| Parameter | This compound | PD184352 (CI-1040) |
| Primary Target(s) | MAPK13 (p38δ) | MAP2K1 (MEK1), MAP2K2 (MEK2) |
| IC50 (Primary Target) | 620 nM[2] | 17 nM (for MEK1 in a cell-based assay)[3][4] |
| Known Selectivity | Selective for MAPK13. | ~100-fold more selective for MEK1/2 than MEK5.[3][5] Limited activity against a panel of other kinases.[4] |
| Mechanism of Action | ATP-competitive | Non-competitive with respect to ATP[3][5] |
Table 2: Cellular Activity
| Parameter | This compound | PD184352 (CI-1040) |
| Cellular Assay | Inhibition of viral-induced cytopathic effect | Inhibition of cell proliferation, induction of apoptosis |
| Cell Line | Vero E6 cells | Multiple tumor cell lines (e.g., Colon 26, HT-29, MDA-MB-231)[3][4] |
| IC50 / GI50 | 4.63 µM[2] | GI50 of 52 nM in PTC cells with BRAF mutation.[3] |
| Observed Cellular Effect | Antiviral effect. | Induces G1 cell cycle block.[3] Inhibits phosphorylation of ERK1/2.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant human kinase (e.g., MAPK13 or MAP2K3)
-
Kinase-specific substrate (e.g., myelin basic protein for some MAPKs)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound or PD184352) dissolved in DMSO
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, LanthaScreen™)
-
96-well or 384-well plates
-
Plate reader or scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a control with no kinase (background).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Detect the kinase activity. For radiometric assays, this involves measuring the incorporation of ³²P into the substrate. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blotting for MAPK Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key proteins in the p38 MAPK pathway in response to stimuli and inhibitor treatment.
1. Reagents and Materials:
-
Cell culture reagents
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with the desired concentrations of this compound, PD184352, or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin, UV radiation, or a cytokine) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total (non-phosphorylated) form of the protein of interest.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
1. Reagents and Materials:
-
Cell culture reagents
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, PD184352, or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental procedures.
Caption: Workflow for an in vitro kinase assay.
Caption: Workflow for Western blot analysis.
Caption: Workflow for an MTT cell viability assay.
Conclusion
This guide provides a comparative overview of this compound and PD184352 (CI-1040), two inhibitors that target different nodes of the p38 MAPK signaling pathway. This compound offers a tool for investigating the specific roles of the p38δ isoform, while PD184352 provides a means to broadly inhibit signaling downstream of MEK1/2. The choice of inhibitor will depend on the specific research question. For studies focused on the unique functions of MAPK13, this compound is the more appropriate tool. For broader inhibition of the ERK/MAPK pathway, which is activated by MEK1/2, PD184352 is a well-established option. It is crucial to consider the selectivity profile of each inhibitor and to perform appropriate control experiments to ensure the observed effects are on-target. The provided experimental protocols and workflows serve as a starting point for researchers to design and execute their studies with these valuable pharmacological tools.
References
- 1. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide: MAPK13-IN-1 vs. Genetic Knockdown of MAPK13
For researchers investigating the roles of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, choosing the right tool to modulate its activity is a critical experimental decision. Both small molecule inhibitors, such as MAPK13-IN-1, and genetic knockdown techniques, like siRNA, offer powerful means to probe MAPK13 function. However, they operate through distinct mechanisms, each with inherent advantages and limitations. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid in experimental design.
Mechanism of Action: A Tale of Two Interventions
This compound is a chemical inhibitor that directly targets the MAPK13 protein.[1] As a small molecule, it typically functions by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.[2] This action is reversible, meaning the inhibitor can dissociate from the enzyme, allowing for the potential restoration of kinase activity.[2] this compound, in particular, binds to MAPK13 in the "DFG-out" mode, a conformation that is typically associated with inactive kinases, and exhibits slow dissociation kinetics.[3]
Below is a diagram illustrating the distinct points of intervention for these two methods.
Caption: Mechanisms of this compound and siRNA action.
Quantitative Data Comparison
The following tables summarize the key characteristics and reported effects of this compound and MAPK13 knockdown.
Table 1: Comparison of General Characteristics
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA) |
| Target | MAPK13 protein | MAPK13 mRNA |
| Mechanism | Reversible binding to ATP pocket, inhibiting kinase activity[2] | Post-transcriptional gene silencing via mRNA degradation[4] |
| Speed of Onset | Rapid (minutes to hours) | Slower (24-72 hours required for protein depletion)[6] |
| Duration of Effect | Transient, depends on compound half-life and clearance | Prolonged, can last for several days[6] |
| Reversibility | Generally reversible upon removal of the compound[2] | Not readily reversible; requires new protein synthesis |
| Specificity | Potential for off-target kinase inhibition. | Can have off-target effects due to unintended mRNA binding[7] |
| Control | Dose-dependent inhibition | Dependent on transfection efficiency and siRNA concentration |
| Application | Suitable for in vitro and in vivo studies[8][9] | Primarily used for in vitro cell culture; in vivo delivery is more complex[10] |
Table 2: Comparison of Reported Biological Effects
| Biological Effect | This compound | MAPK13 Genetic Knockdown (siRNA/shRNA) |
| Mucus Production | Reduces IL-13-induced mucus production in airway epithelial cells.[3] | Knockdown of MAPK13 (but not MAPK14) blocks mucus production in human lung epithelial cells.[8] |
| Cell Growth/Proliferation | Data not available in the provided search results. | Reduces cell growth in lymphangioleiomyomatosis (LAM) cells.[11][12] Down-regulates human basal-epithelial stem cell (ESC) growth.[13] |
| Tumor Initiation | Data not available in the provided search results. | Reduces the aldehyde dehydrogenase high (ALDHhigh) cancer stem cell population and abrogates tumor-initiating ability in gynecological cancers.[14][15] |
| Inflammation | Proposed to have mucous-reducing activity in inflammatory respiratory diseases like asthma and COPD.[3] | MAPK12/MAPK13 double knockout mice show reduced innate inflammatory responses.[16] |
| Cell Migration | Data not available in the provided search results. | Knockdown augments cell migration suppression by rapamycin.[12] |
Signaling Pathway and Experimental Workflow
MAPK13 is a component of the MAP kinase signal transduction pathway, which is activated by proinflammatory cytokines and cellular stress.[17][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. realgenelabs.com [realgenelabs.com]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent MAPK13-14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. biorxiv.org [biorxiv.org]
- 13. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK13 is preferentially expressed in gynecological cancer stem cells and has a role in the tumor-initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK13 mitogen-activated protein kinase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. MAPK13 - Wikipedia [en.wikipedia.org]
- 19. uniprot.org [uniprot.org]
Validating MAPK13-IN-1's Mechanism of Action: A Structural Biology-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MAPK13-IN-1, a potent and selective inhibitor of Mitogen-activated protein kinase 13 (MAPK13, also known as p38δ), with other well-known p38 MAPK inhibitors. We delve into the structural and functional validation of its mechanism of action, offering supporting experimental data and detailed protocols to aid in your research and drug development endeavors.
Unveiling the Mechanism: this compound's Unique Engagement with p38δ
This compound is a small molecule inhibitor designed to target p38δ, a member of the p38 mitogen-activated protein kinase family.[1][2] These kinases are key players in cellular signaling cascades that respond to inflammatory cytokines and environmental stress.[2] this compound distinguishes itself by binding to the "DFG-out" conformation of the kinase, an inactive state where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[1][3] This mode of binding contributes to the inhibitor's high affinity and slow dissociation kinetics, leading to prolonged target engagement.[1][3]
Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating this mechanism. The co-crystal structure of MAPK13 with an inhibitor reveals the precise molecular interactions that stabilize the DFG-out conformation, providing a blueprint for the rational design of next-generation inhibitors.
Performance Comparison: this compound vs. Alternative p38 Inhibitors
To objectively assess the performance of this compound, we compare its inhibitory activity against p38δ with that of two widely studied p38 inhibitors: BIRB 796 (Doramapimod) and SB203580.
| Inhibitor | Target | IC50 (nM) | Binding Mode | Key Features |
| This compound | p38δ (MAPK13) | 620 [4] | DFG-out [1] | Exhibits slow dissociation kinetics.[1] |
| BIRB 796 (Doramapimod) | p38α | 38[5][6] | DFG-out[7] | Pan-p38 inhibitor with slow binding kinetics.[7][8][9] |
| p38β | 65[5][6] | |||
| p38γ | 200[5][6] | |||
| p38δ | 520[5][6] | |||
| SB203580 | p38α | 50 | DFG-in | Selective for p38α and p38β2. |
| p38β2 | 500 | |||
| p38γ | Inactive | |||
| p38δ | Inactive |
Table 1: Comparison of IC50 values and binding characteristics of p38 MAPK inhibitors.
Visualizing the p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the position of MAPK13 and the inhibitory action of this compound.
Figure 1: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Here we provide detailed methodologies for key experiments to validate the mechanism of action of this compound and other kinase inhibitors.
X-Ray Crystallography for Kinase-Inhibitor Complex
This protocol outlines the steps for determining the three-dimensional structure of a MAPK13-inhibitor complex.
a. Protein Expression and Purification:
-
Clone the human MAPK13 gene into a suitable expression vector (e.g., pET-28a) with an affinity tag (e.g., His-tag).
-
Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged MAPK13 protein using a nickel-affinity chromatography column.
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
b. Crystallization:
-
Concentrate the purified MAPK13 protein to a suitable concentration (e.g., 10 mg/mL).
-
Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Screen a variety of crystallization conditions (e.g., different precipitants, pH, and additives).
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
c. Co-crystallization or Soaking:
-
Co-crystallization: Add the inhibitor (e.g., this compound) to the purified MAPK13 protein solution at a molar excess before setting up crystallization trials.
-
Soaking: Transfer existing apo-MAPK13 crystals to a drop of mother liquor containing the inhibitor and incubate for a defined period.
d. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., HKL2000 or XDS).
-
Solve the crystal structure using molecular replacement with a known p38 kinase structure as a search model.
-
Refine the structure and build the inhibitor molecule into the electron density map using software like COOT and Phenix.
In Vitro Kinase Assay
This protocol measures the enzymatic activity of MAPK13 and the inhibitory effect of compounds.
a. Reagents and Materials:
-
Recombinant active MAPK13 (p38δ) enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
ATP.
-
Substrate peptide (e.g., a peptide containing a p38 phosphorylation motif, such as ATF2).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.
-
Test inhibitors (this compound and alternatives) dissolved in DMSO.
-
384-well white plates.
b. Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test inhibitor solution to the appropriate wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add the MAPK13 enzyme to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to the Km for MAPK13.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated p38 MAPK
This protocol detects the activation state of p38 MAPK in cells treated with stimuli and inhibitors.
a. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or A549) in appropriate media.
-
Pre-treat the cells with various concentrations of the test inhibitors (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a p38 MAPK activator (e.g., anisomycin or UV radiation) for a short period (e.g., 30 minutes).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Biolayer Interferometry (BLI) for Binding Kinetics
This protocol measures the association and dissociation rates of an inhibitor binding to MAPK13.[3]
a. Materials:
-
BLI instrument (e.g., Octet system).
-
Streptavidin (SA) biosensors.
-
Biotinylated MAPK13.
-
Kinetic buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA).
-
Test inhibitors.
b. Procedure:
-
Hydrate the SA biosensors in kinetic buffer.
-
Immobilize the biotinylated MAPK13 onto the surface of the SA biosensors.
-
Establish a baseline by dipping the biosensors into kinetic buffer.
-
Associate the inhibitor by dipping the biosensors into wells containing a serial dilution of the inhibitor in kinetic buffer.
-
Dissociate the inhibitor by moving the biosensors back into wells containing only kinetic buffer.
-
Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
Differential Scanning Fluorimetry (DSF) for Thermal Stability
This protocol assesses the stabilization of MAPK13 upon inhibitor binding.[10]
a. Materials:
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
-
Purified MAPK13.
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Buffer (e.g., HEPES-buffered saline).
-
Test inhibitors.
b. Procedure:
-
Prepare a reaction mixture containing the purified MAPK13, the fluorescent dye, and either the test inhibitor or DMSO (control) in the appropriate buffer.
-
Place the reaction mixtures in a 96-well PCR plate.
-
Use the real-time PCR instrument to heat the plate in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence at each temperature increment.
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant increase in the Tm in the presence of an inhibitor indicates stabilization of the protein upon binding.
Conclusion
The validation of this compound's mechanism of action through structural and functional studies provides a robust framework for its further development and for the design of more potent and selective p38δ inhibitors. The experimental protocols detailed in this guide offer a practical resource for researchers to independently assess the performance of this compound and other kinase inhibitors, thereby accelerating the discovery of novel therapeutics for inflammatory diseases and other conditions where the p38 MAPK pathway is implicated.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. opnme.com [opnme.com]
- 8. opnme.com [opnme.com]
- 9. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Comparative analysis of MAPK13-IN-1's effect in different cell types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of MAPK13-IN-1, a selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ). This document summarizes its effects in different cell types, compares its performance with other p38 MAPK inhibitors, and provides detailed experimental protocols to support further investigation.
Introduction to MAPK13 and Its Inhibition
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of signaling pathways that respond to extracellular stimuli, such as stress and pro-inflammatory cytokines, and are involved in regulating a wide variety of cellular processes including proliferation, differentiation, inflammation, and apoptosis.[2][3] Unlike the ubiquitously expressed p38α (MAPK14), MAPK13 exhibits a more tissue-specific expression pattern, making it an attractive therapeutic target for specific diseases with potentially fewer off-target effects.[1][2] MAPK13 inhibitors, such as this compound, are small molecules that typically bind to the ATP-binding site of the enzyme, blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[3]
This compound: Potency and Efficacy
This compound is a known inhibitor of MAPK13 with a reported half-maximal inhibitory concentration (IC50) of 620 nM in biochemical assays. In cell-based assays, it has been shown to inhibit the proliferation of Vero E6 cells with an IC50 of 4.63 µM.
Comparative Analysis with Other p38 MAPK Inhibitors
A direct comparison of this compound with other well-known p38 MAPK inhibitors reveals differences in potency and selectivity across the four p38 isoforms (α, β, γ, and δ).
| Inhibitor | Target(s) | IC50 (nM) against MAPK13 (p38δ) | Other p38 Isoform IC50 (nM) | Reference |
| This compound | MAPK13 | 620 | Data not available | |
| BIRB-796 (Doramapimod) | p38α, β, γ, δ | 520 | p38α: 38, p38β: 65, p38γ: 200 | [4][5] |
| SB203580 | p38α, β | Not active against p38δ | p38α/β: Potent inhibitor | [6] |
| SB202190 | p38α, β | Not active against p38δ | p38α/β: Potent inhibitor | [6] |
Note: The inhibitory activity of SB203580 and SB202190 is specific to the p38α and p38β isoforms and they do not significantly inhibit p38γ and p38δ.[6] BIRB-796, on the other hand, is a pan-p38 inhibitor with varying potency against all four isoforms.[4][5]
Effects of this compound in Different Cell Types
While comprehensive data on the effects of this compound across a wide range of cell lines is still emerging, one study has investigated its impact on various cancer cell lines in the context of mTORC1 inhibition. In this study, a 5 µM concentration of this compound was shown to have a synergistic effect with rapamycin in suppressing the growth of LAM 621-101 cells. The study also utilized this compound in other cancer cell lines including UMB1949, MCF7, and BT549.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cell Proliferation Assay (Crystal Violet Assay)
Objective: To determine the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound
-
Rapamycin (optional, for combination studies)
-
DMSO (vehicle control)
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% acetic acid
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 5 nM to 20,000 nM). For combination studies, cells can be co-treated with a fixed concentration of another compound, such as rapamycin (e.g., 20 nM). Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 14 days for long-term proliferation).
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth relative to the DMSO-treated control cells.
Western Blotting for MAPK13 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of MAPK13 or its downstream targets.
Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., pro-inflammatory cytokine)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-MAPK13)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time and concentration.
-
Stimulate the cells with an appropriate agonist to induce MAPK13 phosphorylation.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of MAPK13.
Materials:
-
Recombinant active MAPK13 enzyme
-
Kinase buffer
-
ATP
-
Specific peptide substrate for MAPK13
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant MAPK13 enzyme, and the peptide substrate.
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of this compound on the production of inflammatory cytokines in response to a stimulus.
Materials:
-
Cell line of interest (e.g., macrophages, splenocytes)
-
This compound
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Plate the cells and pre-treat with different concentrations of this compound for 1 hour.[7]
-
Stimulate the cells with an appropriate agonist (e.g., LPS).[7]
-
Incubate the cells for a specified time to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[7]
Visualizations
MAPK13 Signaling Pathway
Caption: Simplified MAPK13 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for assessing cell viability using the Crystal Violet assay.
Logical Relationship of Inhibitor Comparison
Caption: Comparison of the target selectivity of this compound with other p38 MAPK inhibitors.
References
- 1. A Special View of What Was Almost Forgotten: p38δ MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK involvement in cytokine production in response to Corynebacterium pseudotuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
MAPK13-IN-1: A Safer Alternative to Pan-p38 Inhibitors? A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of the selective MAPK13 inhibitor, MAPK13-IN-1, against pan-p38 inhibitors. This analysis is supported by available experimental data and detailed methodologies for key assays.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target for therapeutic intervention in a variety of diseases. However, the clinical development of pan-p38 inhibitors, which target multiple p38 isoforms, has been hampered by significant toxicity issues. This has led to the exploration of more selective inhibitors, such as this compound, which specifically targets the p38δ (MAPK13) isoform. The rationale behind this approach is that the more restricted tissue expression of MAPK13, compared to the ubiquitously expressed p38α, may translate to a more favorable safety profile.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK. Upon activation by various extracellular stimuli, such as cytokines and environmental stress, the pathway culminates in the phosphorylation of downstream substrates, leading to cellular responses like inflammation, apoptosis, and cell cycle regulation.
Caption: The p38 MAPK signaling cascade.
Comparative Safety Profile: this compound vs. Pan-p38 Inhibitors
Clinical trials of pan-p38 inhibitors have revealed a range of adverse effects, often leading to their discontinuation. In contrast, the selective targeting of MAPK13 is hypothesized to mitigate these toxicities.
Quantitative Data Summary
The following tables summarize the available data on the selectivity of this compound and the reported adverse events for several pan-p38 inhibitors from clinical trials.
Table 1: Inhibitor Selectivity Profile
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | MAPK13 (p38δ) | 620[1] | Data on selectivity against other p38 isoforms is limited. |
| NuP-4 (MAPK13 inhibitor) | MAPK13 | - | High selectivity for MAPK13 over 425 other kinases.[2] |
| BIRB 796 (Doramapimod) | p38α, p38β | 38 (p38α) | Also inhibits other kinases at higher concentrations.[3] |
| VX-745 | p38α | - | More selective for p38α than p38β.[3] |
| SCIO-469 (Talmapimod) | p38α | - | - |
| Pamapimod | p38α | - | - |
Table 2: Common Adverse Events of Pan-p38 Inhibitors in Clinical Trials
| Adverse Event | Frequency (Grade 3/4) | Associated Inhibitor(s) |
| Hepatotoxicity (Elevated liver enzymes) | ~3% (for indirect inhibitors)[4] | BIRB 796, VX-745, AMG 548[3][5] |
| Cardiotoxicity | - | A concern for the p38 inhibitor class.[6] |
| Gastrointestinal Toxicity (Diarrhea, Nausea) | Diarrhea: 4.8% (Sorafenib)[4] | Common across various inhibitors.[7] |
| Neurological Toxicity (Dizziness, Headache) | - | A potential issue for p38 inhibitors.[3] |
| Skin Rash | - | Reported with some p38 inhibitors.[3] |
| Venous Thrombosis | 3.1% (Thalidomide)[4] | Indirect p38 inhibitor.[4] |
| Neutropenia | 2.7% (Thalidomide)[4] | Indirect p38 inhibitor.[4] |
Preclinical studies on a selective MAPK13 inhibitor, NuP-4, showed no adverse effects in toxicology studies conducted in rats and dogs, suggesting a potentially safer profile for this class of inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of safety and efficacy data. The following are generalized protocols for key experiments cited in the comparison.
Kinase Selectivity Assay
This assay determines the potency and selectivity of an inhibitor against a panel of kinases.
Caption: Generalized workflow for a kinase selectivity assay.
Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in a suitable solvent, typically DMSO.
-
Reaction Mixture: The kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
Incubation: The inhibitor dilutions are added to the kinase reaction mixture and incubated for a specific period at a controlled temperature to allow for the kinase reaction to occur.
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ATP consumed or phosphorylated substrate produced.
-
Data Analysis: The signal is measured using a plate reader. The data is then plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of the compound for each kinase. A comparison of IC50 values across a panel of kinases indicates the inhibitor's selectivity. A radiometric-based filter binding assay using ³³P-ATP is a common method for this purpose.[8]
Cell Viability/Cytotoxicity Assay
This assay is used to assess the effect of an inhibitor on the viability and proliferation of cells.
Protocol (MTT Assay):
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Toxicology Studies in Rodents
These studies are essential for evaluating the safety profile of a drug candidate in a living organism.
Protocol (General):
-
Animal Model: A suitable rodent model (e.g., rats or mice) is selected.
-
Dose Administration: The test compound is administered to different groups of animals at various dose levels, including a control group receiving the vehicle. The route of administration (e.g., oral, intravenous) is chosen based on the intended clinical route.
-
Observation: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney function).
-
Necropsy and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.
Conclusion
The available evidence suggests that selective MAPK13 inhibitors like this compound hold the potential for a significantly improved safety profile compared to pan-p38 inhibitors. The severe adverse events, particularly hepatotoxicity, that have plagued the clinical development of pan-p38 inhibitors are theoretically mitigated by targeting the more tissue-restricted MAPK13 isoform. Preclinical data on selective MAPK13 inhibitors support this hypothesis by demonstrating a lack of toxicity in animal models.
However, it is crucial to acknowledge the current limitations. Direct comparative safety and selectivity data for this compound against a comprehensive panel of pan-p38 inhibitors are not yet publicly available. Further rigorous preclinical and clinical investigation is required to definitively establish the safety and efficacy of this compound and to realize its therapeutic potential. Researchers and drug developers should prioritize comprehensive selectivity profiling and thorough in vivo toxicology studies to validate the promise of this targeted approach.
References
- 1. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review to establish the safety profiles for direct and indirect inhibitors of p38 Mitogen-activated protein kinases for treatment of cancer. A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. carnabio.com [carnabio.com]
Validating the Disease-Modifying Effects of MAPK13-IN-1 in Chronic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p38δ mitogen-activated protein kinase (MAPK) inhibitor, MAPK13-IN-1, and other notable p38 MAPK inhibitors. The focus is on validating their potential disease-modifying effects in chronic inflammatory disease models, a critical step in preclinical drug development. While in vitro data for this compound is available, a notable gap exists in the published literature regarding its in vivo efficacy in such models. This guide aims to contextualize the available data and provide a framework for its future evaluation.
Introduction to MAPK13 and p38 MAPK Inhibition
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAPK family of serine/threonine kinases. These kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, inhibitors of p38 MAPKs have been pursued as potential therapeutic agents. While early inhibitors targeted multiple p38 isoforms, more recent efforts have focused on developing isoform-selective inhibitors, such as those targeting MAPK13, to potentially improve efficacy and reduce off-target effects.
Comparative Analysis of p38 MAPK Inhibitors
This section compares the biochemical potency and preclinical efficacy of this compound with three other well-characterized p38 MAPK inhibitors: Doramapimod (BIRB-796), Neflamapimod (VX-745), and Ralimetinib (LY2228820).
Table 1: In Vitro Potency of Selected p38 MAPK Inhibitors
| Compound | Target(s) | IC50 (nM) | Binding Mode | Key References |
| This compound | MAPK13 (p38δ) | 620 | DFG-out | [1] |
| Doramapimod (BIRB-796) | p38α/β/γ/δ | 38/65/200/520 | Allosteric (DFG-out) | [2] |
| Neflamapimod (VX-745) | p38α/β | 10/220 | ATP-competitive | [3] |
| Ralimetinib (LY2228820) | p38α/β | Not specified in provided results | ATP-competitive | [4] |
Note: The IC50 value for this compound in Vero E6 cells is reported as 4.63 µM.
Table 2: Preclinical In Vivo Efficacy in Chronic Inflammatory Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readouts | Key References |
| This compound | No published in vivo data in chronic models found. | - | - | - |
| Doramapimod (BIRB-796) | Mouse Collagen-Induced Arthritis (CIA) | 30 mg/kg, oral | 84% inhibition of TNF-α; demonstrated efficacy in established arthritis.[2][5] | [2][5] |
| Neflamapimod (VX-745) | Rat Adjuvant-Induced Arthritis (AIA) | ED50 of 5 mg/kg | 93% inhibition of bone resorption, 56% inhibition of inflammation.[3] | [3] |
| Mouse Collagen-Induced Arthritis (CIA) | 2.5, 5, 10 mg/kg | 27%, 31%, and 44% improvement in inflammatory scores, respectively.[3] | [3] | |
| Ralimetinib (LY2228820) | Rat Collagen-Induced Arthritis (CIA) | Not specified in provided results | Potent effects on paw swelling, bone erosion, and cartilage destruction. | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approach for validation, the following diagrams are provided.
Caption: MAPK13 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating a test compound in a chronic model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for two common chronic inflammatory models.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
1. Animals:
-
Male DBA/1J mice, 8-10 weeks old.
2. Reagents:
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
3. Immunization (Day 0):
-
Emulsify the CII solution with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
4. Booster Immunization (Day 21):
-
Emulsify the CII solution with an equal volume of IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the initial injection.
5. Treatment:
-
Initiate treatment with this compound or comparator drugs at the onset of clinical signs of arthritis (typically around day 24-28).
-
Administer the compounds daily via the desired route (e.g., oral gavage).
6. Disease Assessment:
-
Monitor mice daily for clinical signs of arthritis.
-
Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and erythema of the entire paw and digits). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
7. Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for serum cytokine analysis.
-
Euthanize mice and collect paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Chronic Colitis in Mice
1. Animals:
-
C57BL/6 mice, 8-12 weeks old.
2. Reagents:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.
3. Induction of Chronic Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Follow with a period of 10-14 days of regular drinking water.
-
Repeat this cycle 2-3 times to establish chronic inflammation.
4. Treatment:
-
Begin treatment with this compound or comparator drugs during the second or third cycle of DSS administration.
-
Administer compounds daily.
5. Disease Assessment:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
6. Endpoint Analysis:
-
At the end of the study, euthanize mice and measure colon length.
-
Collect colon tissue for histopathological scoring of inflammation, ulceration, and crypt damage.
-
Analyze colon tissue for myeloperoxidase (MPO) activity as a marker of neutrophil infiltration and for cytokine expression.
Conclusion and Future Directions
This compound is a selective inhibitor of p38δ MAPK with demonstrated in vitro activity. However, to validate its potential as a disease-modifying agent for chronic inflammatory conditions, in vivo studies in relevant animal models are essential. The comparative data presented here for established p38 MAPK inhibitors highlight the benchmarks that this compound would need to meet or exceed. Future research should focus on evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound in models such as collagen-induced arthritis and DSS-induced colitis, following the detailed protocols outlined. Such studies will be critical in determining the therapeutic potential of selective MAPK13 inhibition and its advancement in the drug development pipeline.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of MAPK13-IN-1: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of MAPK13-IN-1, a potent p38δ mitogen-activated protein kinase (MAPK) inhibitor used in biomedical research.
This compound is classified as harmful if swallowed.[1] Adherence to the following disposal procedures is essential to minimize risks to personnel and the environment. These guidelines are intended for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.
In case of accidental exposure:
-
If swallowed: Immediately call a poison control center or doctor for treatment advice. Rinse mouth with water.[1]
-
After handling: Wash hands and any exposed skin thoroughly.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Disposal Procedure for this compound
The primary recommendation for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound" and any other relevant hazard information.
-
Containment: Ensure the waste container is tightly sealed and stored in a designated, secure area away from incompatible materials.
-
Documentation: Maintain a log of the waste, including the quantity and date of disposal preparation.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. Provide them with the Safety Data Sheet (SDS) for this compound.
The following diagram illustrates the logical workflow for the proper disposal of this compound:
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below to aid in its safe handling and to inform waste disposal professionals.
| Property | Value |
| CAS Number | 229002-10-2[2] |
| Molecular Formula | C₂₀H₂₃N₅O₂[2] |
| Molecular Weight | 365.4 g/mol [2] |
| Appearance | Solid powder |
| Purity | ≥98%[2] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL)[2] |
| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. |
| Hazard Class | Acute toxicity, Oral (Category 4)[1] |
Experimental Context: MAPK Signaling Pathway
MAPK13, also known as p38δ, is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. These pathways are crucial for regulating a wide range of cellular processes, including growth, differentiation, and stress responses. Inhibitors like this compound are valuable tools for studying the specific roles of MAPK13 in these complex biological systems.
The diagram below provides a simplified overview of a generic MAPK signaling cascade, illustrating the point of intervention for an inhibitor like this compound.
References
Personal protective equipment for handling MAPK13-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MAPK13-IN-1. The following procedures are based on best practices for handling potent kinase inhibitors in a laboratory setting, supplemented by available product information.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is recommended based on general guidelines for handling hazardous chemicals in a laboratory setting.[1][2][3][4]
A. Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from potential contamination.[4] For tasks with a higher risk of splashes, a gown resistant to hazardous drugs is recommended.[1]
-
Closed-Toe Shoes: Footwear that fully covers the feet is mandatory to protect against spills and falling objects.[4]
B. Specific Protective Equipment:
-
Eye Protection: Tight-sealing safety goggles or a face shield should be worn to protect the eyes from dust, aerosols, and splashes.[5]
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are recommended when handling the solid compound or solutions.[1] Disposable gloves should be changed immediately if contaminated and removed before leaving the work area.
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the solid compound, a NIOSH/MSHA-approved respirator is advised.[5] All handling of the solid form should ideally be performed in a certified chemical fume hood or a ventilated enclosure.
II. Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 229002-10-2 | MedchemExpress, Cayman Chemical |
| Molecular Formula | C₂₀H₂₃N₅O₂ | Cayman Chemical |
| Molecular Weight | 365.4 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Appearance | Solid powder | Bioss |
| IC₅₀ | 620 nM for MAPK13 (p38δ) | MedchemExpress, Cayman Chemical |
| Solubility | DMSO: ≥10 mg/mL | Cayman Chemical |
| Ethanol: ≥10 mg/mL | Cayman Chemical | |
| Storage (Solid) | -20°C for 3 years | Bioss |
| Storage (In Solvent) | -80°C for 1 year | Bioss |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the compound in a tightly sealed, properly labeled container in a designated, well-ventilated, and secure location at the recommended temperature (-20°C for solid, -80°C for solutions).[6]
B. Weighing and Solution Preparation:
-
All weighing of the solid compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear full PPE, including double gloves, a lab coat, and eye protection. A respirator is recommended during this step.
-
Use dedicated spatulas and weighing papers. Clean all equipment thoroughly after use.
-
To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound to avoid generating dust. Ensure the container is tightly sealed before vortexing or sonicating to dissolve.
C. Experimental Use:
-
Conduct all experiments involving this compound, including cell culture additions and animal dosing, within a chemical fume hood or a biological safety cabinet.
-
Use positive displacement pipettes or disposable tips to handle solutions.
-
Clearly label all tubes and plates containing the compound.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
A. Waste Segregation:
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and culture plates, must be disposed of as hazardous chemical waste.
B. Disposal Procedure:
-
Collect all waste in appropriate, leak-proof containers.
-
Label the waste containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
V. Experimental Workflow and Safety Diagram
The following diagrams illustrate the key workflows for handling and signaling pathways related to this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. Shopping [cancerdiagnostics.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
